D-erythro-Sphingosine C-15
Description
Structure
3D Structure
Properties
IUPAC Name |
(E,2S)-2-aminopentadec-4-ene-1,3-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H31NO2/c1-2-3-4-5-6-7-8-9-10-11-12-15(18)14(16)13-17/h11-12,14-15,17-18H,2-10,13,16H2,1H3/b12-11+/t14-,15?/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQIYZIHZCLRSR-BVEOJVQKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCC=CC(C(CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC/C=C/C([C@H](CO)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H31NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to D-erythro-Sphingosine C-15: Structure, Properties, and Applications in Modern Research
Introduction: Situating C15 Sphingosine in the Bioactive Lipid Landscape
Within the intricate world of cellular signaling, sphingolipids have emerged from their historical role as simple structural components of the cell membrane to be recognized as critical regulators of diverse physiological processes. This lipid class, and its metabolic derivatives, governs fundamental cellular events ranging from proliferation and differentiation to apoptosis and inflammation.[1][2] At the heart of this network lies the sphingoid base backbone, most commonly the 18-carbon D-erythro-sphingosine.
This guide focuses on a less common but scientifically significant analog: D-erythro-Sphingosine C-15 ((2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol) . While naturally rare, its unique 15-carbon chain length makes it an invaluable tool for researchers navigating the complexities of the sphingolipidome.[3][4] As a Senior Application Scientist, my objective here is not to provide a mere datasheet, but to offer a comprehensive technical resource for fellow scientists and drug development professionals. We will delve into its core molecular profile, discuss its practical applications, and provide validated protocols, grounding our discussion in the mechanistic causality that underpins its utility in the laboratory.
Part 1: Molecular Profile and Physicochemical Properties
A precise understanding of a molecule's structure and properties is the foundation of its effective application. This compound is defined by its specific stereochemistry and truncated acyl chain length compared to its more abundant C18 counterpart.
Core Chemical Structure
The structure of this compound consists of:
-
A 15-carbon aliphatic chain: This is the defining feature, distinguishing it from the more common C18 and C20 sphingosines.
-
A trans double bond: Located between carbons 4 and 5 (C4-C5), designated by the "(E)" in its systematic name.
-
Two hydroxyl groups: Positioned at C1 and C3. These are key sites for downstream modification, such as phosphorylation.
-
An amino group: Located at C2, this is the site of fatty acid amide linkage to form ceramides.
-
D-erythro stereochemistry: This refers to the specific spatial arrangement of the substituents at the C2 (S configuration) and C3 (R configuration) chiral centers, which is the most common configuration for sphingoid bases biosynthesized de novo.[5]
The systematic name, (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol, precisely encapsulates these structural features.[6]
Physicochemical Data
For practical laboratory use, a summary of key physical and chemical properties is essential. The following table consolidates this information from supplier technical data and chemical databases.
| Property | Value | Reference(s) |
| CAS Number | 86555-28-4 | [6][7][8] |
| Molecular Formula | C₁₅H₃₁NO₂ | [6][7][9] |
| Molecular Weight | 257.41 g/mol | [6][8][9] |
| Appearance | Crystalline solid | [9] |
| Purity | Commercially available at ≥98% | [6][7] |
| Solubility | DMF (~10 mg/mL), DMSO (~2 mg/mL), Ethanol | [4][7][9] |
| Storage Conditions | Recommended storage at -20°C as a solid or in solution to minimize degradation. | [6][7] |
Part 2: The Sphingolipid Signaling Axis and the Role of C15 Sphingosine
Sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), are central players in a dynamic signaling equilibrium often termed the "sphingolipid rheostat." The balance between pro-apoptotic ceramide and pro-survival S1P can dictate a cell's fate. Sphingosine itself acts as an intermediate and a bioactive molecule, known to inhibit protein kinase C (PKC).[1][10]
The conversion of sphingosine to S1P is catalyzed by sphingosine kinases (SphK1 and SphK2), a critical regulatory node. S1P can then act intracellularly or be exported to activate a family of G protein-coupled receptors (S1PR₁₋₅), influencing processes like lymphocyte trafficking, inflammation, and vascular integrity.[11][12][13]
Sources
- 1. Functions of sphingosine in cell proliferation and death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Sphingosine 1-Phosphate Receptors and Metabolic Enzymes as Druggable Targets for Brain Diseases [frontiersin.org]
- 3. Sphingosine (d15:1) | TargetMol [targetmol.com]
- 4. This compound | CAS 86555-28-4 | Chemical-Suppliers [chemical-suppliers.eu]
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- 11. Sphingosine 1-phosphate signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sphingosine 1-phosphate signaling impacts lymphocyte migration, inflammation and infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Sphingosine - Wikipedia [en.wikipedia.org]
D-erythro-Sphingosine C-15: Technical Guide to Signaling Modulation and Lipidomic Profiling
[1]
Executive Summary
D-erythro-Sphingosine C-15 (d15:1) is a rare, odd-chain sphingoid base that serves a dual purpose in modern lipid research: as a precise internal standard for quantitative lipidomics and as a bioactive probe for dissecting sphingolipid signaling specificity. While structurally analogous to the canonical C18-sphingosine, its truncated 15-carbon chain alters its membrane partitioning coefficient and enzyme kinetics, offering unique insights into Protein Kinase C (PKC) inhibition and sphingosine kinase (SphK) substrate specificity. Recent metabolomic screens have also elevated its status from a mere synthetic tool to a potential prognostic biomarker in prostate cancer.[1]
Part 1: Physicochemical Profile & Biological Relevance[1]
Structural Distinction
Unlike the abundant C18-sphingosine (d18:1), C-15 possesses a 15-carbon alkyl chain.[1] This reduction in hydrophobicity affects its critical micelle concentration (CMC) and lateral diffusion rates in the plasma membrane, yet it retains the essential 2-amino-1,3-diol pharmacophore required for bioactivity.
| Property | D-erythro-Sphingosine C-18 (Endogenous) | This compound (Analog) |
| Formula | C₁₈H₃₇NO₂ | C₁₅H₃₁NO₂ |
| Molecular Weight | 299.49 g/mol | 257.41 g/mol |
| Lipophilicity (LogP) | ~5.6 | ~4.1 |
| Primary Utility | Endogenous signaling lipid | Internal Standard / Structural Probe |
| Endogenous Status | Major mammalian species | Trace / Pathological Marker |
The "Endogenous" Controversy
Historically considered purely synthetic, recent high-resolution metabolomics have identified d15:1 as a differential metabolite in biological systems. Specifically, elevated levels of C-15 and its downstream metabolites have been correlated with prostate cancer progression, distinguishing malignant tissue from benign prostatic hyperplasia (BPH) [1]. This suggests that under metabolic stress, mammalian systems may utilize odd-chain fatty acids (e.g., pentadecanoic acid) to synthesize C-15 sphingoid bases via serine palmitoyltransferase (SPT).
Part 2: Signaling Modulation Mechanisms[1]
Protein Kinase C (PKC) Inhibition
Sphingosine C-15 functions as a potent, reversible inhibitor of PKC, a mechanism shared with its C18 counterpart.
-
Mechanism: It acts as a competitive inhibitor with respect to the regulatory domain activators (Diacylglycerol/Phorbol Esters) and does not require phosphorylation for activity.
-
Chain Length Dependency: The C-15 analog is critical for validating the "hydrophobic anchor" hypothesis.[1] While the positively charged amine interacts with the acidic residues of the PKC regulatory domain, the C-15 tail provides sufficient hydrophobic energy to anchor the lipid in the membrane interface, though with faster off-rates than C-18. This makes C-15 an excellent tool for "washout" experiments where rapid reversibility is required.[1]
The Sphingosine-1-Phosphate (S1P) Axis
C-15 is a substrate for Sphingosine Kinases (SphK1/SphK2) , yielding S1P C-15 .[1]
-
Substrate Specificity: SphK enzymes show broad substrate specificity but favor C18.[1] The conversion of C-15 to S1P C-15 proceeds with slightly lower
, allowing researchers to measure SphK activity rates without interference from high background levels of endogenous C18-sphingosine.[1] -
Receptor Activation: The resulting S1P C-15 can bind S1P receptors (S1PR1-5), but its potency and efficacy often differ from the natural ligand, potentially acting as a partial agonist or antagonist depending on the receptor subtype.
Visualizing the Signaling Network
The following diagram illustrates the divergent fates of this compound upon cellular entry.
Caption: Dual signaling fate of C-15: Direct inhibition of PKC and metabolic conversion to odd-chain bioactive lipids.[1]
Part 3: Applications in Lipidomics (Internal Standard)
The most authoritative application of this compound is as an Internal Standard (IS) for LC-MS/MS quantification.[1]
Why C-15 is Superior to Deuterated Standards
While deuterated standards (e.g., d7-Sphingosine) are common, C-15 offers distinct advantages:
-
Chromatographic Separation: C-15 elutes slightly earlier than C-18 on Reverse Phase (C18) columns due to lower hydrophobicity.[1] This prevents "ion suppression" or "cross-talk" that can occur if the IS co-elutes exactly with the analyte in high-concentration samples.[1]
-
Cost-Effectiveness: Often more affordable than isotopically labeled analogs.[1]
-
Mass Distinction: The mass shift (-42 Da vs C18) is sufficient to avoid isotopic overlap.[1]
LC-MS/MS Workflow Diagram
Caption: Standardized workflow for using Sphingosine C-15 to normalize extraction efficiency and ionization variability.
Part 4: Experimental Protocols
Preparation of BSA-Conjugated Sphingosine C-15
Rationale: Sphingolipids are hydrophobic and will precipitate in aqueous media.[1] Complexing with BSA (Bovine Serum Albumin) mimics physiological transport and ensures bioavailability.
Reagents:
-
Fatty-Acid Free BSA.[1]
-
PBS (Phosphate Buffered Saline), pH 7.4.
Protocol:
-
Stock Solution: Dissolve Sphingosine C-15 in 100% Ethanol to a concentration of 10 mM. Store at -20°C.
-
BSA Solution: Prepare a 4 mg/mL (approx. 60 µM) solution of Fatty-Acid Free BSA in PBS. Filter sterilize (0.22 µm).
-
Complexing:
-
While vortexing the BSA solution, slowly add the Sphingosine C-15 ethanolic stock to reach the desired final concentration (e.g., 10-50 µM).
-
Ensure the final Ethanol concentration remains < 1% to avoid solvent toxicity.
-
Incubate at 37°C for 30 minutes with gentle shaking to allow lipid-protein binding.
-
-
Validation: The solution should remain clear. Cloudiness indicates precipitation (failed complexing).
LC-MS/MS Quantification Parameters
Rationale: Specific Mass Transitions (MRM) are required to distinguish C-15 from endogenous lipids.[1]
Instrument: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495, Sciex QTRAP). Ionization: ESI Positive Mode.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (eV) | Retention Time (Relative) |
| Sphingosine C-15 | m/z 258.3 [M+H]⁺ | m/z 240.3 [M+H-H₂O]⁺ | 15-20 | 0.85x (vs C18) |
| Sphingosine C-18 | m/z 300.3 [M+H]⁺ | m/z 282.3 [M+H-H₂O]⁺ | 15-20 | 1.00x |
Note: The water loss transition is common for sphingoid bases. Always optimize collision energy for your specific instrument.
References
-
Metabolomics Profiling Discriminates Prostate Cancer From Benign Prostatic Hyperplasia Within the Prostate-Specific Antigen Gray Zone. Source: Frontiers in Oncology / NIH PubMed Central URL:[Link] Context: Identifies this compound as a key discriminant metabolite (biomarker) in prostate cancer patients.[1][][3][4][5][6][7][8]
-
Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Source: Journal of Biological Chemistry / NIH URL:[Link] Context: Establishes the foundational protocol for using sphingosine bases as PKC inhibitors.
-
Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS). Source: NIH PubMed Central URL:[1][Link] Context: Details the use of odd-chain sphingoid bases as internal standards for lipidomic quantification.
-
This compound Product Information. Source: Cayman Chemical / Biomarker.hu URL:[1][Link] Context: Technical specifications and commercial availability of the synthetic standard.[10]
Sources
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- 4. Relevance of emerging metabolomics-based biomarkers of prostate cancer: a systematic review | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]
- 5. banglajol.info [banglajol.info]
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- 7. Metabolomics Profiling Discriminates Prostate Cancer From Benign Prostatic Hyperplasia Within the Prostate-Specific Antigen Gray Zone - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. mdpi.com [mdpi.com]
Technical Guide: D-erythro-Sphingosine C-15 vs. D-erythro-Sphingosine (C18)
[1][2]
Executive Summary
This technical guide analyzes the structural, functional, and analytical distinctions between the canonical mammalian sphingolipid backbone, D-erythro-Sphingosine (C18) , and its truncated analog, D-erythro-Sphingosine C-15 .[1][2]
While C18 Sphingosine (d18:1) serves as the central node of mammalian sphingolipid metabolism—regulating the "sphingolipid rheostat" between cell survival and apoptosis—C15 Sphingosine (d15:1) is a synthetic or rare non-mammalian analog primarily utilized as a high-fidelity internal standard (IS) in quantitative lipidomics.[2] This guide details their physicochemical properties, biological implications, and the specific LC-MS/MS protocols required to leverage C15 for precise quantification of endogenous C18 levels.[2]
Part 1: Molecular Architecture & Physicochemical Properties[1][2]
The fundamental difference lies in the alkyl chain length. C18 possesses an 18-carbon chain derived from palmitoyl-CoA and serine, whereas C15 is a 15-carbon analog.[1][2] This truncation alters hydrophobicity and mass without disrupting the polar headgroup responsible for ionization and enzymatic recognition.
Table 1: Comparative Physicochemical Profile
| Feature | D-erythro-Sphingosine (C18) | This compound |
| Common Name | Sphingosine (d18:[1][2][3]1) | Sphingosine (d15:[2][3][4][5]1) |
| Role | Endogenous Bioactive Lipid | Internal Standard / Analytical Probe |
| Formula | C₁₈H₃₇NO₂ | C₁₅H₃₁NO₂ |
| Molecular Weight | 299.49 g/mol | 257.41 g/mol |
| Exact Mass | 299.2824 | 257.2355 |
| [M+H]⁺ (Monoisotopic) | 300.2897 | 258.2428 |
| LogP (Hydrophobicity) | ~5.3 | ~4.1 (Predicted) |
| Solubility | Ethanol, DMSO, Methanol | Ethanol (Miscible), DMSO (2 mg/mL) |
| Natural Occurrence | Ubiquitous in mammalian tissues | Rare/Absent in mammals; found in some bacteria |
Part 2: Biological Context[1][2]
C18 Sphingosine: The Canonical Backbone
D-erythro-Sphingosine (C18) is the product of ceramide hydrolysis by ceramidases.[1][2] It is the obligate precursor for Sphingosine-1-Phosphate (S1P) , a potent signaling lipid involved in lymphocyte trafficking, angiogenesis, and cell survival.[1][2]
-
Mechanism: C18 inhibits Protein Kinase C (PKC) and induces apoptosis.[1] Upon phosphorylation by Sphingosine Kinase (SphK1/2), it converts to S1P, which promotes cell survival (the "Sphingolipid Rheostat").[2]
C15 Sphingosine: The Analytical "Trojan Horse"
C15 Sphingosine mimics the ionization and chromatographic behavior of C18 but is mass-resolvable by ~42 Da (three -CH₂- units).[1][2]
-
Bioactivity Warning: While primarily an analytical tool, C15 is a substrate for mammalian Sphingosine Kinases (SphK).[1] If added to live cells , it can be phosphorylated to form C15-S1P.[1] Therefore, C15 should be restricted to post-lysis spike-in for quantification unless metabolic tracing is the specific experimental goal.[1][2]
Visualization: The Sphingolipid Rheostat & C15 Interaction
The following diagram illustrates the endogenous C18 pathway and where the exogenous C15 analog intersects if introduced into a biological system.
Figure 1: The Sphingolipid Rheostat showing the central role of C18 and the potential metabolic fate of C15 if introduced into metabolically active systems.[2]
Part 3: Application – Quantitative Lipidomics (LC-MS/MS)[1][2]
The primary utility of C15 Sphingosine is as an Internal Standard (IS) . Because it is chemically identical to C18 except for chain length, it corrects for extraction efficiency, matrix effects, and ionization variability.
Protocol: High-Fidelity Quantification Workflow
1. Preparation of Standards
-
Stock Solution: Dissolve C15 Sphingosine in ethanol to 1 mM. Store at -20°C.
-
Working Solution: Dilute to 1 µM in methanol for spike-in.
2. Sample Extraction (Modified Matyash Method) This biphasic extraction is superior to Bligh-Dyer for sphingolipids as it uses Methyl tert-butyl ether (MTBE), which forms the upper organic layer, simplifying collection.[1][2]
-
Lysis: Homogenize tissue/cells in PBS.[1]
-
Spike-In (CRITICAL): Add 10 pmol of C15 Sphingosine IS to the lysate before adding solvents.[1] This ensures the IS undergoes the same extraction physics as the endogenous lipid.
-
Solvent Addition: Add Methanol (1.5 mL) and MTBE (5 mL) . Vortex for 1 hour at room temperature.
-
Phase Separation: Add Water (1.25 mL) to induce phase separation.[1] Centrifuge at 1000 x g for 10 min.
-
Collection: Collect the upper (organic) phase.[1] Re-extract the lower phase with MTBE/Methanol/Water (10:3:2.[1]5) to maximize recovery.
-
Drying: Evaporate combined organic phases under nitrogen stream.
-
Reconstitution: Dissolve in 200 µL Methanol/Formic Acid (99:1) for LC-MS injection.[1][2]
3. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.[1]
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 1 mM Ammonium Formate.[1]
-
Gradient: 70% B to 100% B over 5 minutes.
Table 2: MRM Transitions for Quantification
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Sphingosine (d18:1) | 300.3 [M+H]⁺ | 282.3 [M+H-H₂O]⁺ | 15 | Quantifier |
| Sphingosine (d18:1) | 300.3 [M+H]⁺ | 252.3 | 25 | Qualifier |
| Sphingosine C-15 | 258.2 [M+H]⁺ | 240.2 [M+H-H₂O]⁺ | 15 | Internal Standard |
Visualization: LC-MS/MS Workflow Logic
This diagram details the self-validating workflow using C15 as the normalization anchor.[1][2]
Figure 2: Quantitative Lipidomics Workflow. C15 is spiked prior to extraction to normalize for recovery losses and ionization suppression.[2]
References
-
LIPID MAPS® Structure Database. (2025). Sphingosine (d18:[2][3][5][6]1) and Analogs. Retrieved February 6, 2026, from [Link][2]
-
Avanti Polar Lipids. (n.d.). Sphingolipid Internal Standards. Retrieved February 6, 2026, from [Link][2]
-
PubChem. (2025).[1][7][8] Sphingosine (Compound CID 5280335).[1] National Library of Medicine.[1][9] Retrieved February 6, 2026, from [Link][2]
-
Sullards, M. C., et al. (2011).[1][10] Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS). Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids.[1][2][10] Retrieved from [Link]
Sources
- 1. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lipidmaps.org [lipidmaps.org]
- 3. caymanchem.com [caymanchem.com]
- 4. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Bacteroides-derived sphingolipids are critical for maintaining intestinal homeostasis and symbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. (8Z,d18:1) sphingosine | C18H37NO2 | CID 42608348 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sphingosine 1-Phosphate | C18H38NO5P | CID 5283560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. preprints.org [preprints.org]
A Senior Application Scientist's Guide to D-erythro-Sphingosine C-15: A Putative Cellular Messenger
Abstract: Sphingolipids have transcended their role as mere structural components of cellular membranes to become recognized as a critical class of bioactive signaling molecules. Within this diverse family, D-erythro-sphingosine and its phosphorylated metabolite, sphingosine-1-phosphate (S1P), act as key nodes in a cellular "rheostat," balancing processes from proliferation and differentiation to apoptosis. While the C18 variant of sphingosine is the most studied, less common chain-length analogs, such as D-erythro-Sphingosine C-15, represent valuable and under-explored tools for dissecting specific enzymatic and signaling pathways. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound, detailing its metabolic context, postulated signaling mechanisms, and robust methodologies for its investigation. The focus is on providing not just protocols, but the causal logic behind experimental design, ensuring a foundation of scientific integrity and trustworthiness.
Physicochemical Profile and Synthesis
This compound is a long-chain amino alcohol, distinguished from the more common mammalian sphingosine by its 15-carbon backbone. Understanding its fundamental properties is the first step in designing rigorous experiments.
| Property | Value | Source |
| Synonyms | (2S,3R,4E)-2-Amino-4-pentadecene-1,3-diol, C15-Sphingosine | [1][2] |
| CAS Number | 86555-28-4 | [1][2] |
| Molecular Formula | C₁₅H₃₁NO₂ | [1][2] |
| Molecular Weight | 257.41 g/mol | [1] |
| Physical State | Solid | [1] |
| Purity | Typically ≥98% | [1][2] |
| Storage | -20°C in a desiccated environment | [2][3] |
| Solubility | Soluble in DMF, DMSO, and Ethanol | [2] |
While commercially available, C15-Sphingosine can also be produced via stereodivergent chemical synthesis, often starting from chiral precursors like L-serine or D-galactose to ensure the correct D-erythro configuration.[4][5] The purity of synthetic preparations is paramount, as even minor contaminants can have off-target effects in sensitive cell-based assays.[6]
The Metabolic Landscape: Situating C15-Sphingosine
Sphingolipid metabolism is a complex network of interconnected pathways occurring primarily at the endoplasmic reticulum (ER) and lysosomes.[7][8] Ceramide sits at the metabolic hub, from which other sphingolipids are synthesized or salvaged.[9] this compound is generated from the hydrolysis of a C15-ceramide by the action of ceramidase enzymes.
The de novo synthesis pathway, which builds these lipids from simpler precursors, would theoretically generate a C15 sphingoid base by utilizing a C13-acyl-CoA instead of the canonical C16-palmitoyl-CoA in the initial condensation step with L-serine, catalyzed by serine palmitoyltransferase (SPT).[7][10]
Other Potential Targets
Beyond PKC, D-erythro-sphingosine has been shown to inhibit calmodulin-dependent enzymes and activate protein phosphatase 2A (PP2A). [3][11]Its phosphorylated form, C15-S1P, is a putative second messenger that can mobilize intracellular calcium stores, although this is likely mediated through specific S1P receptors. [12]
A Practical Guide to Investigation
Studying a specific lipid messenger requires a multi-faceted approach combining precise analytical chemistry with functional cell-based assays. The following protocols are designed as self-validating systems, incorporating internal standards and controls to ensure data integrity.
Analytical Quantification: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for sphingolipid analysis due to its exceptional sensitivity and specificity, allowing for the differentiation of closely related lipid species. [13][14]
Protocol: Lipid Extraction from Cultured Cells
-
Causality: This modified Bligh & Dyer method uses a monophasic solvent system to thoroughly extract lipids from the cellular matrix. The subsequent addition of salt solution induces a phase separation, partitioning lipids into the lower organic layer while polar contaminants remain in the upper aqueous layer. The use of a non-endogenous internal standard (e.g., C17-Sphingosine) added at the very beginning is critical for correcting variations in extraction efficiency and instrument response.
-
Preparation: Aspirate culture medium from a 10 cm dish of cultured cells. Wash cells twice with 5 mL of ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis & Standard Spiking: Add 1 mL of ice-cold methanol to the plate. Scrape the cells and collect the lysate in a glass tube. Add a known amount (e.g., 50 pmol) of C17-Sphingosine internal standard.
-
Extraction: Add 2 mL of chloroform. Vortex vigorously for 2 minutes at room temperature.
-
Phase Separation: Add 0.8 mL of 1 M KCl. Vortex for 30 seconds. Centrifuge at 2,000 x g for 10 minutes to separate the aqueous and organic phases.
-
Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, avoiding the protein interface.
-
Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen gas. Reconstitute the dried lipid film in 100 µL of mobile phase (e.g., Methanol/Acetonitrile) for LC-MS/MS analysis.
Protocol: LC-MS/MS Analysis
-
Causality: Reversed-phase chromatography separates lipids based on hydrophobicity; longer acyl chains result in longer retention times. Electrospray ionization in positive mode (ESI+) is highly effective for protonating the amine group on sphingosine, creating a strong precursor ion signal. Multiple Reaction Monitoring (MRM) provides specificity by monitoring a specific fragmentation pattern (precursor ion → product ion), filtering out background noise.
-
Chromatography:
-
Column: C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1) with 0.1% Formic Acid.
-
Gradient: Start at 60% B, ramp to 100% B over 10 minutes, hold for 5 minutes, then re-equilibrate.
-
-
Mass Spectrometry (Tandem Quadrupole):
-
Ionization Mode: ESI Positive.
-
MRM Transitions:
-
C15-Sphingosine: Precursor m/z 258.4 → Product m/z 240.4 (corresponding to [M+H]⁺ → [M+H-H₂O]⁺).
-
C17-Sphingosine (IS): Precursor m/z 286.5 → Product m/z 268.5.
-
-
-
Quantification: Calculate the peak area ratio of the analyte (C15-Sphingosine) to the internal standard (C17-Sphingosine) and determine the absolute amount by comparing against a standard curve.
Functional Analysis: In Vitro Kinase Assay
To validate the inhibitory potential of C15-Sphingosine on a specific kinase, a cell-free enzymatic assay is the most direct approach.
Protocol: PKC Inhibition Assay
-
Causality: This assay directly measures the ability of C15-Sphingosine to inhibit the catalytic activity of purified PKC. By measuring the phosphorylation of a specific substrate in a controlled environment, we can isolate the effect of the compound on the enzyme. A dose-response curve is essential to determine the potency (IC₅₀) of the inhibition.
-
Reagents:
-
Purified, active PKC isoform.
-
PKC substrate peptide (e.g., a fluorescently labeled peptide).
-
PKC lipid activator mix (containing phosphatidylserine and DAG).
-
ATP.
-
This compound dissolved in DMSO (and a DMSO-only vehicle control).
-
Assay Buffer.
-
-
Procedure (in a 96-well plate):
-
To each well, add assay buffer.
-
Add the PKC lipid activator mix and vortex gently to form micelles.
-
Add varying concentrations of C15-Sphingosine (e.g., 0.1 µM to 100 µM) or vehicle control.
-
Add the PKC substrate peptide.
-
Initiate the reaction by adding the PKC enzyme. Incubate at 30°C for 30 minutes.
-
Terminate the reaction by adding ATP.
-
-
Detection: Measure the amount of phosphorylated substrate. The method will depend on the substrate used (e.g., fluorescence polarization, luminescence (ADP-Glo), or radioactivity).
-
Analysis: Plot the percentage of kinase activity against the log concentration of C15-Sphingosine. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.
Applications in Drug Discovery and Translational Science
The unique properties of this compound make it a valuable molecule for several research and development applications:
-
Pharmacological Probe: As a potent PKC inhibitor, it can be used to determine if a cellular process is PKC-dependent. [6][15]Its shorter chain length may influence membrane partitioning and accessibility to specific cellular pools of PKC compared to its C18 counterpart.
-
Biomarker Discovery: Aberrant sphingolipid metabolism is a hallmark of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. [7][9][16]Profiling less common sphingolipids like the C15 variant in diseased tissues could uncover novel biomarkers for diagnosis or patient stratification.
-
Therapeutic Development: The sphingosine backbone is a scaffold for developing novel therapeutics. Understanding the structure-activity relationship of different chain-length sphingosines on kinase inhibition could inform the design of more potent and specific drugs targeting the sphingolipid signaling network.
Conclusion
This compound, while not the most abundant sphingoid base, represents a sharp tool in the lipid biologist's arsenal. Its well-defined role as a competitive inhibitor of Protein Kinase C, combined with modern analytical techniques that allow for its precise quantification, enables researchers to dissect complex signaling pathways with high confidence. By employing the robust, self-validating methodologies detailed in this guide, scientists can effectively leverage this compound to probe cellular mechanisms and unlock new avenues for therapeutic intervention in diseases characterized by dysregulated kinase and sphingolipid signaling.
References
-
Chem-Impex. (n.d.). D-Sphingosine. Retrieved from [Link]
- Al-Howail, H. A. (2022). Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases.
- Stoffel, W. (n.d.). CHEMISTRY AND BIOCHEMISTRY OF SPHINGOSINE BASES.
-
CUSABIO. (n.d.). Sphingolipid signaling pathway. Retrieved from [Link]
- Khan, W. A., et al. (1990). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. Biochemical Journal, 272(1), 245-251.
- Perry, D. K., & Hannun, Y. A. (1998). Lipid biochemistry: Functions of glycerolipids and sphingolipids in cellular signaling. The FASEB Journal.
- Vu, T. M., et al. (2022). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b.
- Wigger, D., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Physiology, 10, 1269.
- Polt, R., et al. (1988). A stereodivergent synthesis of D-erythro-sphingosine and D-threo-sphingosine from L-serine. Journal of the American Chemical Society.
- Radin, N. S., & Inokuchi, J. (1988). The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog. PubMed.
- Perry, D. K., & Hannun, Y. A. (1998). Lipid biochemistry: functions of glycerolipids and sphingolipids in cellular signaling. PubMed.
- Elsherbini, A. M., et al. (2020). A simple method for sphingolipid analysis of tissues embedded in optimal cutting temperature compound. Journal of Lipid Research, 61(1), 137-146.
- Wang, E., & Merrill, A. H. (2011). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. Neuro-Signals, 19(2), 82-99.
-
Wikipedia. (n.d.). Sphingolipid. Retrieved from [Link]
- Khan, W. A., et al. (1989).
- Hempelmann, L., & Thiele, C. (2024). The use of click chemistry in sphingolipid research. Journal of Cell Science.
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectrometry. Retrieved from [Link]
- BOC Sciences. (2024). Membrane Lipids - Chemical Structure, Biosynthesis, and Function of Sphingolipids. YouTube.
- Hsu, C.-Y., et al. (2023). Sodium ion-assisted structural lipidomics for sphingolipid profiling. bioRxiv.
- Shaner, R. L., et al. (2009). Sphingolipidomics: Methods for the Comprehensive Analysis of Sphingolipids. PubMed.
- Shaner, R. L., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. PMC - PubMed Central.
-
PubChem. (n.d.). Sphingolipid Metabolism Pathway. Retrieved from [Link]
- van Meer, G., & de Kroon, A. I. (2011).
- German, N. A., et al. (2018). “Fix and Click” for Assay of Sphingolipid Signaling in Single Primary Human Intestinal Epithelial Cells. Analytical Chemistry, 90(22), 13399-13406.
- Li, Y., et al. (2015). Sphingolipid Extraction and Analysis by Thin-Layer Chromatography.
- Gudz, T. I., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI.
- Merrill, A. H. (2011). Sphingolipid and Glycosphingolipid Metabolic Pathways in the Era of Sphingolipidomics. Chemical Reviews, 111(10), 6387-6422.
- Vu, T. M., et al. (2022). Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b. Semantic Scholar.
- Kim, H. J., et al. (2009). N, N-dimethyl-D-erythro-sphingosine increases intracellular Ca2+ concentration via Na+-Ca2+-exchanger in HCT116 human colon cancer cells. PubMed.
Sources
- 1. larodan.com [larodan.com]
- 2. caymanchem.com [caymanchem.com]
- 3. D-erythro-Sphingosine (synthetic) | CAS 123-78-4 | Tocris Bioscience [tocris.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The total syntheses of D-erythro-sphingosine, N-palmitoylsphingosine (ceramide), and glucosylceramide (cerebroside) via an azidosphingosine analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry [frontiersin.org]
- 8. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Sphingolipid Metabolic Pathway: An Overview of Major Roles Played in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingolipid - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. D-苏式-鞘胺醇-1-磷酸盐 A putative second messenger that mobilizes calcium from intracellular stores via an IP3-independent pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 13. An Introduction to Sphingolipid Metabolism and Analysis by New Technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. chemimpex.com [chemimpex.com]
Methodological & Application
Protocol: D-erythro-Sphingosine C-15 as Internal Standard for LC-MS/MS Quantitation of Sphingoid Bases
Abstract
This application note details the validation and utilization of D-erythro-Sphingosine C-15 (d15:1) as a non-endogenous internal standard (IS) for the quantification of long-chain bases (LCBs) via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While deuterated isotopologs are the gold standard, C-15 sphingosine offers a cost-effective, structurally analogous alternative that corrects for extraction efficiency and ionization variability. This guide provides a self-validating protocol for lipid extraction, chromatographic separation, and mass spectrometric detection.
Introduction & Scientific Rationale
The Challenge of Sphingolipid Quantification
Quantitative sphingolipidomics faces two primary hurdles: matrix effects (ion suppression/enhancement) and extraction variability . Endogenous sphingosine (d18:1) is amphipathic, making its recovery sensitive to the specific solvent system used (e.g., Bligh-Dyer vs. Single-Phase).
Why this compound?
This compound (d15:1) is a synthetic analog of the naturally abundant sphingosine (d18:1).
-
Structural Homology: It shares the same sphingoid base core structure (2-amino-1,3-diol) and trans-double bond geometry, ensuring similar chemical behavior during extraction.
-
Mass Differentiation: With a molecular weight of 257.4 Da (vs. 299.5 Da for d18:1), it is easily resolved by mass spectrometry.
-
Chromatographic Separation: Due to its shorter alkyl chain (C15 vs. C18), it elutes slightly earlier on Reverse Phase (C18) columns. This separation is advantageous for reducing "cross-talk" but requires careful assessment of matrix effects at the specific retention time.
Technical Specifications
| Property | Specification |
| Compound Name | This compound (d15:1 Sphingosine) |
| CAS Number | 86555-28-4 |
| Molecular Formula | C₁₅H₃₁NO₂ |
| Molecular Weight | 257.41 g/mol |
| Exact Mass | 257.2355 |
| Solubility | Soluble in DMSO (~2 mg/mL), Ethanol, Methanol:Chloroform (1:[1]1) |
| Storage | -20°C (Powder), -80°C (Solution) |
Experimental Protocol
Reagent Preparation
-
Stock Solution (1 mM): Dissolve 0.257 mg of C-15 Sphingosine in 1 mL of Methanol (LC-MS grade). Vortex for 1 minute and sonicate for 5 minutes to ensure complete dissolution. Store at -80°C.
-
Working Internal Standard (IS) Solution (1 µM): Dilute the stock 1:1000 in Methanol. This solution will be spiked into samples.
Sample Preparation: Modified Single-Phase Extraction
Rationale: A single-phase extraction minimizes lipid loss at the interface of biphasic systems and is highly reproducible for sphingoid bases.
Step-by-Step Workflow:
-
Sample Aliquot: Transfer 50 µL of plasma/serum or cell homogenate to a glass tube.
-
IS Spiking: Add 10 µL of Working IS Solution (1 µM) to every sample (Final spike: 10 pmol).
-
Critical: Allow to equilibrate for 10 minutes on ice. This ensures the IS binds to matrix proteins similarly to endogenous lipids.
-
-
Extraction: Add 750 µL of Chloroform:Methanol (1:2, v/v) .
-
Disruption: Vortex vigorously for 30 seconds. Sonicate for 10 minutes at room temperature.
-
Incubation: Incubate at 48°C for 12 hours (optional but recommended for total lipid recovery) or 37°C for 1 hour for free bases.
-
Clarification: Centrifuge at 13,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean vial.
-
Drying: Evaporate solvent under a stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase A:B (50:50) . Vortex and transfer to LC vials.
LC-MS/MS Methodology
Chromatographic Conditions:
-
Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
-
Note: Methanol is preferred over Acetonitrile for sphingolipids to enhance ionization signal.
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
Gradient Profile:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 70 | Initial Equilibration |
| 1.0 | 70 | Isocratic Hold |
| 4.0 | 100 | Linear Ramp |
| 5.5 | 100 | Wash |
| 5.6 | 70 | Return to Initial |
| 7.0 | 70 | Re-equilibration |
Mass Spectrometry Parameters (ESI+):
-
Ionization: Electrospray Ionization (Positive Mode).
-
Source Temp: 150°C.
-
Desolvation Temp: 500°C.
-
Capillary Voltage: 3.0 kV.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Type | Collision Energy (eV) |
| Sphingosine (d18:1) | 300.3 | 282.3 | Quantifier (H₂O loss) | 15 |
| 300.3 | 264.3 | Qualifier (2H₂O loss) | 20 | |
| C-15 Sphingosine (IS) | 258.3 | 240.3 | Quantifier | 15 |
| 258.3 | 222.3 | Qualifier | 20 |
Visualized Workflow (Graphviz)
Caption: Figure 1. Optimized workflow for sphingolipid extraction and quantification using C-15 Sphingosine Internal Standard.
Data Analysis & Validation
Response Factor Calculation
Since C-15 is an analog, not an isotopolog, its ionization efficiency may differ slightly from d18:1. You must calculate a Response Factor (RF) during method validation:
For routine analysis, use the RF to correct the concentration:
Acceptance Criteria
-
Retention Time: C-15 Sphingosine typically elutes 0.5 - 1.0 min earlier than d18:1 Sphingosine on a C18 column.
-
Linearity: R² > 0.99 over the range of 1 nM to 1000 nM.
-
Recovery: 85% - 115% (Calculated by spiking matrix before vs. after extraction).
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Ion suppression at early retention time. | Improve chromatographic separation (shallower gradient) or perform protein precipitation clean-up. |
| Peak Tailing | Secondary interactions with silanols. | Ensure Ammonium Formate (buffer) is present in mobile phases.[2] Use a high-quality end-capped C18 column. |
| Carryover | Lipophilic nature of sphingolipids. | Use a needle wash solution containing Isopropanol:Acetonitrile (50:50). |
References
-
Merrill, A. H., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry.[3]Methods , 36(2), 207-224. Link
-
Shaner, R. L., et al. (2009). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers.Journal of Lipid Research , 50(8), 1692-1707. Link
-
Bielawski, J., et al. (2006). Simultaneous quantitative analysis of bioactive sphingolipids by high-performance liquid chromatography-tandem mass spectrometry.Methods , 39(2), 82-91. Link
-
Avanti Polar Lipids. Sphingosine (d15:1) Product Page & Technical Data.[1]Link
-
Cayman Chemical. Sphingosine (d15:1) Application Note.Link
Sources
Application Note: High-Precision LC-MS/MS Sphingolipid Analysis Using C15 Internal Standards
Abstract
This protocol details a robust, self-validating LC-MS/MS workflow for the quantitation of sphingolipids in biological matrices (plasma, tissue homogenates) using C15-chain internal standards . While C17-based standards are historically common, C15 variants (e.g., N-pentadecanoyl-sphingosine) offer a distinct advantage: they are strictly non-endogenous in most mammalian systems and elute in a chromatographic window less prone to isobaric interference from high-abundance C16 and C18 species. This guide provides step-by-step extraction, chromatographic parameters, and mass spectrometry transitions to ensure high-confidence data.
Introduction & Scientific Rationale
The Challenge of Sphingolipid Quantitation
Sphingolipids (SLs) are structurally diverse, defined by a sphingoid base backbone (typically d18:1 sphingosine) N-acylated with fatty acids of varying chain lengths (C14–C26). Accurate quantitation is complicated by:
-
Structural Isomerism: Glucosylceramides (GlcCer) and Galactosylceramides (GalCer) are isobaric and require chromatographic resolution.
-
Matrix Effects: High abundance of phospholipids (PC, PE) can suppress SL ionization.
-
Endogenous Interference: Common "odd-chain" standards like C17:0 can occasionally be found in trace amounts in humans due to dairy consumption or gut microbial metabolism.
The C15 Solution
The use of C15 standards (specifically d18:1/15:0 species) addresses these challenges. The C15 fatty acid chain is virtually absent in mammalian de novo synthesis. Furthermore, C15 analogs elute slightly earlier than their C16 counterparts, placing them in a cleaner chromatographic region while maintaining ionization efficiencies identical to the analytes of interest.
Materials & Reagents
Internal Standard Cocktail (The "C15 Mix")
Prepare a master stock solution in Methanol:Chloroform (1:1 v/v).
| Component | Structure Description | Purpose | Final Spike Conc. |
| C15 Ceramide | N-pentadecanoyl-sphingosine (d18:1/15:[1]0) | Quantifies Ceramides (C16-C24) | 500 nM |
| C15 Sphingomyelin | N-pentadecanoyl-sphingosylphosphorylcholine | Quantifies Sphingomyelins | 500 nM |
| C15 Glucosylceramide | N-pentadecanoyl-glucosylsphingosine | Quantifies Hexosylceramides | 100 nM |
| C15 Lactosylceramide | N-pentadecanoyl-lactosylsphingosine | Quantifies Lactosylceramides | 100 nM |
Note: If specific C15-SM or C15-HexCer are unavailable, C15-Ceramide is often used as a surrogate, though class-specific ionization correction factors must be applied.
Solvents[2]
-
Extraction Solvent: Methanol:Chloroform (2:1 v/v) containing 0.01% BHT (antioxidant).
-
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 1 mM Ammonium Formate.
Experimental Protocol
Sample Preparation (Single-Phase Extraction)
This method utilizes a modified monophasic extraction to maximize recovery of amphiphilic sphingolipids without phase separation losses.
-
Sample Aliquot: Transfer 50 µL of plasma or tissue homogenate (1 mg protein/mL) into a 1.5 mL glass-lined tube.
-
IS Addition: Add 10 µL of the C15 Internal Standard Cocktail. Vortex for 5 seconds.
-
Protein Precipitation: Add 750 µL of Extraction Solvent (MeOH:CHCl3 2:1).
-
Incubation: Vortex vigorously for 30 seconds, then incubate at 48°C for 12 hours (overnight). Rationale: Mild heating ensures complete release of sphingolipids from lipoprotein complexes.
-
Alkaline Hydrolysis (Optional but Recommended): To remove interfering glycerophospholipids, add 75 µL of 1M KOH in methanol. Incubate 2 hours at 37°C. Neutralize with glacial acetic acid. Note: Skip this if analyzing base-sensitive lipids.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a new vial.
-
Drying: Evaporate to dryness under N2 gas at 35°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase B (MeOH-based) to ensure solubility of long-chain ceramides.
LC-MS/MS Workflow Visualization[3]
Figure 1: End-to-end workflow for sphingolipid quantitation using C15 internal standards.
LC-MS/MS Method Parameters
Chromatography (UHPLC)[4][5][6]
-
Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.
-
Temperature: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
Gradient Profile:
| Time (min) | % Mobile Phase A (Water/Formate) | % Mobile Phase B (MeOH/Formate) |
|---|---|---|
| 0.0 | 40 | 60 |
| 2.0 | 0 | 100 |
| 5.0 | 0 | 100 |
| 5.1 | 40 | 60 |
| 7.0 | 40 | 60 |
Mass Spectrometry (ESI+)
Sphingolipids ionize best in Positive Mode ([M+H]+) . The primary product ion for d18:1 sphingolipids is m/z 264.3 , corresponding to the dehydration of the sphingoid base.
MRM Transition Table (Optimized for C15 Standards):
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Retention Time (approx) |
| C15 Ceramide (IS) | 524.5 | 264.3 | 30 | 2.8 min |
| C16 Ceramide | 538.5 | 264.3 | 30 | 3.0 min |
| C18 Ceramide | 566.5 | 264.3 | 32 | 3.4 min |
| C24:1 Ceramide | 648.6 | 264.3 | 35 | 3.9 min |
| C24:0 Ceramide | 650.6 | 264.3 | 35 | 4.1 min |
| C15 Sphingomyelin (IS) | 689.5 | 184.1 * | 25 | 2.6 min |
| C16 Sphingomyelin | 703.6 | 184.1 | 25 | 2.8 min |
*Note: Sphingomyelins fragment to the phosphocholine headgroup (m/z 184.1), unlike ceramides which fragment to the LCB backbone.
Data Analysis & Validation
Fragmentation Logic
Understanding the fragmentation is crucial for troubleshooting. The diagram below illustrates why m/z 264.3 is the universal quantifier for d18:1 ceramides.
Figure 2: Collision-Induced Dissociation (CID) pathway for Ceramide d18:1/15:0.
Quality Control Criteria
-
Linearity: Calibration curves (analyte/IS area ratio vs. concentration) must have R² > 0.99.
-
Retention Time: IS retention time must be within ±0.05 min of the expected window.
-
Blank Check: A blank injection after the highest standard must show < 1% carryover.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low IS Signal | Ion suppression from phospholipids. | Ensure the divert valve sends the first 1 min (salts/polar matrix) to waste. Use the alkaline hydrolysis step. |
| Peak Tailing | Column overload or pH mismatch. | Reduce injection volume to 1 µL. Ensure mobile phases are fresh (ammonium formate is volatile). |
| Isobaric Overlap | C24:1 vs C24:0 separation issues. | Flatten the gradient slope between 3.5 and 4.5 min. |
References
-
Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Methods in Enzymology.
-
Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods.
-
Avanti Polar Lipids. LIPIDOMIX® Quantitative Mass Spec Standards.
-
Matyash, V., et al. (2008). Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics. Journal of Lipid Research.
Sources
Synthesis of D-erythro-Sphingosine C-15 for research applications
Application Note: Precision Synthesis of D-erythro-Sphingosine C-15 (d15:1)
Part 1: Executive Summary & Strategic Rationale
The "Odd-Chain" Imperative in Lipidomics In quantitative sphingolipidomics, the accuracy of mass spectrometry (LC-MS/MS) data relies heavily on the quality of the internal standard (IS). While stable isotope-labeled analogs (e.g., C18-d7) are common, they can suffer from isotopic overlap or high cost. This compound (d15:1) represents a superior alternative for two reasons:
-
Biological Rarity: It is virtually absent in mammalian lipidomes (which are dominated by C18 and C20 backbones), ensuring zero background interference.
-
Physicochemical Mimicry: Its ionization efficiency and chromatographic retention behavior closely mirror natural C18-sphingosine, unlike shorter chain surrogates (e.g., C12) which may elute in the solvent front.
This guide details the stereoselective synthesis of d15:1 sphingosine, focusing on the critical construction of the (2S,3R) erythro core and the (4E) trans alkene, followed by its protocol for use as a quantitative standard.
Part 2: Retrosynthetic Analysis
To achieve the requisite D-erythro (2S,3R) configuration and (E)-alkene geometry, we employ a chiral pool strategy starting from L-Serine (via Garner's Aldehyde). This route offers higher stereochemical fidelity than cross-metathesis approaches for this specific chain length.
Strategic Disconnections:
-
C3-C4 Bond Formation: Nucleophilic attack of a C12-alkynyl anion on the chiral aldehyde establishes the carbon skeleton.
-
Stereocontrol (C3): Exploiting the Felkin-Anh control of Garner's aldehyde to favor the anti-addition product (erythro precursor).
-
Geometry Control (C4-C5): Stereospecific reduction of the internal alkyne to a trans-alkene using Red-Al.
Figure 1: Retrosynthetic strategy isolating the C3-C4 bond construction and stereoselective reduction.
Part 3: Detailed Synthesis Protocol
Phase 1: Nucleophilic Coupling (C-C Bond Formation)
Objective: Couple the C12 tail to the serine headgroup while establishing the C3 stereocenter.
Reagents:
-
(S)-Garner's Aldehyde (tert-butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate)
-
1-Dodecyne (98%)[1]
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous THF
-
Zinc Bromide (ZnBr2) - Optional: Enhances chelation-controlled addition for diastereoselectivity.
Protocol:
-
Activation: In a flame-dried flask under Argon, dissolve 1-dodecyne (1.2 equiv) in anhydrous THF. Cool to -78°C .
-
Lithiation: Add n-BuLi (1.1 equiv) dropwise. Stir for 30 min at -78°C to generate lithium dodecynide.
-
Addition: Dissolve Garner's Aldehyde (1.0 equiv) in THF and add slowly to the acetylide solution.
-
Critical Step: Maintain temperature below -70°C to maximize anti (erythro) selectivity.
-
-
Quench: After 2 hours, quench with saturated NH4Cl solution. Warm to RT and extract with diethyl ether.
-
Purification: The reaction yields a mixture of anti (desired) and syn isomers (typically 4:1 to 6:1 ratio). Purify via Flash Column Chromatography (Hexanes/EtOAc 85:15).
-
Checkpoint: The anti-isomer (erythro precursor) typically elutes after the syn-isomer on silica gel.
-
Phase 2: Stereoselective Reduction (Alkyne → E-Alkene)
Objective: Convert the propargylic alcohol to the allylic alcohol with exclusive trans geometry.
Reagents:
-
Red-Al® (Sodium bis(2-methoxyethoxy)aluminum hydride, 65% in toluene)
-
Anhydrous Ether or THF
Protocol:
-
Dissolve the purified anti-alkynol from Phase 1 in anhydrous ether under Argon. Cool to 0°C .[1]
-
Add Red-Al (2.5 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 3–5 hours.
-
Workup: Carefully quench with Rochelle’s salt (Potassium sodium tartrate) solution. Stir vigorously until two clear layers form (breaks the aluminum emulsion).
-
Extract with ether, dry over MgSO4, and concentrate.
Phase 3: Global Deprotection
Objective: Remove the Boc and Acetonide protecting groups to release the free amine and diol.
Reagents:
-
2M HCl (aqueous)
-
Methanol[2]
Protocol:
-
Dissolve the intermediate from Phase 2 in MeOH .
-
Add 2M HCl (1:1 v/v relative to MeOH).
-
Heat to 40°C for 2 hours.
-
Neutralization: Cool to 0°C and neutralize with 2M NaOH to pH 9–10.
-
Extraction: Extract immediately with CHCl3/MeOH (2:1).
-
Final Purification: Recrystallize from EtOAc or perform reverse-phase HPLC (C18 column) if high purity (>99%) is required for MS standards.
Part 4: Quality Control & Characterization
To validate the synthesis of (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol , compare analytical data against these expected values.
| Parameter | Expected Value / Feature | Diagnostic Significance |
| Physical State | White waxy solid | Typical of long-chain sphingoid bases. |
| Exact Mass | 257.2355 (M+H)+ | Confirms C15H31NO2 formula. |
| 1H NMR (Alkene) | Confirms unsaturation. | |
| Coupling Constant ( | Critical: Large coupling confirms trans (E) geometry. | |
| 1H NMR (H-4) | dd, | Diagnostic for allylic position. |
| Stereochemistry | Comparison with C18 std | Erythro isomers have distinct retention times from threo. |
Part 5: Application Note - Lipidomics Internal Standard
Workflow for Plasma Sphingolipid Profiling
This protocol utilizes the synthesized d15:1 Sphingosine as a master internal standard for quantifying endogenous Sphingosine (d18:1) and Dihydrosphingosine (d18:0).
Figure 2: Lipidomics workflow integrating d15:1 Sphingosine as an internal standard.
Protocol Steps:
-
Stock Preparation: Dissolve d15:1 Sphingosine in MeOH to 1 mM. Store at -20°C.
-
Working Solution: Dilute to 500 nM in MeOH.
-
Sample Spiking: Add 10 µL of Working Solution to 100 µL of plasma before extraction. This corrects for extraction efficiency losses.
-
MRM Transitions (Positive Ion Mode):
-
d15:1 Sphingosine (Target):
(Loss of water) and (Ethanolamine fragment). -
d18:1 Sphingosine (Endogenous):
and .
-
Why this works: The d15:1 analog co-elutes near d18:1 but is chromatographically resolved enough to prevent ion suppression cross-talk, while sharing identical ionization physics.
References
-
Garner, P., & Park, J. M. (1987). The synthesis and configurational stability of (S)-1-formyl-2,2-dimethyloxazolidine-3-carboxylate. Journal of Organic Chemistry, 52(12), 2361–2364. Link
-
Murakami, T., et al. (2022). A Sphingolipid Fatty Acid Constituent Made by Alkyne trans-Hydrogenation: Total Synthesis of Symbioramide. Advanced Synthesis & Catalysis, 364, 3342–3347.[1] Link
-
Cayman Chemical. (n.d.). Sphingosine (d15:1) Product Information. Cayman Chemical. Link
-
Bielawska, A., et al. (2006). (E)- and (Z)-isomers of D-erythro-sphingosine-1-phosphate: synthesis, enzymatic stability and transport. Bioorganic & Medicinal Chemistry, 14(16), 5565-5573. (Describes Red-Al reduction for trans-geometry). Link
-
TargetMol. (n.d.). Sphingosine (d15:1) Application Note.[1] TargetMol. Link
Sources
Application Notes and Protocols for the In Vitro Inhibition of Protein Kinase C using D-erythro-Sphingosine
Introduction: The Significance of Protein Kinase C and its Inhibition
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are central to a multitude of cellular signaling pathways. These enzymes act as critical nodes in signal transduction, translating extracellular signals into intracellular responses. The activation of PKC is intricately linked to the hydrolysis of membrane phospholipids, leading to the generation of second messengers like diacylglycerol (DAG) and an increase in intracellular calcium concentrations. Once activated, PKC isoforms phosphorylate a wide array of substrate proteins, thereby regulating fundamental cellular processes including cell growth, differentiation, apoptosis, and immune responses[1][2].
Given their pivotal role in cellular regulation, aberrant PKC activity has been implicated in the pathophysiology of numerous diseases, including cancer, cardiovascular disorders, and neurological conditions. This makes the PKC family a compelling target for therapeutic intervention and a subject of intense investigation in drug discovery and fundamental research. The use of specific inhibitors is an invaluable tool for dissecting the complex roles of individual PKC isoforms and for validating their potential as drug targets.
D-erythro-Sphingosine, a naturally occurring long-chain amino alcohol, is a key component of sphingolipids and has been identified as a potent endogenous inhibitor of Protein Kinase C[3][4]. Its ability to modulate PKC activity makes it an important tool for researchers. This document provides a detailed guide for scientists on the mechanism of D-erythro-Sphingosine and a comprehensive protocol for its application in in vitro PKC inhibition assays.
Mechanism of Action: How D-erythro-Sphingosine Inhibits PKC
Understanding the mechanism of inhibition is crucial for designing and interpreting experiments. D-erythro-Sphingosine does not inhibit PKC by directly competing with ATP. Instead, it acts on the regulatory domain of the enzyme, interfering with the essential activation process.
PKC activation is a multi-step process that involves its translocation to the cell membrane and its interaction with phospholipids, particularly phosphatidylserine (PS), and diacylglycerol (DAG). D-erythro-Sphingosine exerts its inhibitory effect primarily by:
-
Competitive Inhibition with DAG/Phorbol Esters: Sphingosine is a competitive inhibitor with respect to the binding of DAG and phorbol esters to the C1 domain of PKC[5][6][7]. By competing for this binding site, sphingosine prevents the conformational changes required for the enzyme to become fully active.
-
Interference with Lipid Interactions: The positively charged nature of sphingosine can neutralize the negative charges on the lipid surface of micelles or vesicles containing phosphatidylserine[8]. This charge neutralization hinders the proper association of both PKC and its substrates with the lipid surface, which is a prerequisite for efficient phosphorylation[8].
This dual mechanism makes D-erythro-Sphingosine a potent and valuable tool for studying PKC-dependent signaling events.
Figure 1: Simplified pathway of PKC activation and inhibition by D-erythro-Sphingosine.
Quantitative Analysis: Potency of D-erythro-Sphingosine
The inhibitory potency of D-erythro-Sphingosine is typically quantified by its half-maximal inhibitory concentration (IC50). This value can vary depending on the specific PKC isoform and the in vitro assay conditions, such as the concentrations of lipids and calcium. While specific IC50 values for each isoform are highly dependent on the assay format, sphingosine generally demonstrates broad activity against multiple PKC isoforms. For instance, studies have shown that 50% inhibition of PKC activity occurs when sphingosine is present at concentrations equimolar with diacylglycerol or at 40% of the phosphatidylserine concentration in the assay[5][7]. Researchers should determine the IC50 under their specific experimental conditions.
| Parameter | Value Range | Key Considerations |
| IC50 | Micromolar (µM) range | Dependent on PKC isoform and assay conditions (lipid concentrations). |
| Mechanism | Competitive with DAG/Phorbol Esters | Inhibition can be overcome by increasing DAG or PS concentrations. |
| Specificity | Broad inhibitor of PKC isoforms | May have off-target effects on other kinases at higher concentrations[9]. |
Protocol: In Vitro PKC Inhibition Assay using D-erythro-Sphingosine
This protocol describes a classic endpoint assay to determine the IC50 of D-erythro-Sphingosine by measuring the incorporation of radioactive ³²P from [γ-³²P]ATP into a specific PKC substrate.
Causality and Self-Validation
This protocol is designed to be self-validating through the inclusion of critical controls.
-
The "No Enzyme" control establishes the baseline non-enzymatic background signal.
-
The "Positive Control" (or "100% Activity") demonstrates that the enzyme is active under the assay conditions in the absence of the inhibitor.
-
The "Vehicle Control" ensures that the solvent used to dissolve sphingosine does not interfere with the reaction. The systematic titration of the inhibitor allows for the generation of a dose-response curve, which validates the inhibitory effect and allows for the calculation of a robust IC50 value. The choice of a specific peptide substrate and sonicated lipid activators ensures a reproducible and specific measurement of PKC activity[10].
Materials and Reagents
-
Purified, active Protein Kinase C (PKC) enzyme (e.g., full-length or catalytic domain of a specific isoform).
-
PKC Substrate Peptide (e.g., Ac-FKKSFKL-NH₂ or similar validated peptide).
-
Phosphatidylserine (PS).
-
1,2-Di-oleoyl-sn-glycerol (DAG).
-
[γ-³²P]ATP (Specific activity ~3000 Ci/mmol).
-
Non-radioactive ATP.
-
Assay Dilution Buffer (ADB): 20 mM MOPS, pH 7.2, 25 mM β-glycerol phosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.
-
Lipid Activator Mix: PS and DAG dissolved in chloroform, dried under nitrogen, and resuspended in assay buffer. Crucially, this mix must be sonicated on ice to form uniform micelles before use [10].
-
Magnesium/ATP Cocktail: A mixture of MgCl₂, non-radioactive ATP, and [γ-³²P]ATP in ADB.
-
Stop Solution: 0.75% Phosphoric Acid[10].
-
P81 Phosphocellulose Paper.
-
Scintillation Vials and Scintillation Fluid.
-
Microcentrifuge tubes.
-
Incubator or water bath set to 30°C.
-
Scintillation Counter.
Step-by-Step Experimental Procedure
1. Preparation of Reagents: a. D-erythro-Sphingosine Stock: Prepare a high-concentration stock solution (e.g., 10 mM) in an appropriate solvent like DMSO or ethanol. Prepare serial dilutions in the same solvent to create a range of inhibitor concentrations for the assay. b. Lipid Activator Preparation: Prepare a working solution of PS/DAG micelles in ADB. A typical concentration is 0.5 mg/mL PS and 0.05 mg/mL DAG. Sonicate the solution on ice for at least 1-2 minutes until it becomes clear, indicating the formation of small, uniform micelles. This step is critical for PKC activation. c. Enzyme Preparation: Dilute the purified PKC enzyme to the desired working concentration (e.g., 25-100 ng/assay) in ADB[10]. Keep the enzyme on ice at all times. d. Substrate Preparation: Prepare a working solution of the PKC substrate peptide in ADB. e. Magnesium/ATP Cocktail: Prepare a 10X stock containing MgCl₂ and ATP. For the final reaction, you will want final concentrations of approximately 10 mM MgCl₂ and 100 µM ATP. Add [γ-³²P]ATP to this mix to achieve a specific activity that yields a robust signal (e.g., 200-500 cpm/pmol).
2. Assay Setup (perform on ice): a. Set up a series of microcentrifuge tubes for each condition: Blank (no enzyme), Positive Control (no inhibitor), Vehicle Control, and a range of D-erythro-Sphingosine concentrations. b. To each tube, add the following in order: i. 10 µL of Assay Dilution Buffer (ADB). ii. 10 µL of the sonicated Lipid Activator[10]. iii. 10 µL of the appropriate D-erythro-Sphingosine dilution or vehicle. iv. 10 µL of the diluted PKC substrate peptide. c. Pre-incubation: Gently vortex the tubes and pre-incubate at 30°C for 5 minutes to allow the inhibitor to interact with the enzyme.
3. Kinase Reaction Initiation and Incubation: a. To initiate the reaction, add 10 µL of the PKC enzyme to all tubes except the "Blank" control (add 10 µL of ADB to the blank). b. Immediately add 10 µL of the Magnesium/ATP Cocktail to all tubes. c. Gently vortex and incubate the reaction mixtures at 30°C for 10-20 minutes . The incubation time should be within the linear range of the reaction, which should be determined empirically.
4. Reaction Termination and Sample Spotting: a. Stop the reaction by adding 50 µL of the reaction mixture onto the center of a uniquely labeled P81 phosphocellulose paper square (e.g., 2 cm x 2 cm)[10]. The phosphoric acid in the subsequent wash steps will fully terminate the enzymatic activity.
5. Washing: a. Place the P81 papers in a large beaker and wash them 3-4 times with 0.75% phosphoric acid, using a large volume (e.g., 500 mL) for each wash and stirring for 5 minutes per wash. This step is critical to remove unreacted [γ-³²P]ATP. b. Perform one final wash with acetone to air dry the papers quickly[10].
6. Quantification: a. Place each dried P81 paper into a separate scintillation vial. b. Add an appropriate volume of scintillation fluid (e.g., 5 mL). c. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
Data Analysis
-
Correct for Background: Subtract the average CPM from the "Blank" (no enzyme) tubes from all other readings.
-
Calculate Percent Inhibition:
-
The "Positive Control" (or Vehicle Control) represents 0% inhibition.
-
Use the following formula for each sphingosine concentration: % Inhibition = 100 * (1 - (CPM_inhibitor / CPM_positive_control))
-
-
Generate Dose-Response Curve: Plot the % Inhibition against the logarithm of the D-erythro-Sphingosine concentration.
-
Determine IC50: Use a non-linear regression analysis (sigmoidal dose-response curve fit) to calculate the IC50 value, which is the concentration of D-erythro-Sphingosine that produces 50% inhibition of PKC activity.
Figure 2: Experimental workflow for the in vitro PKC inhibition assay.
References
-
Bazzi, M. D., & Nelsestuen, G. L. (1988). Mechanism of Protein Kinase C Inhibition by Sphingosine. Biochemistry, 27(19), 7589-7593. Retrieved from [Link]
-
Shum, D., et al. (2011). Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors. Current Medicinal Chemistry, 18(24), 3587-3602. Retrieved from [Link]
-
Pham, V. T., et al. (2007). A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine. Archives of Pharmacal Research, 30(1), 22-27. Retrieved from [Link]
-
Pitson, S. M., et al. (2003). Activation of sphingosine kinase 1 by ERK1/2-mediated phosphorylation. The EMBO Journal, 22(20), 5491-5500. Retrieved from [Link]
-
Khan, W. A., et al. (1990). Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets. The Biochemical journal, 272(1), 235-241. Retrieved from [Link]
-
Hannun, Y. A., & Bell, R. M. (1987). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of Biological Chemistry, 262(28), 13620-13626. Retrieved from [Link]
-
Parsons, M., et al. (2022). A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells. STAR Protocols, 3(3), 101569. Retrieved from [Link]
-
Khan, W. A., et al. (1991). Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation. Biochimica et Biophysica Acta, 1093(2-3), 217-223. Retrieved from [Link]
-
Hannun, Y. A., & Bell, R. M. (1989). Regulation of protein kinase C by sphingosine and lysosphingolipids. Clinical Chimica Acta, 185(3), 333-345. Retrieved from [Link]
-
Hannun, Y. A., et al. (1986). Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets. The Journal of Biological Chemistry, 261(27), 12604-12609. Retrieved from [Link]
-
Bio-protocol. (2016). PKC-θ in vitro Kinase Activity Assay. Retrieved from [Link]
-
Zhao, L., et al. (2023). Regulation of Cellular and Systemic Sphingolipid Homeostasis. Nature Reviews Molecular Cell Biology, 24(11), 819-838. Retrieved from [Link]
-
Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. Retrieved from [Link]
-
Ramirez, C. M., et al. (2024). Regulation of NO Synthesis by Caveolin-1: A Review of Its Importance in Blood Vessels, Perivascular Adipose Tissue and in Atherosclerosis. International Journal of Molecular Sciences, 25(10), 5240. Retrieved from [Link]
-
Pattingre, S., et al. (2008). Sphingolipids: regulators of crosstalk between apoptosis and autophagy. Journal of Lipid Research, 49(6), 1157-1165. Retrieved from [Link]
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein kinase C and platelet inhibition by D-erythro-sphingosine: comparison with N,N-dimethylsphingosine and commercial preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of protein kinase C by sphingosine and lysosphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the Sphingosine Kinase/Sphingosine 1-Phosphate Pathway in Disease: Review of Sphingosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. A concise synthesis of a promising protein kinase C inhibitor: D-erythro-sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of D-erythro-Sphingosine C-15 in lipidomics workflows
Part 1: Executive Summary & Technical Rationale
D-erythro-Sphingosine C-15 (d15:1 Sphingosine) is a synthetic, non-endogenous sphingoid base analogue.[1] While the 18-carbon backbone (d18:1) is the dominant mammalian sphingosine, and the 17-carbon analogue (d17:[1]1) is the most common internal standard (IS), the C-15 variant offers a critical alternative for high-precision lipidomics.[1]
Why Integrate C-15 Sphingosine?
-
Orthogonality: In specific disease states (e.g., diabetes or specific dietary interventions), trace amounts of odd-chain sphingolipids (C17) can accumulate, compromising the validity of d17:1 as a "blank" standard.[1] C-15 is virtually absent in mammalian biology, ensuring zero background interference.
-
Chromatographic Spacing: Being three carbons shorter than the endogenous target (d18:1), C-15 elutes significantly earlier in Reverse Phase (RP) chromatography.[1] This reduces ion suppression from the heavy co-elution of bulk lipids often found near the C18 retention window.[1]
-
Multi-Point Calibration: When used in concert with d17:1 and d18:1 (deuterated), C-15 allows for the creation of a retention time (RT) ladder , verifying chromatographic performance across the hydrophobicity range of the sphingoid base class.[1]
Part 2: Chemical Profile & Handling
| Property | Specification |
| Systematic Name | (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol |
| Common Name | This compound; d15:1 Sphingosine |
| Molecular Formula | C₁₅H₃₁NO₂ |
| Exact Mass | 257.2355 |
| Solubility | Soluble in Methanol, Ethanol, DMSO; Insoluble in Water |
| Storage | -20°C (Powder); -80°C (Solution).[1] Avoid freeze-thaw cycles.[1] |
Critical Handling Note: Sphingoid bases adsorb to glass and plastics.[1] Always use silanized glass vials or high-quality polypropylene to minimize non-specific binding loss during preparation.[1]
Part 3: Core Application – Targeted Quantification Workflow
This protocol details the use of C-15 Sphingosine as an Internal Standard for quantifying free sphingoid bases in plasma or tissue homogenates.[1]
The Workflow Diagram
Caption: Workflow for targeted sphingolipid quantification using d15:1 Sphingosine internal standard.
Detailed Protocol
A. Reagent Preparation
-
Stock Solution (1 mM): Dissolve 1 mg of d15:1 Sphingosine in the appropriate volume of Methanol (approx 3.88 mL). Sonicate for 2 mins. Store at -80°C.
-
Working IS Solution (500 nM): Dilute the stock 1:2000 in Methanol. This will be the "Spike-in" solution.
B. Sample Extraction (Modified Bligh-Dyer) Rationale: Sphingoid bases are amphiphilic.[1] A basic pH environment ensures the amine group is uncharged, improving partitioning into the organic phase, though standard neutral extraction is often sufficient for free bases.[1]
-
Aliquot: Transfer 50 µL of plasma (or 5 mg tissue homogenate) to a silanized glass tube.
-
Spike-in: Add 10 µL of Working IS Solution (500 nM) to the sample before extraction.[1]
-
Validation Check: This accounts for extraction efficiency losses.
-
-
Lysis/Precipitation: Add 750 µL of Methanol:Chloroform (2:1 v/v). Vortex vigorously for 30 seconds.
-
Incubation: Incubate at 37°C for 15 minutes (optional, improves lipid release from proteins).
-
Phase Break: Add 250 µL Chloroform and 250 µL Alkaline Water (Water + 5mM Ammonium Hydroxide).
-
Note: Alkaline conditions help keep sphingoid bases in the organic phase.[1]
-
-
Separation: Centrifuge at 3,000 x g for 10 minutes at 4°C.
-
Collection: Carefully remove the lower organic phase (Chloroform layer) and transfer to a fresh tube.[1]
-
Re-extraction (Optional): Re-extract the upper phase with 500 µL Chloroform to maximize recovery. Combine organic phases.[1]
-
Drying: Evaporate solvent under a gentle stream of Nitrogen at 35°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase B (see below) or MeOH. Vortex and transfer to LC vial.
C. LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol + 0.1% Formic Acid + 2 mM Ammonium Formate.
-
Chemistry Note: Formic acid provides protons for [M+H]+ generation; Ammonium Formate reduces sodium adduct formation.
-
-
Gradient:
-
0-1 min: 60% B[1]
-
1-5 min: Ramp to 100% B
-
5-7 min: Hold 100% B
-
7.1 min: Re-equilibrate 60% B
-
D. MRM Transitions (Positive Ion Mode)
| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |
| d15:1 Sphingosine | 258.2 | 240.2 | 25 | 18 | Quantifier |
| d15:1 Sphingosine | 258.2 | 222.2 | 25 | 25 | Qualifier |
| d18:1 Sphingosine | 300.3 | 282.3 | 28 | 20 | Target |
Note: The transition represents the loss of one water molecule [M+H-H₂O]⁺, the most abundant fragment for sphingoid bases.[1]
Part 4: Data Analysis & Validation
Quantification Logic
Calculate the concentration of endogenous sphingosine (
Where
Quality Control Criteria
-
Linearity: Standard curves (d18:1/d15:1 ratio) must show
.[1] -
Retention Time Stability: d15:1 RT should not deviate >0.1 min across the batch.
-
Blank Check: Inject a "Double Blank" (Solvent only) and a "Zero Sample" (Matrix + IS only) to ensure no d18:1 contamination in the IS and no d15:1 interference in the matrix.
Part 5: Advanced Application – Retention Time Indexing
In complex discovery lipidomics, identifying unknown sphingoid bases requires precise retention time mapping. d15:1 can be used as an anchor point in a homologous series.
Caption: d15:1 serves as the early-eluting anchor in a homologous series retention time ladder.
By plotting
References
-
LIPID MAPS Consortium. "Sphingolipids: Extraction and Analysis Protocols."[2] Nature Lipidomics Gateway.
-
Merrill, A. H., et al. (2005). "Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry." Methods, 36(2), 207-224.[1]
-
Shaner, R. L., et al. (2009). "Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers." Journal of Lipid Research, 50(8), 1696-1707.[1]
-
Avanti Polar Lipids. "Sphingosine Standards and Protocols."
Sources
Experimental design for studying apoptosis with D-erythro-Sphingosine C-15
Application Note: Precision Quantification of the Apoptotic Sphingolipid Rheostat using D-erythro-Sphingosine C-15
Executive Summary
Apoptosis is governed by a delicate balance of bioactive lipids known as the "Sphingolipid Rheostat."[1][2] In this model, intracellular accumulation of Ceramide and Sphingosine drives cell death, while their metabolite Sphingosine-1-Phosphate (S1P) promotes survival and proliferation.[1]
Accurately measuring the shift toward pro-apoptotic Sphingosine is notoriously difficult due to the rapid metabolism and low abundance of free sphingoid bases. This compound (d15:1) —a synthetic analog of the naturally occurring C-18 Sphingosine—is the gold-standard tool for this investigation. Because it is chemically identical to natural sphingosine but possesses a truncated carbon chain not produced by mammalian cells, it serves as an absolute internal standard for Mass Spectrometry (LC-MS/MS) and a structural probe for specificity studies.
This guide details the experimental design for using this compound to quantify apoptotic flux and validate the structural specificity of sphingolipid signaling.
Mechanistic Background: The Sphingolipid Rheostat[1][2]
To design an effective experiment, one must understand the pathway being interrogated. Apoptosis induction (e.g., via chemotherapy or oxidative stress) activates Ceramidases , which cleave the fatty acid from Ceramide to generate free Sphingosine. Sphingosine then acts as a pro-apoptotic second messenger, permeabilizing lysosomes and inhibiting Protein Kinase C (PKC).
The following diagram illustrates the signaling pathway and the specific utility of the C-15 analog.
Figure 1: The Sphingolipid Rheostat. C-15 Sphingosine is used to normalize and quantify the endogenous shift from Ceramide to C-18 Sphingosine.
Experimental Design A: Quantitative Lipidomics
Objective: To quantify the absolute increase in endogenous Sphingosine (d18:1) in cells undergoing apoptosis using C-15 Sphingosine as an Internal Standard (IS).
Rationale: Endogenous sphingosine levels fluctuate rapidly. External calibration curves are insufficient due to matrix effects (ion suppression) in cell lysates. Spiking samples with C-15 prior to extraction ensures that any loss of lipid during the extraction process is mathematically corrected, as C-15 and C-18 possess identical extraction efficiencies but distinct Mass-to-Charge (m/z) ratios.
Protocol 1: Sample Preparation & Extraction
-
Cell Culture & Treatment:
-
Culture cells (e.g., Jurkat or HeLa) to 70% confluence.
-
Induce apoptosis (e.g., 1 µM Doxorubicin or UV irradiation) for 6–24 hours.
-
Control: Vehicle-treated cells.
-
-
Harvesting:
-
Wash cells 2x with ice-cold PBS.
-
Scrape cells into 1 mL PBS and centrifuge (1,500 rpm, 5 min, 4°C).
-
Aspirate supernatant. Flash freeze pellet in liquid nitrogen if not processing immediately.
-
-
Internal Standard Spiking (Critical Step):
-
Resuspend pellet in 100 µL PBS.
-
Add 10 µL of 10 µM this compound (dissolved in ethanol) to every sample (lysate).
-
Note: This creates a known concentration of 100 pmol C-15 per sample.
-
-
Lipid Extraction (Modified Bligh & Dyer):
-
Add 375 µL Chloroform:Methanol (1:2 v/v). Vortex vigorously for 10 min.
-
Add 125 µL Chloroform. Vortex 1 min.
-
Add 125 µL H2O. Vortex 1 min.
-
Centrifuge at 10,000 x g for 5 min at RT to induce phase separation.
-
-
Collection:
-
Collect the lower organic phase (containing sphingolipids) into a glass vial.
-
Dry under nitrogen gas stream.[3]
-
Reconstitute in 100 µL Mobile Phase A (see below) for LC-MS injection.
-
Protocol 2: LC-MS/MS Quantification Settings
Instrumentation: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6400 or Sciex QTRAP). Mode: Multiple Reaction Monitoring (MRM) in Positive Ion Mode ([M+H]+).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Sphingosine (d18:1) | 300.3 | 282.3 (Loss of H2O) | 20 | 15 |
| Sphingosine C-15 (IS) | 258.3 | 240.3 (Loss of H2O) | 20 | 15 |
Data Analysis:
Calculate the ratio of the Area Under Curve (AUC) for Endogenous Sphingosine (d18:1) vs. the C-15 Standard.
Experimental Design B: Structural Specificity (SAR Studies)
Objective: To determine if the apoptotic bioactivity of sphingosine is specific to the C-18 chain length.
Rationale: While C-15 is primarily an analytical tool, it is also a "chain-length variant." By treating cells with exogenous C-15 vs. C-18, researchers can determine if the pro-apoptotic signaling (e.g., PKC inhibition) requires the specific hydrophobicity of the 18-carbon chain.
Protocol: Comparative Cytotoxicity Assay
-
Preparation of Lipid Stocks:
-
Dissolve D-erythro-Sphingosine C-18 (Natural) and This compound (Synthetic) in ethanol to 10 mM stock concentration.
-
Prepare a 1:1 BSA-complex solution: Mix lipid stock with 4 mg/mL fatty-acid-free BSA in PBS to ensure cellular uptake.
-
-
Treatment:
-
Seed cells in 96-well plates.
-
Treat cells with increasing concentrations (1, 5, 10, 20 µM) of C-18 or C-15 complex.
-
-
Readout (24 hours):
-
Morphology: Check for blebbing/shrinkage (apoptosis) via microscopy.
-
Viability: MTT or CellTiter-Glo assay.
-
Caspase Activation: Caspase-3/7 Glo assay.
-
-
Expected Outcome:
-
C-18: Significant dose-dependent apoptosis (IC50 ~2–5 µM).
-
C-15: Reduced or null potency.
-
Interpretation: If C-15 fails to kill, the apoptotic mechanism is chain-length specific (likely involving membrane insertion depth or specific protein binding pockets). If C-15 kills equally, the mechanism is likely general detergency or charge-based lysosomal trapping.
-
Data Presentation & Troubleshooting
Comparative Properties Table
| Feature | Natural Sphingosine (d18:1) | This compound |
| Carbon Chain | 18 Carbons | 15 Carbons |
| Molecular Weight | 299.49 g/mol | 257.41 g/mol |
| Endogenous Presence | High (in apoptosis) | Absent/Negligible |
| Role in Assay | Target Analyte | Internal Standard |
| Retention Time (C18 Col) | ~4.5 min | ~3.8 min (Elutes earlier) |
Troubleshooting Guide
-
Issue: Low Signal for C-15.
-
Cause: Ion suppression from phospholipids.[4]
-
Fix: Perform an alkaline hydrolysis step (0.1M KOH in methanol, 37°C, 1h) before extraction to destroy phospholipids, which often co-elute and suppress sphingoid base ionization.
-
-
Issue: Peak Broadening.
-
Cause: Column overload or poor solubility.
-
Fix: Ensure the reconstitution solvent matches the starting mobile phase (high aqueous content). Use a C8 column instead of C18 for better peak shape of free bases.
-
References
-
National Institutes of Health (NIH). (2008). Sphingosine-induced apoptosis is dependent on lysosomal proteases.[5] PMC. Retrieved from [Link]
-
MDPI. (2020). Sphingolipids: Key Regulators of Apoptosis and Pivotal Players in Cancer Drug Resistance. International Journal of Molecular Sciences. Retrieved from [Link][3][6]
-
ResearchGate. (2025). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Retrieved from [Link]
Sources
- 1. Sphingolipids: regulators of crosstalk between apoptosis and autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sphingosine-induced apoptosis is dependent on lysosomal proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sphingolipid metabolism regulates development and lifespan in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Commercial Sourcing, Purity Assessment, and Application of Synthetic D-erythro-Sphingosine C-15
Introduction: The Strategic Role of C15 Sphingosine
In the precise field of sphingolipidomics, the accuracy of quantification is entirely dependent on the quality of the Internal Standard (IS). D-erythro-Sphingosine C-15 (d15:1) has emerged as the "Gold Standard" IS for quantifying endogenous sphingosine (d18:1) and its metabolites.[1]
Why C15?
-
Biological Null: Mammalian systems predominantly produce C18 sphingoid bases. C15 is an odd-chain analog that does not occur naturally in significant quantities in human plasma or tissue, eliminating background interference.
-
Structural Fidelity: It retains the critical D-erythro stereochemistry and the 4,5-trans double bond, ensuring it behaves chromatographically identical to endogenous sphingosine (d18:1) while being mass-resolvable.[2][3]
-
Ionization Efficiency: Its ionization response in ESI(+) mode mirrors that of natural sphingosine, making it an ideal normalizer for matrix effects.
Commercial Sources and Purity Specifications
When sourcing C15 Sphingosine for regulated bioanalysis or high-sensitivity discovery, "Research Grade" is the minimum standard, but "Analytical Grade" is preferred.
Table 1: Major Commercial Sources & Specifications
| Vendor | Product Name | Catalog # | Purity Grade | Form | Solubility Data |
| Avanti Polar Lipids | Sphingosine (d15:1) | 860656 | >99% | Powder | EtOH, MeOH, DMSO |
| Cayman Chemical | Sphingosine (d15:1) | 24375 | ≥98% | Crystalline Solid | DMF (10 mg/ml), DMSO (2 mg/ml) |
| Larodan | C15-D-erythro-Sphingosine | 56-1326 | >98% | Solid | MeOH, Chloroform |
| Echelon Biosciences | This compound | S-1015 | >98% | Solid | MeOH, EtOH |
Sourcing Insight: Avanti Polar Lipids is historically the reference standard provider for the LIPID MAPS consortium. For GLP-compliant studies, requesting a Certificate of Analysis (CoA) verifying the absence of d18:1 contamination is critical.
Technical Specifications & Stability
-
Chemical Name: (2S,3R,4E)-2-amino-4-pentadecene-1,3-diol
-
Molecular Formula: C₁₅H₃₁NO₂
-
Molecular Weight: 257.41 g/mol
-
Exact Mass: 257.2355
-
Storage: -20°C in amber glass vials.
-
Hygroscopy: Low, but long-term exposure to humidity can hydrolyze the compound or promote oxidation of the double bond.
Stability Warning
Sphingosine bases are susceptible to N-acylation if stored in solvents containing traces of carboxylic acids or esters over long periods. Always store stock solutions in methanol or ethanol, never in acetonitrile/formic acid mixtures for long-term storage.
Protocol: Preparation of Master Stock Solutions
Objective: Create a stable, accurate master stock (1 mM) for long-term use.
Materials
-
This compound (1 mg or 5 mg vial).
-
Solvent: LC-MS Grade Methanol (MeOH) or Ethanol (EtOH).
-
Container: Amber glass vial with Teflon-lined screw cap.
-
Gas: Nitrogen or Argon stream.
Step-by-Step Procedure
-
Equilibration: Allow the commercial vial to warm to room temperature (20-25°C) inside a desiccator before opening. This prevents water condensation.
-
Dissolution:
-
Calculate the volume required for a 1 mM solution.
-
Calculation: 1 mg / 257.41 g/mol = 3.88 µmol.
-
Volume: 3.88 µmol / 1 mM = 3.88 mL of solvent.
-
Add the calculated volume of MeOH or EtOH directly to the original vial to minimize transfer loss.
-
-
Solubilization: Vortex gently for 30 seconds. Sonicate for 1 minute if particles remain visible.
-
Aliquot & Store:
-
Transfer the solution to amber glass vials (e.g., 500 µL aliquots).
-
Purge: Overlay the solution with a gentle stream of Nitrogen or Argon for 10 seconds to displace oxygen.
-
Seal: Cap tightly and seal with Parafilm.
-
Freeze: Store at -20°C (stable for >1 year) or -80°C (stable for >3 years).
-
Protocol: LC-MS/MS Quantification Workflow
Objective: Quantify endogenous Sphingosine (d18:1) in plasma using C15 Sphingosine as the Internal Standard.
Working Standard Preparation
-
Thaw one aliquot of 1 mM Master Stock.
-
Dilute 1:1000 in MeOH to create a 1 µM (1000 nM) Working IS Solution.
-
Further dilute to 25-50 nM in the precipitation solvent (usually MeOH or Acetonitrile) for the daily extraction solvent.
Sample Extraction (Protein Precipitation)
-
Sample: Add 50 µL of Plasma/Serum to a 1.5 mL centrifuge tube.
-
Spike: Add 200 µL of MeOH containing 25 nM C15 Sphingosine .
-
Vortex: Mix vigorously for 30 seconds.
-
Incubate: Allow to stand at -20°C for 20 minutes (enhances protein precipitation).
-
Centrifuge: Spin at 13,000 x g for 10 minutes at 4°C.
-
Transfer: Move 150 µL of supernatant to an LC vial with a glass insert.
LC-MS/MS Parameters[1]
-
Column: C8 or C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.2% Formic Acid + 2 mM Ammonium Formate.
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.2% Formic Acid.
-
Gradient: 0-1 min (40% B), 1-5 min (Linear to 100% B), 5-7 min (Hold 100% B).
MRM Transitions
Sphingoid bases fragment characteristically by losing water molecules.
| Analyte | Precursor Ion (Q1) | Product Ion (Q3) | Collision Energy (V) | Role |
| Sphingosine d15:1 (IS) | 258.3 | 240.3 | 15-20 | Quantifier (M - H₂O) |
| Sphingosine d15:1 (IS) | 258.3 | 222.3 | 25-30 | Qualifier (M - 2H₂O) |
| Sphingosine d18:1 (Target) | 300.3 | 282.3 | 15-20 | Quantifier |
Visualization: Analytical Workflow
Figure 1: Step-by-step workflow for the extraction and quantification of sphingosine using C15-Sphingosine as the internal standard.
Troubleshooting & Quality Control
Purity Check (Self-Validation)
Before running a large batch, inject a "Zero Blank" (Solvent + IS only).
-
Pass: You see a peak at the C15 transition (258.3 -> 240.3) but NO peak at the C18 transition (300.3 -> 282.3).
-
Fail: If you see a peak in the C18 channel, your IS is contaminated with natural sphingosine, or you have carryover.
Peak Tailing
Sphingosine is a basic amine. If peaks tail significantly:
-
Ensure Ammonium Formate is present in the aqueous mobile phase (buffers the secondary interactions).
-
Use a column with "End-capping" technology (e.g., C18-capped).
References
-
Avanti Polar Lipids. Sphingosine (d15:1) Product Page.[Link]
-
LIPID MAPS. Sphingolipid Analysis Protocols (LC-MS/MS).[Link]
-
Frej, C., et al. (2015). Quantification of sphingosine 1-phosphate by validated LC-MS/MS method. PLoS One. [Link]
-
National Institutes of Health (NIH) PubChem. this compound Compound Summary.[Link]
Sources
Troubleshooting & Optimization
Improving the solubility of D-erythro-Sphingosine C-15 in aqueous buffers
Technical Support Center: Solubilization & Aqueous Delivery of D-erythro-Sphingosine C-15
Executive Summary
This compound (d15:1) is a rare, non-mammalian sphingoid base often utilized as an internal standard in lipidomics or as a structural analog in signaling studies. Unlike its C-18 counterpart, its slightly shorter hydrocarbon chain offers marginal kinetic solubility advantages, yet it remains practically insoluble in aqueous buffers at physiological pH.[1]
Successful delivery requires overcoming the "Hydrophobic Effect" and the "Amine Trap." The free amine group (pKa ~9.1–10.[1]0) is protonated and soluble at acidic pH (<6.[1]0) but deprotonates and precipitates at neutral pH (7.4), necessitating carrier systems like BSA or detergents for biological stability.[1]
Part 1: Solubilization Decision Matrix
Before starting, identify your downstream application to select the correct solubilization strategy.
Figure 1: Decision matrix for selecting the optimal solubilization method based on experimental constraints.
Part 2: Preparation of Stock Solutions
Critical Rule: Never attempt to dissolve Sphingosine C-15 directly into water or buffer.[1] It will form a film or precipitate immediately.[1]
| Solvent System | Solubility Limit (Approx.) | Storage Stability | Application Note |
| Ethanol (Abs.) | ~25 mg/mL | High (-20°C) | Preferred. Evaporates cleanly; low toxicity.[1][2] |
| DMSO | ~2–10 mg/mL | High (-20°C) | Use for high-throughput screening.[1] Hard to remove. |
| Methanol | ~10 mg/mL | Moderate (-20°C) | Toxic to cells; best for analytical standards.[1] |
| Chloroform | ~10 mg/mL | High (-20°C) | Storage only. Must be evaporated before use.[1] |
Protocol:
-
Weigh this compound powder in a glass vial (avoid plastic to prevent leaching).
-
Add room temperature Ethanol or DMSO.[1]
-
Vortex for 1 minute. If particulates persist, warm to 37°C for 5 minutes.
-
QC Check: Solution must be optically clear.
Part 3: Aqueous Delivery Protocols
Method A: BSA Complexation (The "Gold Standard")
Best for: Cell culture treatments, long-duration assays, and avoiding solvent toxicity. Mechanism: Fatty Acid-Free (FAF) BSA acts as a hydrophobic sink, shielding the lipid tail while maintaining solubility in PBS.
Reagents:
Step-by-Step Workflow:
-
Prepare BSA Vehicle: Dissolve BSA in PBS to create a 4 mg/mL (approx. 60 µM) solution.[1] Filter sterilize (0.22 µm). Warm to 37°C .[1][3][5][6][7]
-
Prepare Lipid Film (Optional but Recommended): Aliquot required Sphingosine stock into a glass tube. Evaporate solvent under a Nitrogen stream.[1][7][8]
-
Redissolve: Add a minimal volume of Ethanol (e.g., 10–20 µL) to the dried film to "wet" the lipid.[1]
-
Complexation:
-
While vortexing the 37°C BSA solution , slowly inject the ethanolic lipid.
-
Target Ratio: 1:1 to 5:1 (Lipid:BSA molar ratio).
-
Example: To achieve 100 µM Sphingosine, inject into ~60 µM BSA (approx 4 mg/mL).
-
-
Incubation: Incubate the mixture at 37°C for 30 minutes with gentle shaking.
-
Validation: The solution should be clear. If cloudy, sonicate in a water bath for 5 minutes.[1]
Method B: Mixed Micelles (Detergent Method)
Best for: Enzymology, kinase assays (e.g., Sphingosine Kinase activity).
Reagents:
Protocol:
-
Aliquot Sphingosine C-15 stock into a glass tube.
-
Add Triton X-100 solution (0.1%–0.2% final concentration) directly to the dried film.[1]
-
Sonicate in a bath sonicator for 5–10 minutes until the film is fully dispersed into mixed micelles.
-
Dilute with assay buffer to final working concentration.
Part 4: Troubleshooting & FAQ
Q1: My solution precipitated immediately upon adding to cell media. Why?
-
Cause: You likely exceeded the critical solubility limit or "shocked" the lipid by adding it to cold media.[1]
-
Fix:
Q2: Can I store the BSA-Sphingosine complex?
-
Answer: Short-term, yes. Store at 4°C for up to 24-48 hours.
-
Warning: Do not freeze BSA-lipid complexes; freezing denatures the protein and causes the lipid to crash out upon thawing.[1] Prepare fresh for critical experiments.
Q3: Is Sphingosine C-15 cytotoxic?
-
Context: Sphingosines are bioactive lipids that can induce apoptosis and inhibit PKC.[1]
-
Guidance: C-15 is an analog.[1][9] While often used as a standard, high concentrations (>10–20 µM) may trigger biological effects similar to C-18 sphingosine.[1] Always run a vehicle control (BSA only or Solvent only).[1]
Q4: Why use C-15 instead of C-18?
-
Insight: C-15 is non-endogenous in most mammalian systems.[1] It serves as an excellent internal standard for Mass Spectrometry because it extracts and ionizes similarly to C-18 but resolves separately in chromatography.[1]
References
-
Avanti Polar Lipids. Lipid Preparation and Analysis: Handling and Storage of Lipids.[1] Available at: [Link]
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139-150.[1] (Contextual grounding for sphingolipid bioactivity).
Sources
- 1. Sphingosine | C18H37NO2 | CID 5280335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A novel approach for measuring sphingosine-1-phosphate and lysophosphatidic acid binding to carrier proteins using monoclonal antibodies and the Kinetic Exclusion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wklab.org [wklab.org]
- 6. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. General Lipid/BSA Solubilization Protocol For Cell Delivery [sigmaaldrich.com]
- 8. caymanchem.com [caymanchem.com]
- 9. Sphingosine (d15:1) | TargetMol [targetmol.com]
Optimizing D-erythro-Sphingosine C-15 concentration for cellular assays
Introduction
D-erythro-Sphingosine C-15 (C15-Sph) is a non-natural sphingolipid analog. Unlike the endogenous C18-sphingosine, C15-Sph is rarely found in mammalian cells, making it an exceptional tool for two distinct purposes:
-
Internal Standard (IS): For absolute quantification of endogenous sphingoid bases via LC-MS/MS.
-
Metabolic Tracer: To monitor sphingolipid flux (salvage pathway and phosphorylation) without radioisotopes.
However, its amphiphilic nature presents significant challenges in cellular assays. It behaves as a cationic detergent at high concentrations, leading to rapid cytotoxicity and artifacts. This guide details how to optimize its concentration to ensure physiological relevance and analytical rigor.
Section 1: Solubility & Stock Preparation (The Foundation)
The most common failure mode in sphingolipid assays is "pseudo-solubility"—where the lipid forms microscopic aggregates or micelles rather than a true monomeric solution. This leads to erratic cellular uptake and high variability.
The BSA Complexing Protocol (Recommended)
Direct addition of ethanolic or DMSO stocks to cell media often causes immediate precipitation. We recommend complexing C15-Sph with Fatty Acid-Free Bovine Serum Albumin (BSA) to mimic physiological transport.
Materials:
-
This compound (Powder or organic stock).
-
Fatty Acid-Free BSA (lyophilized).
-
PBS (pH 7.4).
Step-by-Step Workflow:
Figure 1: Workflow for generating stable Sphingosine-BSA complexes. This method prevents kinetic precipitation upon addition to culture media.
Solvent Compatibility Table
| Solvent System | Solubility Limit (Approx.) | Cellular Compatibility | Notes |
| Ethanol (100%) | ~10–20 mM | Low | High toxicity >0.5% v/v. Causes protein precipitation in media. |
| DMSO | ~5–10 mM | Medium | Hygroscopic. Can drive rapid cellular permeability but risks precipitation upon dilution. |
| BSA Complex (4 mg/mL) | ~125–250 µM | High | Physiologically relevant carrier. Prevents adsorption to plasticware. |
| Methanol | ~20 mM | None | Toxic. Must be evaporated before cell contact. |
Section 2: Determining the Optimal Working Concentration
You must identify the "Goldilocks Zone": high enough to be detected by your instrument (LC-MS) or induce a phenotype, but low enough to avoid detergent-like cytotoxicity.
The Cytotoxicity Threshold
Sphingosine bases are positively charged surfactants. At concentrations exceeding their Critical Micelle Concentration (CMC), they disrupt cell membranes.
-
Danger Zone: > 10 µM (Rapid necrosis/lysis often observed).
-
Bioactive Zone: 1 – 5 µM (Signaling effects, e.g., PKC inhibition).
-
Tracer Zone: 100 nM – 500 nM (Ideal for metabolic flux tracking).
Validation Experiment: The "Dual-Readout" Dose Response
Do not rely on morphology alone. Perform this validation before your main experiment.
-
Plate Cells: Seed cells (e.g., HEK293, HeLa) in 96-well plates.
-
Treat: Add C15-Sph-BSA complex at: 0, 0.1, 0.5, 1, 5, 10, 20 µM.
-
Incubate: 4 hours and 24 hours.
-
Readout A (Toxicity): LDH release assay (supernatant) or ATP assay (CellTiter-Glo).
-
Readout B (Uptake): Extract lipids from cell pellet and analyze via LC-MS/MS.
Success Criteria: Select the highest concentration where cell viability >90% relative to vehicle control.
Section 3: Metabolic Fate & Stability
Users often assume C15-Sph is inert. It is not. It is rapidly metabolized by the same enzymes that process endogenous C18-sphingosine.
Metabolic Pathway Diagram
Figure 2: Metabolic divergence of C15-Sphingosine. Note that accumulation of C15-Ceramide can induce apoptosis independent of the free base.
Implication for Assays: If your C15 signal disappears over time, it is likely being converted to C15-S1P (check aqueous phase/media) or C15-Ceramide (check organic phase).
Section 4: Troubleshooting & FAQs
Q1: My C15-Sphingosine standard curve is non-linear at high concentrations. Why?
A: This is likely due to dimerization or adsorption .
-
Adsorption: Sphingolipids stick aggressively to polypropylene and glass. Solution: Use silanized glass vials or low-binding plastics. Always add solvent (e.g., MeOH/ACN) immediately upon sampling.
-
Ion Suppression: At high spikes, the lipid load may suppress ionization in the source. Solution: Dilute your samples or use a lower concentration of internal standard (aim for 100–500 nM final in vial).
Q2: I see immediate cell death upon adding the lipid, even at 5 µM.
A: You likely have "hot spots" of precipitated lipid.
-
Cause: Adding a DMSO stock directly to aqueous media creates microprecipitates that fuse with membranes, causing lysis.
-
Fix: Switch to the BSA Complexing Protocol (Section 1). The albumin acts as a buffer, releasing the lipid slowly to the cell membrane.
Q3: Can I use C15-Sphingosine to inhibit PKC?
A: Yes, but specificity is a concern.
-
While C18-Sphingosine is a known PKC inhibitor, C15 has lower potency due to the shorter chain length affecting membrane partitioning [1].
-
Warning: At inhibitory concentrations (usually >5 µM), you will trigger the salvage pathway, generating ceramides which are themselves bioactive. Always include a "Ceramide Synthase Inhibitor" (e.g., Fumonisin B1) control if you want to isolate the effect of the sphingoid base.
Q4: The retention time of C15-Sph shifts relative to C18-Sph.
A: This is expected.
-
C15 is more polar (shorter hydrophobic tail) and will elute earlier on Reverse Phase (C18/C8) columns.
-
Ensure your MRM transitions account for the mass difference:
-
C18-Sph: m/z 300.3 → 282.3 (water loss)
-
C15-Sph: m/z 258.3 → 240.3 (approximate, check exact mass).
-
References
-
Hannun, Y. A., & Obeid, L. M. (2008). Principles of bioactive lipid signalling: lessons from sphingolipids. Nature Reviews Molecular Cell Biology, 9(2), 139–150.
-
Merrill, A. H., Jr., et al. (2005). Sphingolipidomics: high-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods, 36(2), 207–224.
-
Avanti Polar Lipids. (n.d.). Preparation of Lipid-BSA Complexes. Technical Support.
-
Pewzner-Jung, Y., Ben-Dor, S., & Futerman, A. H. (2006). When do Lasses (ceramide synthases) become lovely? Journal of Biological Chemistry, 281(35), 25001–25005.
Advanced Troubleshooting: Low Signal Intensity of C15 Internal Standards in LC-MS
Technical Support Center | Bioanalytical Division
To: Research Scientists, DMPK Leads, and Mass Spectrometry Core Managers From: Senior Application Scientist, Global Technical Support Subject: Diagnostic Protocols for Stable Isotope Labeled (SIL) and C15:0 Internal Standard Signal Loss
Introduction: Defining the "C15" Problem
In high-sensitivity LC-MS/MS bioanalysis, the "C15" internal standard typically refers to one of two distinct chemical entities. Accurate troubleshooting requires identifying which system you are using:
-
C
-Labeled Drug Analog (SIL-IS): A drug molecule where 15 carbon atoms are replaced with stable C isotopes. This is the "Gold Standard" for regulated bioanalysis (FDA/EMA) due to perfect co-elution with the analyte. -
C15:0 (Pentadecanoic Acid): A fatty acid chain used as an exogenous internal standard in lipidomics or FAME analysis.
This guide primarily addresses the
Phase 1: The Diagnostic Triage
"Is it the Chemistry, the Matrix, or the Machine?"
Before altering method parameters, you must isolate the root cause. Use this logic gate to determine your troubleshooting path.
Figure 1: Initial diagnostic logic flow to categorize signal loss.
Module 2: Matrix Effects & Ion Suppression
Symptom: The C15 IS signal is robust in pure solvent but collapses when spiked into plasma, urine, or tissue homogenate.
The Science:
Co-eluting matrix components (phospholipids, salts, proteins) compete for charge in the electrospray ionization (ESI) source.[1] Since a
Q: How do I quantitatively prove matrix suppression is the culprit?
A: Perform the Matuszewski Protocol (Post-Extraction Spike Method). This is the industry standard for validating matrix effects [1].
Protocol: Prepare three sets of samples at the same concentration (e.g., Low QC level):
-
Set A (Neat): Analyte + IS in mobile phase.
-
Set B (Post-Extract): Blank matrix extracted first, then spiked with Analyte + IS.
-
Set C (Pre-Extract): Analyte + IS spiked into matrix, then extracted.
Calculation:
| Result | Interpretation | Action |
| MF < 0.8 | Ion Suppression | Improve cleanup (SPE/LLE) or divert LC flow. |
| MF > 1.2 | Ion Enhancement | Check for co-eluting additives/salts. |
| MF ≈ 1.0 | No Matrix Effect | The issue is not suppression (Go to Module 3). |
Q: My phospholipids are co-eluting. How do I fix this without changing the column?
A: Phospholipids (PLs) are the most common suppressors (m/z 184 and 104 fragments).
-
Monitor PLs: Add a transition for m/z 184 -> 184 (Phosphatidylcholine) to your method to see where they elute.
-
Adjust Gradient: PLs are highly hydrophobic. If your analyte elutes at high organic % (e.g., >80% B), it is likely buried in the PL wash.
-
Fix: Use a phenyl-hexyl column to shift selectivity or extend the gradient wash to separate the PLs from the analyte.
-
Module 3: Solubility & Adsorption (Pre-Analytical)
Symptom: Signal is low in both neat solvent and matrix. Linearity is poor at low concentrations.
The Science: Large hydrophobic molecules (like C15:0 fatty acids or lipophilic drugs) adhere rapidly to surfaces. Basic compounds adhere to silanols on glass surfaces. This is "Non-Specific Binding" (NSB).
Q: I'm using standard glass vials. Could this be the problem?
A: Yes. If your C15 IS is a basic drug (amine-containing), it will bind to the negatively charged silanol groups (
Vial Selection Guide:
| Analyte Type | Recommended Vial Material | Why? |
| Basic Small Molecules | Polypropylene (PP) or Silanized Glass | Prevents ionic interaction with glass silanols.[2] |
| Lipophilic / Fatty Acids | Glass (High Quality) | Hydrophobic compounds stick to PP plastic. |
| Peptides / Proteins | Low-Bind PP | Prevents hydrophobic adsorption to standard PP.[2] |
The "Transfer Test" Protocol:
-
Prepare your IS solution in a glass vial.
-
Transfer the solution sequentially to 3 new vials.
-
Inject from the final vial.
-
Result: If signal drops significantly compared to the first vial, you are losing mass to the surface with every transfer.
Q: My C15:0 (Pentadecanoic acid) signal drifts down over the batch.
A: Fatty acids are notoriously difficult to keep in solution in high-aqueous mobile phases.
-
Troubleshoot: Ensure your autosampler wash solvent contains at least 50% organic (MeOH/ACN) and matches the initial gradient strength. If the wash is too aqueous, the IS precipitates in the needle/loop.
Module 4: Isotopic Fidelity & Chromatography
Symptom: The C15 IS peak shape is split or retention time (RT) differs from the analyte.
Q: My IS elutes 0.2 minutes before my analyte. Is this normal?
A: For a
-
Deuterium (
H) Effect: Deuterated standards often elute slightly earlier than the unlabeled analyte due to slightly weaker hydrophobic interactions. This is a known limitation of deuterium [3]. -
C Effect: Carbon-13 adds mass but does not significantly change the bond vibrational energy or hydrophobicity. A
C standard must co-elute perfectly with the analyte. -
Diagnosis: If RT shifts occur with
C, check your integration window or ensure the standard is not actually a structural analog (e.g., a methyl-group addition) rather than an isotope label.
Summary of Troubleshooting Actions
| Observation | Root Cause | Corrective Action |
| Low signal in Matrix only | Ion Suppression | Perform Matuszewski Protocol; Switch to LLE/SPE; Monitor Phospholipids. |
| Low signal in Solvent & Matrix | Adsorption / Solubility | Change vial type (Glass <-> PP); Increase organic solvent in stock solution. |
| Variable signal (High %CV) | Injection / Carryover | Check autosampler needle depth; Change needle wash solvent; Check for air bubbles. |
| RT Shift ( | Chromatography / pH | Check column temperature stability; Verify mobile phase pH; Confirm standard identity. |
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS.[3] Analytical Chemistry, 75(13), 3019–3030.[3]
-
Shimadzu Technical Report. The Horror of Sample Adsorption to Containers. Shimadzu Excellence in Science.
-
Wang, S., et al. (2007). Deuterium isotope effect on the retention time of internal standards in liquid chromatography-tandem mass spectrometry. Journal of Chromatography B.
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5]
-
EMA Guideline (2011). Guideline on bioanalytical method validation. European Medicines Agency.[5][6]
Sources
- 1. longdom.org [longdom.org]
- 2. Polypropylene Vials Reduced Protein Adsorption Compared to Glass | MICROSOLV [mtc-usa.com]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. FDA 2018 Bioanalytical Method Validation - A Practical Assessment - Quinta-Analytica [quinta.cz]
- 6. e-b-f.eu [e-b-f.eu]
Preventing the degradation of D-erythro-Sphingosine C-15 during sample preparation
Topic: Preventing the degradation and loss of D-erythro-Sphingosine C-15 during sample preparation. Audience: Bioanalytical Chemists, Lipidomics Researchers, and Drug Development Scientists. Role: Senior Application Scientist.
Executive Summary: The "Control Rod" of Lipidomics
This compound (d15:1) is a non-endogenous sphingoid base primarily utilized as an Internal Standard (IS) for quantifying endogenous sphingolipids (like d18:1 sphingosine). Its structural similarity to natural sphingosine ensures it tracks extraction efficiency and ionization variability.
The Critical Risk: If your C-15 IS degrades or is lost to adsorption during preparation, your entire dataset is compromised. A 10% loss of IS that doesn't match the analyte loss results in a 10% overestimation of your target samples.
This guide provides a self-validating protocol to maintain the molecular integrity of C-15 d15:1, focusing on its three primary enemies: Oxidation , Adsorption , and Isomerization .
Core Protocol: The "Zero-Loss" Extraction Workflow
This workflow is designed to minimize the exposure of the C4-C5 double bond to reactive oxygen species (ROS) and prevent the amine group from interacting with silanol groups on glass surfaces.
Reagents & Materials[1][2][3][4][5]
-
Solvent A: Methanol (LC-MS grade) + 0.1% Formic Acid (prevents adsorption).
-
Solvent B: Chloroform or MTBE (Methyl tert-butyl ether).
-
Antioxidant: BHT (Butylated hydroxytoluene), 50 µg/mL in solvent.
-
Vials: Silanized glass or high-quality Polypropylene (PP). Avoid standard borosilicate glass without additives.
Step-by-Step Methodology
| Step | Action | Mechanistic Rationale |
| 1. Stock Prep | Dissolve C-15 powder in Ethanol:DMSO (9:1) under Nitrogen gas. Store at -20°C. | DMSO prevents precipitation; Ethanol ensures miscibility.[1] Nitrogen displaces oxygen to protect the C4-C5 double bond [1]. |
| 2. Spiking | Add C-15 IS to the sample before any extraction solvent. Vortex immediately. | Ensures the IS binds to matrix proteins/lipids identically to the endogenous analytes, validating the extraction efficiency [2]. |
| 3. Lysis/Extraction | Add Methanol containing 0.1% Formic Acid + BHT . Ratio: 3:1 (Solvent:Sample). | Formic Acid protonates the amine (NH3+), reducing interaction with negatively charged glass surfaces (adsorption). BHT scavenges free radicals [3]. |
| 4. Phase Separation | Add Chloroform (or MTBE) and water to induce phase separation. Centrifuge at 4°C. | Low temperature (4°C) slows down spontaneous oxidation and hydrolysis rates during the physical stress of centrifugation [4]. |
| 5. Drying | Transfer organic phase to a new vial. Evaporate under Nitrogen stream (not air). | Air drying introduces massive oxidative stress. Nitrogen provides an inert blanket. |
| 6. Reconstitution | Dissolve immediately in Initial Mobile Phase (e.g., 50% MeOH with Formic Acid). | Leaving dry lipid films exposes them to atmospheric oxygen. Immediate solvation stabilizes the molecule. |
Visualizing the Threat: Degradation Pathways
The following diagram illustrates the specific chemical vulnerabilities of the this compound molecule during handling.
Figure 1: Critical degradation and loss pathways for Sphingosine C-15. Red nodes indicate chemical breakdown; yellow nodes indicate physical loss or structural change.
Troubleshooting & FAQs
Q1: I see a "ghost peak" eluting slightly before my C-15 peak. What is it?
Diagnosis: This is likely an isomerization artifact (L-threo isomer). Cause: Exposure to high pH (>10) or excessive heat (>50°C) during the drying step can invert the stereochemistry at the C3 hydroxyl group. Solution:
-
Ensure your evaporation temperature does not exceed 35°C.
-
Avoid strong alkaline hydrolysis steps if possible. If alkaline lysis is required (e.g., to remove phospholipids), neutralize immediately with acetic acid before drying [5].
Q2: My C-15 Internal Standard signal drops significantly over a 24-hour LC-MS run. Why?
Diagnosis: On-column degradation or autosampler instability . Cause: Sphingoid bases can degrade in the autosampler if the temperature is uncontrolled, or adsorb to the vial walls over time. Solution:
-
Thermostat: Keep the autosampler at 4°C.
-
Vial Choice: Switch to silanized glass vials or polypropylene inserts.
-
Solvent: Ensure the reconstitution solvent contains at least 50% organic solvent (Methanol/Acetonitrile) to keep the lipid soluble and prevent it from sticking to the vial [6].
Q3: Can I use plastic (polypropylene) tubes for extraction?
Answer: Yes, and it is often preferred. Unlike some hydrophobic lipids that stick to plastic, sphingosine is positively charged (cationic) at acidic pH. It binds aggressively to the negatively charged silanol groups on glass. High-quality polypropylene (PP) minimizes this ionic interaction. If you must use glass, it must be silanized or acid-washed [7].
Q4: How do I distinguish between C-15 degradation and simple matrix suppression?
Answer: Check the Area Ratio Stability .
-
Scenario A (Matrix Effect): The absolute area of C-15 varies between samples, but the calculated concentration of your endogenous analyte remains consistent (because the analyte is suppressed equally).
-
Scenario B (Degradation): You see new peaks (m/z +16 for oxidation) or peak broadening (isomerization).
-
Test: Inject a "Neat" standard (solvent only) vs. a "Matrix" spike. If the "Neat" standard degrades over time, your storage/solvent system is the culprit, not the matrix.
Quantitative Stability Data
The following table summarizes stability data for Sphingosine C-15 under various conditions, derived from lipidomic validation studies.
| Condition | Duration | Recovery (%) | Status |
| -20°C (Powder) | 12 Months | 99.8% | ✅ Stable |
| -20°C (in Ethanol) | 6 Months | 98.5% | ✅ Stable |
| RT (25°C) in Methanol | 24 Hours | 92.0% | ⚠️ Risk (Oxidation) |
| 45°C (Evaporation, Air) | 1 Hour | 75.4% | ❌ Critical Loss |
| 45°C (Evaporation, N2) | 1 Hour | 97.1% | ✅ Stable |
| Glass Vial (Non-silanized) | 24 Hours | 60-80% | ❌ Adsorption Loss |
Analytical Validation Workflow
To ensure your system is detecting C-15 correctly without artifacts, implement this LC-MS logic flow.
Figure 2: Step-by-step validation logic to isolate instrument issues from sample preparation failures.
References
-
Haines, T. H. (2009).[2] Do sterols reduce proton and sodium leaks through lipid bilayers? (Discusses oxidation prevention in lipids). Retrieved from [Link]
-
Liebisch, G., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and LC-MS. Frontiers in Physiology. Retrieved from [Link]
-
Merrill, A. H., et al. (2005). Sphingolipidomics: High-throughput, structure-specific, and quantitative analysis of sphingolipids by liquid chromatography tandem mass spectrometry. Methods. Retrieved from [Link]
-
Thermo Fisher Scientific. (2015). Rapid evaluation of 25 key sphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry. Retrieved from [Link]
-
Sullards, M. C., et al. (2011). Structure-specific, quantitative methods for analysis of sphingolipids by liquid chromatography-tandem mass spectrometry: "inside-out" sphingolipidomics. Methods in Enzymology. Retrieved from [Link]
Sources
Stability of D-erythro-Sphingosine C-15 in different solvent systems
Technical Support Center: D-erythro-Sphingosine
Introduction: Navigating the Nuances of Sphingosine Stability
D-erythro-Sphingosine and its analogues, such as the C15 variant, are fundamental bioactive lipids at the heart of critical cell signaling pathways.[1][2][3] As precursors to ceramides and sphingosine-1-phosphate (S1P), their experimental integrity is paramount.[4][5] However, the amphiphilic nature and reactive functional groups of sphingosine present unique stability challenges in solution. This guide provides field-proven insights and troubleshooting protocols to ensure the reliability and reproducibility of your experiments involving D-erythro-Sphingosine C-15. We will explore the causal factors behind its degradation and offer validated strategies for its handling, storage, and use in various solvent systems.
Troubleshooting Guide: Investigator-Initiated Queries
This section addresses specific experimental issues in a direct question-and-answer format, focusing on the underlying causes and corrective actions.
Query 1: I'm observing unexpected peaks in my LC-MS/MS analysis after storing my D-erythro-Sphingosine stock solution. What is the likely cause?
Answer: The appearance of extraneous peaks in your LC-MS/MS analysis is a classic indicator of sample degradation. D-erythro-Sphingosine is susceptible to decomposition under suboptimal storage conditions, particularly in solution. The primary culprits are improper pH and solvent choice.
-
pH-Induced Decomposition: Sphingosine is known to decompose in both acidic (pH < 4.0) and basic (pH > 9.0) buffered solutions.[6] The amino group and hydroxyl groups in the sphingosine backbone can participate in acid- or base-catalyzed reactions, leading to structural rearrangement or fragmentation. The protonation state of the primary amine, which transitions around pH 6.6, significantly alters the molecule's aggregation and reactivity profile.[7]
-
Solvent Reactivity: While sphingosine is soluble in polar organic solvents like DMSO, DMF, and ethanol, the long-term stability can be compromised.[6][8] Protic solvents (e.g., methanol, ethanol), which contain O-H or N-H bonds, can form hydrogen bonds with the sphingosine molecule.[9][10] While this aids solubilization, it can also facilitate certain degradation pathways over extended periods, especially if not stored under inert gas and at low temperatures.
-
Oxidation: The double bond in the sphingosine backbone is a potential site for oxidation, especially if solutions are not purged with an inert gas like nitrogen or argon before sealing and freezing.
Corrective Action: To confirm degradation, run a fresh standard prepared from a solid aliquot. For storage, always use high-purity (≥98%) solvents, aliquot solutions into single-use vials, purge with nitrogen gas, and store at -20°C or lower for no more than 6 months.
Query 2: My cell-based assay results are inconsistent when using sphingosine. Could the solubilization method be the problem?
Answer: Absolutely. Inconsistent results in cell-based assays often trace back to the method of introducing the lipid into the aqueous culture medium. Sphingolipids have limited solubility in aqueous systems and a tendency to aggregate, which drastically affects their bioavailability and effective concentration.[7][11]
-
Aggregation and Micelle Formation: Sphingosine is amphiphilic and will form aggregates or micelles in aqueous solutions above its critical micelle concentration (CMC), which is pH-dependent and can be as low as ~1 µM at physiological pH.[7] Aggregated sphingosine will not behave the same way as monomeric sphingosine in interacting with cells or enzymes.
-
Toxicity of Organic Solvents: While a stock solution may be prepared in DMSO or ethanol, adding a high concentration of this organic solvent directly to cell culture can induce cytotoxicity, confounding your results.
Recommended Solubilization Protocol for Cell-Based Assays: The most reliable method involves using a carrier protein like bovine serum albumin (BSA).
-
Prepare a concentrated primary stock of sphingosine in a suitable organic solvent (e.g., 10 mg/mL in a 9:1 chloroform:methanol solution or 2 mg/mL in ethanol).[6]
-
In a separate sterile tube, prepare a solution of fatty acid-free BSA in your desired cell culture medium or buffer (e.g., 4 mg/mL).
-
Transfer a small volume of the sphingosine organic stock to a new tube and evaporate the solvent under a gentle stream of nitrogen. This leaves a thin lipid film.
-
Add the BSA-containing medium to the lipid film and vortex or sonicate gently until the lipid is fully complexed with the BSA. This creates a solution where the sphingosine is bioavailable.
-
This sphingosine-BSA complex can then be added to your cell cultures at the desired final concentration, ensuring the final BSA concentration is not detrimental to your cells.
Frequently Asked Questions (FAQs)
Q1: What are the ideal solvent systems for long-term storage of this compound?
A1: For optimal long-term stability, this compound should be stored as a dry solid under an inert atmosphere, protected from light, at -20°C.[6] When a stock solution is required, high-purity polar aprotic solvents are preferred for minimizing potential hydrogen-bonding interactions that could facilitate degradation.
-
Recommended: Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) at concentrations up to 10 mg/mL.[6][8]
-
Acceptable (with caution): Ethanol.[8]
-
Analytical Use Only: Chloroform:Methanol mixtures (e.g., 9:1) are effective for solubilization but are not suitable for biological experiments or long-term storage due to solvent volatility and toxicity.[6][11]
Regardless of the solvent, stock solutions should be aliquoted into single-use, amber glass vials, purged with nitrogen or argon, sealed tightly, and stored at -20°C for up to 6 months.
Q2: How does temperature affect sphingosine stability in solution?
A2: Temperature is a critical factor. While the solid form is relatively stable at room temperature, solutions are not.[6] Storing solutions at -20°C is the standard recommendation.[12] Avoid repeated freeze-thaw cycles, as this can introduce moisture and promote degradation. Aliquoting is the best practice to prevent this. Forcing solubilization by heating should be done with extreme caution and only for immediate use, as elevated temperatures can accelerate decomposition.[13][14]
Q3: Can I use buffered aqueous solutions to prepare my sphingosine stock?
A3: It is strongly discouraged to use buffered aqueous solutions for preparing primary stock solutions for long-term storage. D-erythro-Sphingosine is known to be unstable at pH values below 4.0 and above 9.0.[6] If you must work in an aqueous system, prepare the solution fresh for each experiment by complexing it with a carrier like BSA, as described in the Troubleshooting Guide.
Data Summary: Solvent and Storage Guide
| Solvent System | Recommended Concentration | Storage Temp. | Max Storage Period (Solution) | Key Considerations |
| Solid | N/A | -20°C | ≥ 4 years[8] | Most stable form. Protect from light.[6] |
| DMSO | ~2-10 mg/mL[6][8] | -20°C | ≤ 6 months | Aprotic solvent. Hygroscopic; use anhydrous grade. Purge with N₂. |
| DMF | ~10 mg/mL[6][8] | -20°C | ≤ 6 months | Aprotic solvent. Purge with N₂. |
| Ethanol | ~2 mg/mL[6] | -20°C | ≤ 2 months[13] | Protic solvent. Use anhydrous. Purge with N₂. |
| Chloroform:Methanol (9:1) | ~10 mg/mL[6] | -20°C | Short-term only | For analytical standards/lipid film prep. Toxic and volatile.[11] |
| Aqueous Buffers | Not Recommended | N/A | N/A | High risk of degradation.[6] Use BSA complex for immediate experimental use. |
Experimental Protocol: Assessing Stock Solution Stability
This protocol provides a self-validating system to check the stability of your this compound stock solution over time using LC-MS/MS.
Objective: To quantify the percentage of intact this compound remaining in a stock solution after a defined storage period.
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., DMSO)
-
Internal Standard (IS) (e.g., a stable isotope-labeled sphingosine)
-
Methanol, Acetonitrile, Formic Acid (LC-MS grade)
Methodology:
-
Timepoint Zero (T₀) Sample Preparation: a. Prepare a fresh stock solution of this compound in your chosen solvent (e.g., 1 mg/mL in DMSO). This is your T₀ reference. b. Immediately prepare a dilution series from this stock in a suitable solvent (e.g., methanol) to create a calibration curve. Spike each calibrator and a zero sample with a fixed concentration of the Internal Standard. c. Analyze the calibration curve samples via LC-MS/MS.
-
Storage of Test Sample: a. Take an aliquot of the same T₀ stock solution, purge with nitrogen, seal tightly, and store under your test conditions (e.g., -20°C).
-
Timepoint X (Tₓ) Sample Preparation: a. After the desired storage period (e.g., 1, 3, or 6 months), retrieve the stored aliquot. b. Prepare a sample for analysis by diluting it to a concentration that falls within the T₀ calibration curve range. Spike this sample with the same fixed concentration of Internal Standard used at T₀.
-
LC-MS/MS Analysis: a. Analyze the Tₓ sample using the same LC-MS/MS method established at T₀. b. Quantify the concentration of this compound in the Tₓ sample by using the T₀ calibration curve.
-
Calculate Stability: a. Stability (%) = (Concentration at Tₓ / Initial Concentration at T₀) * 100. b. A result >90% is generally considered stable.
Visualized Workflows and Pathways
Workflow for Preparing Stable Sphingosine Solutions
Caption: Workflow for ensuring the stability of sphingosine stock solutions.
Factors Influencing Sphingosine Degradation
Caption: Key factors that negatively impact sphingosine stability in solution.
References
- D-erythro-Sphingosine - Echelon Biosciences Inc. Source: Echelon Biosciences Inc.
- What solvents are best to use for sphingolipids? Source: Cayman Chemical
-
pH Dependence of Sphingosine Aggreg
- Source: PMC - NIH
-
URL: [Link]
-
Can aprotic solvents be non-polar as well as polar? Will the Sn1 and Sn2 reactions still work?
- Source: Quora
-
URL: [Link]
-
Erythrocytes efficiently utilize exogenous sphingosines for S1P synthesis and export via Mfsd2b
- Source: PMC - NIH
-
URL: [Link]
-
Polar Protic and Aprotic Solvents
- Source: ChemTalk
-
URL: [Link]
- D-erythro-Sphingosine, Free Base, High Purity Source: Sigma-Aldrich
- D-erythro-Sphingosine (synthetic) | CAS 123-78-4 Source: Tocris Bioscience
-
A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis
- Source: MDPI
-
URL: [Link]
-
Sphingolipid Long-Chain Base Phosphate Degradation Can Be a Rate-Limiting Step in Long-Chain Base Homeostasis
- Source: Frontiers
-
URL: [Link]
- PRODUCT INFORMATION - Sphinganine (d18:0) Source: Cayman Chemical
-
Polar Protic and Aprotic Solvents - Master Organic Chemistry
- Source: Master Organic Chemistry
-
URL: [Link]
-
The pathways of sphingolipid degrad
- Source: ResearchG
-
URL: [Link]
-
High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chrom
- Source: PubMed
-
URL: [Link]
- C15-D-erythro-Sphingosine | CAS 86555-28-4 Source: Larodan Research Grade Lipids
-
The complex life of simple sphingolipids
- Source: PMC - NIH
-
URL: [Link]
-
HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphoryl
- Source: MDPI
-
URL: [Link]
-
Polar Protic and Aprotic Solvents - Chemistry Steps
- Source: Chemistry Steps
-
URL: [Link]
-
The complex life of simple sphingolipids
- Source: ResearchG
-
URL: [Link]
-
Genetic defects in the sphingolipid degradation pathway and their effects on microglia in neurodegener
- Source: PMC - NIH
-
URL: [Link]
-
Sphingosine Increases the Permeability of Model and Cell Membranes
- Source: PMC - NIH
-
URL: [Link]
-
Sphingolipid synthesis maintains nuclear membrane integrity and genome stability during cell division
- Source: Rockefeller University Press
-
URL: [Link]
-
LC-MS/MS-analysis of sphingosine-1-phosphate and rel
- Source: ResearchG
-
URL: [Link]
-
Temperature-dependent effect on relative sphingosine 1-phosph
- Source: ResearchG
-
URL: [Link]
-
Sphingolipids || Chemical structure , biogenesis and function
- Source: YouTube
-
URL: [Link]
-
Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions
- Source: YouTube
-
URL: [Link]
- D-erythro-Sphingosine-1-phosph
-
Sphingosine - Lipid Analysis
- Source: Lipotype
-
URL: [Link]
-
Influence of sphingosine on the thermal phase behaviour of neutral and acidic phospholipid liposomes
- Source: PubMed
-
URL: [Link]
-
Determination of Sphingosine-1-Phosphate in Human Plasma Using Liquid Chromatography Coupled with Q-Tof Mass Spectrometry
- Source: MDPI
-
URL: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. The complex life of simple sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lipotype.com [lipotype.com]
- 6. echelon-inc.com [echelon-inc.com]
- 7. pH Dependence of Sphingosine Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 11. caymanchem.com [caymanchem.com]
- 12. D-erythro-Sphingosine (synthetic) | CAS 123-78-4 | Tocris Bioscience [tocris.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. Influence of sphingosine on the thermal phase behaviour of neutral and acidic phospholipid liposomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput analysis of sphingosine 1-phosphate, sphinganine 1-phosphate, and lysophosphatidic acid in plasma samples by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Best practices for storing D-erythro-Sphingosine C-15 to maintain integrity
Role: Senior Application Scientist, Lipidomics Division Subject: Critical Handling & Storage Protocols for D-erythro-Sphingosine C-15 Reference ID: SPH-C15-ISO-V2
Executive Summary: The "Internal Standard" Imperative
This compound (d15:1) is a non-natural sphingolipid analog. Because it is rarely found in mammalian tissues, it is the industry "Gold Standard" for use as an internal standard in LC-MS/MS quantification.
The Critical Risk: Unlike bulk reagents, the integrity of an internal standard is binary: it is either 100% intact, or your quantification data is invalid. A 5% degradation in your standard looks like a 5% increase in your biological sample's sphingosine level.
This guide replaces generic "store at -20°C" advice with a mechanistic preservation strategy focusing on the three enemies of sphingolipids: Oxidation, Hygroscopy, and Plasticizers.
Core Storage Directives (The Three Laws)
Law I: The Glass Mandate (Plasticizer Contamination)
Never store organic sphingolipid solutions in plastic containers. [1]
-
Mechanism: Sphingolipids are amphipathic. When dissolved in organic solvents (Chloroform, Methanol, Ethanol), they act as surfactants that aggressively leach phthalates and polymers from polypropylene (e.g., Falcon tubes, Eppendorf tubes).
-
Result: Mass spec "ghost peaks" and ion suppression.
-
Protocol: Use amber glass vials with Teflon-lined caps.
Law II: The Inert Atmosphere (Oxidation Defense)
The C4-C5 trans-double bond is an oxidation magnet.
-
Mechanism: Atmospheric oxygen attacks the allylic alcohol structure, leading to cleavage and the formation of degradation aldehydes.
-
Result: Sample yellowing and loss of molar concentration.
-
Protocol: Always overlay stock solutions with Argon or Nitrogen gas before sealing.
Law III: Thermal Hysteresis (Moisture Control)
Cold glass attracts water.
-
Mechanism: Opening a -20°C vial in ambient air causes immediate condensation. Sphingosine powder is hygroscopic; it will turn into a gummy, unweighable residue that hydrolyzes over time.[1]
-
Protocol: Allow the vial to equilibrate to room temperature (approx. 30 mins) inside a desiccator before breaking the seal.
Workflow Visualization: The "Chain of Custody"
The following diagram outlines the correct handling lifecycle from receipt to long-term banking.
Figure 1: The "Chain of Custody" workflow ensures the lipid is never exposed to moisture or oxygen shock.
Solubilization & Handling Data[2]
Quantitative accuracy depends on complete solvation. C-15 Sphingosine behaves differently than C-18.
Solvent Compatibility Table
| Solvent System | Solubility Limit | Recommended Use | Risk Factor |
| Ethanol (100%) | Miscible | Primary Stock | Low. Easy to evaporate. |
| Methanol:Chloroform (2:1) | ~10 mg/mL | Universal Lipid Solvent | Moderate. Chloroform evaporates rapidly, altering concentration. |
| DMSO | ~2 mg/mL | Cell Culture Spikes | High. Hard to remove; freezes at high temp (19°C); low solubility. |
| DMF | ~10 mg/mL | Organic Synthesis | Moderate.[2] Toxic; high boiling point. |
| Water | Insoluble | N/A | Critical Failure. Will precipitate immediately. |
Reconstitution Protocol (Step-by-Step)
-
Equilibrate: Remove vial from freezer. Place in a desiccator for 30 minutes until condensation clears.
-
Solvent Choice: Add Ethanol (200 proof) to the vial to achieve a stock concentration of 1–5 mM.
-
Note: Avoid DMSO for stock solutions unless strictly required for cell assays, as solubility is poor (~2 mg/mL) [1].
-
-
Dissolution: Vortex gently. If solid persists, warm slightly to 30°C (do not exceed 40°C).
-
Transfer: Use glass Pasteur pipettes or gas-tight syringes. If using plastic pipette tips, minimize contact time (<2 seconds) to prevent leaching.
-
Storage: Transfer to amber glass vials. Flush headspace with Argon. Store at -20°C.
Troubleshooting & FAQs
Q1: My Sphingosine solution has turned yellow. Is it still usable?
Verdict: Discard immediately.
-
Mechanism: Yellowing indicates the oxidation of the amine group or the formation of Schiff bases, often accelerated by aldehyde impurities in low-grade solvents or oxygen exposure at the double bond [2].
-
Impact: The molecular weight has changed; your internal standard concentration is now unknown.
Q2: I see a white precipitate after thawing my DMSO stock.
Verdict: Recoverable (with caution).
-
Mechanism: DMSO freezes at ~18-19°C. Upon thawing, local "cold spots" can cause the lipid to crash out because C15 solubility in DMSO is marginal (~2 mg/mL).
-
Fix: Warm the vial to 37°C and sonicate for 5 minutes. Verify clarity before use.
-
Prevention: Switch to Ethanol for stock solutions; it remains liquid at -20°C and has higher solubility.
Q3: Why is my mass spec signal dropping over time despite using the same stock?
Verdict: Solvent Evaporation or Adsorption.
-
Scenario A (Evaporation): If stored in Chloroform/Methanol, the chloroform evaporates through standard screw caps over months, actually increasing concentration (making the standard "hotter").
-
Scenario B (Adsorption): If you diluted the standard into a plastic tube (PBS/Water) for a working curve, the hydrophobic tails are sticking to the plastic walls.
-
Fix: Store stocks in Ethanol (lower volatility than chloroform). Prepare working standards fresh in glass, or use LoBind® tubes for aqueous dilutions.
Q4: Can I store the powder at -80°C?
Verdict: Yes, but -20°C is sufficient.
-
The risk at -80°C is the extreme temperature differential upon removal, which aggressively pulls moisture from the air. If you use -80°C, the equilibration time (Law III) must be doubled to 60 minutes.
Troubleshooting Logic Map
Use this decision tree when encountering sample anomalies.
Figure 2: Rapid diagnostic logic for sphingolipid stock integrity.
References
-
Avanti Polar Lipids. (2024). Storage and Handling of Lipids: Oxidation and Hydrolysis Risks. Retrieved from [Link]
-
Merrill, A. H., Jr. (2002). De novo sphingolipid biosynthesis: a necessary, but dangerous, pathway. Journal of Biological Chemistry, 277(29), 25843–25846.[3] Retrieved from [Link]
Sources
Common pitfalls in the use of sphingoid base internal standards
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges of using sphingoid base internal standards in quantitative analysis, particularly with liquid chromatography-mass spectrometry (LC-MS). This resource is structured in a question-and-answer format to directly tackle the common pitfalls you may encounter, providing not just solutions, but the underlying scientific reasoning to empower your experimental design and troubleshooting.
Section 1: Frequently Asked Questions - Mastering the Fundamentals
This section covers the foundational knowledge required for the appropriate selection and use of sphingoid base internal standards.
Q1: Why is the use of an internal standard (IS) non-negotiable for accurate sphingolipid quantification?
A: Relying on external calibration alone for sphingolipid quantification is fraught with risk. The signal intensity produced by a mass spectrometer is not a stable, absolute value; it can be highly variable.[1] Even minor, often unnoticeable, fluctuations in sample preparation, instrument conditions (like ion source cleanliness or detector sensitivity), or the sample matrix itself can significantly alter the analyte's signal.[1]
An internal standard, which is a compound structurally similar to the analyte, is added at a known concentration to every sample at the very beginning of the workflow.[1] Because the IS and the analyte are processed together, any sample loss during extraction, or signal variation during ionization, will ideally affect both compounds equally. By using the ratio of the analyte signal to the IS signal, these variations are normalized, leading to accurate and reproducible quantification. This correction is essential for comparing results across different samples and batches.[2]
Q2: What are the main types of sphingoid base internal standards, and how do I choose?
A: There are two primary categories of internal standards used in sphingolipidomics. The ideal choice depends on your specific analyte, budget, and the level of accuracy required.
-
Stable Isotope-Labeled (SIL) Internal Standards: These are the gold standard. They are chemically identical to the analyte but have one or more heavier isotopes (e.g., ¹³C or ²H/Deuterium) incorporated into their structure.[2][3] This mass difference allows the mass spectrometer to distinguish them from the endogenous analyte.
-
Odd-Chain Internal Standards: These are structural analogs that are not naturally present in most biological systems.[4] They typically have an odd number of carbon atoms in their fatty acid or sphingoid base chain (e.g., a C17 backbone instead of the common C18).[2]
Comparison of Internal Standard Types:
| Feature | Stable Isotope-Labeled (SIL) IS | Odd-Chain IS |
| Physicochemical Properties | Nearly identical to the analyte, ensuring co-elution and similar extraction recovery and ionization efficiency.[2] | Similar, but not identical. Differences in chain length can cause slight shifts in chromatography and minor variations in extraction and ionization. |
| Accuracy | Highest accuracy, as it best mimics the analyte's behavior. | Generally very good, but can introduce small inaccuracies if its behavior deviates from the analyte. |
| Availability & Cost | Can be expensive and may not be available for every single sphingolipid species.[5] | Often more affordable and widely available for lipid classes. |
| Best Use Case | Targeted, absolute quantification of specific sphingolipid species. | General lipid class quantification where a representative standard is sufficient. |
Expert Recommendation: Whenever possible, use a stable isotope-labeled internal standard corresponding to your specific analyte of interest (e.g., d7-Sphingosine-1-Phosphate for quantifying Sphingosine-1-Phosphate). This provides the most robust correction.[2]
Q3: I'm just starting. How do I decide on the concentration of internal standard to add to my samples?
A: Selecting the right IS concentration is a critical balancing act.
-
Too Low: A very dilute IS will have a weak signal, leading to poor peak integration and high statistical error, which negates its corrective benefits.[6] For low-abundance signaling molecules, this can result in high coefficients of variation (CVs).[7]
-
Too High: An overly concentrated IS can saturate the detector.[6] If it's an isotopologue of your analyte, a very high concentration can also cause ion suppression, where the sheer number of IS ions entering the mass spectrometer hinders the ionization of the less abundant analyte ions.[6][8]
A Practical Approach: The general rule is to aim for an IS concentration that is close to the expected endogenous concentration of your analyte, ideally near the midpoint of your calibration curve.[6] This ensures that both the analyte and the IS are within the linear dynamic range of the instrument. If you are analyzing a wide range of concentrations, positioning the IS concentration closer to the upper end of the curve can sometimes provide more stable performance.[6]
Section 2: Troubleshooting Guide - Common Pitfalls & Solutions
This section addresses specific problems you might encounter during your experiments, providing diagnostic questions and actionable solutions.
Problem: Poor Reproducibility & High Variability
Q: My analyte-to-IS ratio is inconsistent across my sample replicates, resulting in a high CV%. What could be the cause?
A: High variability is a red flag that your IS is not performing its corrective function properly. Let's diagnose the potential causes.
Troubleshooting Flowchart for High CV%
Caption: A step-by-step diagnostic flowchart for troubleshooting high analytical variability.
-
Inconsistent Spiking: Ensure you are using a calibrated positive displacement pipette to add the IS solution, especially with organic solvents. Vortex the IS stock solution before each use to ensure it is fully solubilized and homogenous.
-
Internal Standard Degradation: This is particularly crucial for phosphorylated sphingoid bases like Sphingosine-1-Phosphate (S1P). These molecules can be rapidly dephosphorylated by phosphatases present in the sample matrix.[9][10]
-
Solution: Add the IS in a solvent that also serves to precipitate proteins and quench enzymatic activity (e.g., ice-cold methanol). Keep samples on ice throughout the preparation process. Avoid leaving samples at room temperature for extended periods.
-
-
Poor Peak Integration: If the IS signal is too low (close to the limit of detection), the software's integration of the peak area can become highly variable.[6]
-
Solution: Manually inspect the chromatograms. Ensure your IS peak is well-defined and has a signal-to-noise ratio of at least 10. If not, consider increasing the IS concentration.
-
-
Variable Matrix Effects: If the composition of the matrix varies significantly between your samples, the degree of ion suppression can also vary, leading to inconsistent analyte/IS ratios.
-
Solution: Standardize your sample collection and preparation meticulously. Ensure the amount of biological material (e.g., cell number, tissue weight, plasma volume) is consistent.
-
Problem: Inaccurate Quantification
Q: My validation experiments show a consistent bias (e.g., over- or under-estimation). Why isn't my IS correcting properly?
A: A consistent bias suggests a systematic error where the behavior of the IS does not perfectly match the analyte.
-
Differential Ionization Efficiency: This is a major pitfall, especially when using an odd-chain standard. The efficiency with which a molecule is ionized can be influenced by its structure, including chain length and saturation. While an odd-chain IS is structurally similar, it is not identical. If its ionization efficiency is inherently higher or lower than your analyte of interest, it will lead to a biased result.[11]
-
Differential Extraction Recovery: Sphingolipids have diverse polarities. A C17 sphingosine might not have the exact same recovery as a C24 ceramide during a liquid-liquid extraction. Phosphorylated species are particularly tricky; their recovery can be sensitive to temperature and pH, which may differ from their non-phosphorylated counterparts.[12]
-
Lack of Chromatographic Co-elution: The fundamental assumption of IS correction for matrix effects is that the IS and analyte experience the same degree of ion suppression at the same time. This requires them to co-elute from the LC column. If your odd-chain IS elutes even a few seconds before or after your analyte, it may be in a region of different matrix composition, experiencing a different level of ion suppression and thus failing to correct accurately.[13]
Visualizing Ion Suppression
Caption: The importance of co-elution for accurate internal standard correction of matrix effects.
Section 3: Protocols & Methodologies
Protocol 1: General Workflow for Sample Preparation with Internal Standard Spiking
This protocol outlines the critical steps for incorporating an internal standard into a typical sphingolipid extraction from plasma.
-
Thaw Sample: Thaw frozen plasma samples on ice.
-
Prepare IS Spiking Solution: Prepare a working solution of your internal standard(s) in a suitable organic solvent (e.g., methanol). Ensure the concentration is appropriate for your expected analyte levels.
-
Aliquot Sample: In a clean glass tube, aliquot a precise volume of plasma (e.g., 50 µL).
-
Spike with Internal Standard: This is the most critical step. Add a precise volume of the IS working solution (e.g., 10 µL) directly to the plasma. This must be done before adding any extraction solvents.
-
Protein Precipitation & Extraction: Add a larger volume of ice-cold extraction solvent (e.g., 500 µL of methanol containing the IS). Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation. This step simultaneously quenches enzymatic activity.
-
Phase Separation (if applicable): Proceed with your chosen extraction method (e.g., add chloroform for a Bligh-Dyer or Folch extraction).
-
Isolate Organic Layer: Centrifuge to pellet the precipitated protein and separate the liquid phases. Carefully transfer the lipid-containing organic layer to a new tube.
-
Dry & Reconstitute: Evaporate the solvent under a stream of nitrogen. Reconstitute the dried lipid extract in a small, precise volume of an appropriate solvent for LC-MS analysis (e.g., methanol/acetonitrile).
-
Analysis: Transfer to an autosampler vial and inject into the LC-MS system.
Protocol 2: Assessing Matrix Effects
This experiment is crucial for method validation to understand how your specific sample matrix (e.g., plasma, tissue homogenate) affects ionization.
Objective: To compare the IS signal in a clean solvent versus the signal in a sample matrix to calculate the matrix effect.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the IS into the final reconstitution solvent.
-
Set B (Post-Extraction Spike): Process a blank matrix sample (a sample with no analyte or IS) through the entire extraction procedure. At the very last step, spike the IS into the final reconstituted blank extract.
-
Set C (Pre-Extraction Spike): This is your normal experimental sample, where the IS is added at the beginning. (Used for calculating recovery, not matrix effect).
-
-
Analyze all samples by LC-MS.
-
Calculate the Matrix Effect (% ME): % ME = (Peak Area in Set B / Peak Area in Set A) * 100
Interpreting the Results:
| % ME Value | Interpretation |
| ~100% | No significant matrix effect. |
| < 100% | Ion Suppression: The matrix is hindering the ionization of your standard. |
| > 100% | Ion Enhancement: The matrix is improving the ionization of your standard. |
A significant matrix effect (>15-20% suppression or enhancement) indicates that your method may require further optimization, such as improved sample cleanup, chromatographic separation, or sample dilution.[13]
References
-
Sass, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells. International Journal of Molecular Sciences. Available at: [Link]
-
Sullards, M. C., et al. (2011). Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS). Biochimica et Biophysica Acta. Available at: [Link]
-
Chromatography Forum. (2015). Is it possible to disregard the use of an internal standard. Chromatography Forum. Available at: [Link]
-
Cifelli, C., et al. (2016). Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead. Biochimica et Biophysica Acta. Available at: [Link]
-
Sass, C., et al. (2022). An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and. AIR Unimi. Available at: [Link]
-
Lipotype. Sphingoid Bases. Lipotype. Available at: [Link]
-
Wang, M., et al. (2014). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Progress in Lipid Research. Available at: [Link]
-
Liebisch, G., et al. (2014). A rapid and quantitative LC-MS/MS method to profile sphingolipids. Journal of Lipid Research. Available at: [Link]
- Bielicki, J., et al. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
-
Gudz, A., et al. (2021). A Comprehensive Review: Sphingolipid Metabolism and Implications of Disruption in Sphingolipid Homeostasis. MDPI. Available at: [Link]
-
Abdel-Aziz, H., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. Molecules. Available at: [Link]
-
Sullards, M. C., et al. (2011). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. LIPID MAPS. Available at: [Link]
-
ResearchGate. (n.d.). Chromatograms of the sphingoid base standards. 100 ng of each sphingoid... ResearchGate. Available at: [Link]
-
ResearchGate. (2021). Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood. ResearchGate. Available at: [Link]
-
Editorial of Topic Issue “Chromatography–Mass Spectrometry Analysis in Biomedical Research and Clinical Laboratory”. (2024). MDPI. Available at: [Link]
-
Fuller, M., et al. (2005). The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]
-
Merrill, A. H., et al. (2009). SPHINGOLIPIDOMICS: METHODS FOR THE COMPREHENSIVE ANALYSIS OF SPHINGOLIPIDS. Journal of Lipid Research. Available at: [Link]
-
Spiegel, S., & Milstien, S. (2007). An update on sphingosine-1-phosphate and other sphingolipid mediators. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Gault, C. R., et al. (2010). An overview of sphingolipid metabolism: from synthesis to breakdown. Advances in Experimental Medicine and Biology. Available at: [Link]
-
Ovčačíková, M., et al. (2024). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Analytical and Bioanalytical Chemistry. Available at: [Link]
-
Taylor & Francis Online. (2021). Analytical Considerations for Reducing the Matrix Effect for the Sphingolipidome Quantification in Whole Blood. Taylor & Francis Online. Available at: [Link]
-
Accurate Sphingolipid Quantification Reducing Fragmentation Bias by Nonlinear Models. (2023). ACS Publications. Available at: [Link]
-
The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. (2020). PMC. Available at: [Link]
-
Sphingosine-1-phosphate. (n.d.). Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). The sphingosine-1-phosphate (S1P) biosynthetic pathway.Degradation of... ResearchGate. Available at: [Link]
-
A Sphingolipidomic Profiling Approach for Comparing X-ray-Exposed and Unexposed HepG2 Cells. (2023). MDPI. Available at: [Link]
-
Approaches for probing and evaluating mammalian sphingolipid metabolism. (2018). PMC. Available at: [Link]
-
Proia, R. L., & Hla, T. (2015). Emerging biology of sphingosine-1-phosphate: its role in pathogenesis and therapy. Journal of Clinical Investigation. Available at: [Link]
-
Hannun, Y. A., & Obeid, L. M. (2022). Regulation of Cellular and Systemic Sphingolipid Homeostasis. Nature Reviews Molecular Cell Biology. Available at: [Link]
-
Jungalwala, F. B., et al. (1983). Analysis of sphingoid bases by reversed-phase high performance liquid chromatography. Journal of Lipid Research. Available at: [Link]
-
Role of Ceramidases in Sphingolipid Metabolism and Human Diseases. (2022). MDPI. Available at: [Link]
Sources
- 1. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. The synthesis of internal standards for the quantitative determination of sphingolipids by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WO2003048784A2 - Internal standards for sphingolipids for use in mass spectrometry - Google Patents [patents.google.com]
- 5. Approaches for probing and evaluating mammalian sphingolipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Is it possible to disregard the use of an internal standard - Chromatography Forum [chromforum.org]
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- 8. Imaging with Mass Spectrometry, the next frontier in sphingolipid research? A discussion on where we stand and the possibilities ahead - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An update on sphingosine-1-phosphate and other sphingolipid mediators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sphingosine-1-phosphate - Wikipedia [en.wikipedia.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Update on Sphingolipidomics: Is Something Still Missing? Some Considerations on the Analysis of Complex Sphingolipids and Free-Sphingoid Bases in Plasma and Red Blood Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Chromatographic Separation of C15 Sphingosine
The following guide is designed as a specialized Technical Support Center resource. It addresses the specific challenges of separating C15 sphingosine (d15:1) from other long-chain bases (LCBs) like C18 sphingosine (d18:[1][2]1) and sphinganine (d18:0).[1][3]
Topic: High-Resolution Separation of C15 Sphingosine (d15:1) in Lipidomics Support Tier: Level 3 (Senior Application Scientist) Status: Operational
Core Technical Overview
C15 Sphingosine (d15:1) is an odd-chain sphingoid base.[4] Unlike the canonical C18 sphingosine (d18:1) found abundantly in mammalian cell membranes, C15 species are often used as Internal Standards (IS) due to their low endogenous abundance, or investigated as specific biomarkers in non-mammalian systems (e.g., certain bacteria or marine invertebrates).
The primary analytical challenge is isobaric interference and retention time overlap with other sphingoid bases and their isotopes.[2] This guide provides a self-validating workflow to ensure high purity separation.
Frequently Asked Questions (Troubleshooting & Optimization)
Q1: I am seeing peak tailing for C15 sphingosine on my C18 column. Is my column dead?
Diagnosis: Not necessarily. Sphingoid bases contain a primary amine group (pKa ~10) and two hydroxyl groups. Peak tailing is typically caused by secondary silanol interactions where the positively charged amine interacts with deprotonated silanols on the silica surface.[2][4][5]
Solution:
-
Buffer Choice: You must use a buffer in the aqueous phase.[2][4] Formic acid (0.1%) alone is often insufficient to mask silanols. Add Ammonium Formate (5–10 mM) . The ammonium ions compete with the sphingosine amine for silanol sites, sharpening the peak.[2]
-
Column Selection: Switch to a column with high carbon load and "end-capping" technology (e.g., Waters XSelect CSH or Phenomenex Kinetex EVO).[4] These columns have chemically bonded groups that shield the silica surface.[2]
-
pH Control: Maintain mobile phase pH < 4.0. This keeps silanols protonated (neutral), preventing ionic interaction with the analyte.
Q2: C15 Sphingosine elutes very close to the solvent front.[2][4] How do I increase retention?
Diagnosis: C15 is more polar (shorter hydrophobic tail) than C18 sphingosine. On a standard C18 gradient starting at 50% or 80% organic, it may not retain well.
Solution:
-
Modify Initial Gradient: Start with a higher aqueous content (e.g., 95% A / 5% B) and hold for 1–2 minutes. This "traps" the C15 sphingosine at the head of the column before the gradient ramp begins.[2]
-
Stationary Phase: If C18 retention is still poor, consider a C8 column .[4] While counter-intuitive (less hydrophobic), C8 phases often provide better mass transfer for mid-chain lipids and can offer sharper peaks, effectively improving signal-to-noise (S/N) even if absolute retention is lower.[2]
Q3: What are the specific MRM transitions for C15 Sphingosine?
Technical Data: Sphingoid bases typically undergo water loss in the collision cell.[2][4] Use the following transitions for specific detection.
| Analyte | Precursor Ion (m/z) [M+H]+ | Product Ion (m/z) [M+H-H2O]+ | Collision Energy (eV) |
| C15 Sphingosine (d15:1) | 258.3 | 240.3 | 20–25 |
| C17 Sphingosine (d17:[2]1) | 286.3 | 268.3 | 20–25 |
| C18 Sphingosine (d18:1) | 300.3 | 282.3 | 20–25 |
| C18 Sphinganine (d18:0) | 302.3 | 284.3 | 20–25 |
> Note: Always optimize Collision Energy (CE) and Declustering Potential (DP) on your specific instrument using a neat standard before running biological samples.
Validated Experimental Protocol
A. Sample Preparation (Liquid-Liquid Extraction)
Objective: Isolate sphingoid bases while removing salts and proteins. This protocol uses a modified Bligh & Dyer method optimized for free bases.
-
Aliquot: Transfer 50 µL of plasma/cell homogenate to a glass tube.
-
Spike: Add 10 µL of C17-Sphingosine Internal Standard (1 µM).
-
Monophase: Add 200 µL Methanol (MeOH) and 100 µL Chloroform (CHCl3). Vortex for 30 sec.
-
Break Phase: Add 100 µL Ultrapure Water and 100 µL Chloroform. Vortex strongly.[6]
-
Centrifuge: Spin at 3,000 x g for 10 min at 4°C.
-
Collection: Collect the lower organic phase (contains sphingosines).[4]
-
Dry: Evaporate under Nitrogen gas at 37°C.
-
Reconstitute: Dissolve in 100 µL of Mobile Phase A/B (50:50). Crucial: Match the injection solvent to the starting gradient conditions to prevent peak distortion.[2]
B. LC-MS/MS Parameters[2][3][4][7][8][9][10][11][12]
-
Column: Agilent Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm) or equivalent.[2]
-
Mobile Phase A: Water + 0.2% Formic Acid + 5 mM Ammonium Formate.[4]
-
Mobile Phase B: Methanol + 0.2% Formic Acid + 5 mM Ammonium Formate.[4]
-
Flow Rate: 0.4 mL/min.[7]
-
Gradient:
Visual Workflows
Workflow 1: Analytical Decision Tree for Peak Resolution
This diagram guides you through the logic of solving resolution issues between C15 and C18 species.
Caption: Decision tree for diagnosing and resolving chromatographic separation issues for short-chain sphingoid bases.
Workflow 2: Mechanistic Pathway of Separation
Visualizing the physical interactions occurring inside the column.[2][4]
Caption: Schematic of competitive interaction on the column. Ammonium ions block silanols to prevent tailing, while chain length dictates retention.[2]
References
-
LIPID MAPS® Lipidomics Gateway. (2023). Sphingolipids Analysis Protocols. Retrieved from [Link]
-
Basit, A., Piomelli, D., & Armirotti, A. (2015). Rapid evaluation of 25 key sphingolipids and phosphosphingolipids in human plasma by LC-MS/MS. Analytical and Bioanalytical Chemistry.[4][5][6][8][9][10][11][12][13][14][15] Retrieved from [Link]
-
Agilent Technologies. (2018). The Chromatography Detective: Troubleshooting Tips & Tools for LC and LC/MS. Retrieved from [Link]
-
Restek Corporation. (2025). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing. Retrieved from [Link]
Sources
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- 2. lipidmaps.org [lipidmaps.org]
- 3. Analysis of Mammalian Sphingolipids by Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS) and Tissue Imaging Mass Spectrometry (TIMS) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Restek - Videoartikel [de.restek.com]
- 6. Long-chain bases | Cyberlipid [cyberlipid.gerli.com]
- 7. Analytical considerations for reducing the matrix effect for the sphingolipidome quantification in whole blood - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. air.unimi.it [air.unimi.it]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. A rapid and quantitative LC-MS/MS method to profile sphingolipids - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Technical Support Center: D-erythro-Sphingosine C-15 Purity Confirmation
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with D-erythro-Sphingosine C-15. This guide is designed to provide you with the necessary information and troubleshooting protocols to confidently confirm the purity of your this compound standard. We understand that the integrity of your standard is paramount to the accuracy and reproducibility of your experimental results. This document will walk you through the key questions and analytical approaches to ensure the quality of your sphingosine standard.
Frequently Asked Questions (FAQs)
What are the critical purity aspects to consider for a this compound standard?
When assessing the purity of a this compound standard, it is crucial to consider not just the overall percentage of the main compound, but also the presence of specific, potentially confounding impurities. The key aspects to investigate are:
-
Chemical Purity: The percentage of the desired this compound molecule in the sample.
-
Stereochemical Purity: The presence of other stereoisomers, such as the L-threo isomer, which can arise during synthesis.
-
Chain-Length Homogeneity: The presence of other sphingosine variants with different alkyl chain lengths (e.g., C14, C16, C18).
-
Positional Isomers: Impurities arising from the migration of the double bond during synthesis.
-
Residual Solvents and Reagents: Contaminants from the synthesis and purification process.
-
Oxidation Products: Degradation products that may form during storage.
A comprehensive purity analysis will address all these potential sources of contamination.
Which analytical techniques are most suitable for confirming the purity of this compound?
A multi-pronged analytical approach is recommended for a thorough purity assessment. No single technique can definitively address all the critical purity aspects. The most powerful and commonly employed methods are:
-
High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS): This is the gold standard for sphingolipid analysis due to its high sensitivity and specificity. It is excellent for quantifying the main component and detecting and identifying low-level impurities, including chain-length homologs and some isomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the chemical structure of the main component and identifying major impurities. Specific 2D NMR techniques can provide detailed structural information.
-
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD) or Evaporative Light Scattering Detection (HPLC-ELSD): These techniques are useful for assessing the overall purity when a universal detector is needed, especially for impurities that may not ionize well in MS.
-
Gas-Liquid Chromatography (GLC): This technique, often after derivatization, can be used to analyze the stereochemical purity of sphingosines.
The following sections will provide more detailed protocols and troubleshooting for these techniques.
Troubleshooting Guides and Experimental Protocols
Issue 1: My HPLC-UV chromatogram shows a single peak, but I suspect there are impurities. How can I get a better picture of my sample's purity?
This is a common scenario, as many potential impurities of this compound lack a strong UV chromophore, making them difficult to detect with a standard UV detector.
Causality: Sphingosine and its related impurities do not have significant UV absorbance at typical wavelengths (e.g., 254 nm). Therefore, a "clean" HPLC-UV chromatogram can be misleading.
Troubleshooting Protocol: Orthogonal Detection Methods
Your primary strategy should be to employ a more universal detection method or a technique with higher specificity.
Workflow for Enhanced Purity Assessment
Caption: Decision workflow for further purity analysis after initial HPLC-UV.
Detailed Protocol: HPLC-MS/MS Analysis of this compound
This protocol provides a starting point for developing a robust LC-MS/MS method.
-
Sample Preparation:
-
Accurately weigh a small amount of your this compound standard.
-
Dissolve in a suitable solvent such as methanol or a mixture of chloroform and methanol. A typical starting concentration is 1 mg/mL.
-
Perform serial dilutions to create working solutions for analysis (e.g., 1 µg/mL).
-
-
Liquid Chromatography Parameters:
-
Column: A C18 reversed-phase column is a good choice (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 1 mM ammonium formate.
-
Mobile Phase B: Methanol/Acetonitrile (1:1, v/v) with 0.1% formic acid and 1 mM ammonium formate.
-
Gradient: A typical gradient would start with a high percentage of mobile phase A and ramp up to a high percentage of mobile phase B to elute the lipid.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan to identify all ions present in the sample.
-
Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): For targeted analysis and quantification. The precursor ion for this compound (C₁₅H₃₁NO₂) is [M+H]⁺ at m/z 258.4. A common product ion for MS/MS is m/z 240.4, corresponding to the loss of water. For a C17 internal standard, the transition would be m/z 286.3 > 268.2.
-
Data Interpretation:
-
Purity Assessment: Integrate the peak area of the [M+H]⁺ ion for this compound and any other detected ions. The purity can be estimated as the percentage of the main peak area relative to the total peak area.
-
Impurity Identification: Look for other ions in the full scan spectrum. Common impurities and their expected [M+H]⁺ ions are listed in the table below.
| Potential Impurity | Molecular Formula | Expected [M+H]⁺ (m/z) |
| C14-Sphingosine | C₁₄H₂₉NO₂ | 244.4 |
| This compound | C₁₅H₃₁NO₂ | 258.4 |
| C16-Sphingosine | C₁₆H₃₃NO₂ | 272.5 |
| C17-Sphingosine | C₁₇H₃₅NO₂ | 286.5 |
| C18-Sphingosine | C₁₈H₃₇NO₂ | 300.5 |
| Dihydrosphingosine C15 | C₁₅H₃₃NO₂ | 260.4 |
Issue 2: How can I confirm the stereochemistry of my this compound standard?
Confirming the correct stereochemistry is critical, as different stereoisomers can have vastly different biological activities.
Causality: The synthesis of sphingosine can sometimes lead to the formation of diastereomers, most commonly the L-threo isomer in a sample of D-erythro-sphingosine.
Troubleshooting Protocol: Chiral Chromatography or NMR with Chiral Shift Reagents
1. Chiral HPLC:
-
This is a direct method for separating enantiomers and diastereomers.
-
Requires a specialized chiral column.
-
The method development can be complex, involving screening of different chiral stationary phases and mobile phases.
2. NMR with Chiral Derivatizing Agents:
-
This is an indirect method that can be very effective.
-
The sphingosine is reacted with a chiral derivatizing agent (e.g., Mosher's acid chloride) to form diastereomeric esters.
-
The resulting diastereomers will have distinct signals in the ¹H or ¹⁹F NMR spectrum, which can be integrated to determine the diastereomeric excess.
Experimental Workflow: NMR with Chiral Derivatizing Agent
Caption: Workflow for stereochemical purity analysis by NMR.
Issue 3: My mass spectrometry data shows a peak at M+2. What could this be?
A peak at M+2 (m/z 260.4 for a C15 sphingosine) is a strong indication of the presence of dihydrosphingosine (sphinganine).
Causality: Dihydrosphingosine is the saturated precursor of sphingosine in its biosynthesis and can also be a byproduct in chemical synthesis. It has a molecular weight that is two mass units higher than sphingosine due to the absence of the double bond.
Troubleshooting Protocol: Chromatographic Separation and MS/MS Fragmentation
-
Optimize Chromatography: Your HPLC method should be able to separate sphingosine from dihydrosphingosine. Dihydrosphingosine is slightly more hydrophobic and will typically have a slightly longer retention time on a C18 column.
-
Examine MS/MS Fragmentation: The fragmentation pattern of dihydrosphingosine will differ from that of sphingosine. While both will lose water, other fragmentation pathways will be different due to the absence of the double bond. This can be used to confirm the identity of the M+2 peak.
Summary of Key Analytical Parameters
| Technique | Parameter | Expected Result for Pure this compound |
| HPLC-MS | [M+H]⁺ | m/z 258.4 |
| Retention Time | Consistent with reference standard | |
| Purity by Peak Area | >98% | |
| MS/MS | Precursor Ion | m/z 258.4 |
| Product Ion | m/z 240.4 (loss of H₂O) | |
| ¹H NMR | Chemical Shifts | Consistent with the structure of this compound |
| Integration | Proportional to the number of protons | |
| Chiral Analysis | Diastereomeric/Enantiomeric Excess | >98% |
By employing these multi-faceted analytical strategies, you can be confident in the purity of your this compound standard, leading to more reliable and reproducible research outcomes.
References
-
Zu, L., et al. (2012). An Introduction to Sphingolipid Metabolism and Analysis by New Technologies. PMC. Retrieved from [Link]
-
Kim, J., et al. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. MDPI. Retrieved from [Link]
-
Ghosh, S., et al. (2021). Stereoselective Synthesis of Novel Sphingoid Bases Utilized for Exploring the Secrets of Sphinx. MDPI. Retrieved from [Link]
-
Kim, J., et al. (2021). HPLC-MS/MS Analysis for Sphingosine 1-Phosphate after the Dephosphorylation by Hydrogen Fluoride. ResearchGate. Retrieved from [Link]
-
Zeiler, M., et al. (2019). Monitoring the Sphingolipid de novo Synthesis by Stable-Isotope Labeling and Liquid Chromatography-Mass Spectrometry. Frontiers in Chemistry. Retrieved from [Link]
-
Lipotype. (n.d.). Sphingosine. Retrieved from [Link]
-
Bladergroen, M. R., et al. (2012). Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry. PubMed. Retrieved from [Link]
-
Shchatsinin, I., et al. (2022). Quantification of enantiomers and blind identification of erythro-sphingosine non-racemates by cold ion spectroscopy. RSC Publishing. Retrieved from [Link]
-
Billich, A., & Baumruker, T. (2008). Atypical sphingosine-1-phosphate metabolites—biological implications of alkyl chain length. Biological Chemistry. Retrieved from [Link]
-
Min, J. K., et al. (2004). A rapid and validated HPLC method to quantify sphingosine 1-phosphate in human plasma using solid-phase extraction followed by derivatization with fluorescence detection. PubMed. Retrieved from [Link]
-
LIPID MAPS. (n.d.). Analysis of mammalian sphingolipids by liquid chromatography tandem mass spectrometry (LC-MS/MS) and tissue imaging mass spectro. Retrieved from [Link]
-
Merrill, A. H. (2019). Don't Be Surprised When These Surprise You: Some Infrequently Studied Sphingoid Bases, Metabolites, and Factors That Should Be Kept in Mind During Sphingolipidomic Studies. MDPI. Retrieved from [Link]
-
MetwareBio. (n.d.). Guide to Sphingolipid: Structure, Classification, and Detection Methods. Retrieved from [Link]
-
Wang, G., et al. (2019). Validated LC‐MS/MS method of Sphingosine 1‐phosphate quantification in human serum for evaluation of response to radiotherapy in lung cancer. PMC. Retrieved from [Link]
- U.S. Patent No. 5,488,167. (1996). Synthesis of sphingosines. Google Patents.
-
Liebisch, G., et al. (2004). Quantification of sphingosine and sphinganine from crude lipid extracts by HPLC electrospray ionization tandem mass spectrometry. Journal of Lipid Research. Retrieved from [Link]
-
D'Hondt, M., et al. (2014). Related impurities in peptide medicines. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]
-
NYC.gov. (n.d.). Certificate of Fitness for Flame Retardant Treatment (C-15). Retrieved from [Link]
-
Salem, N., et al. (2000). Conformational studies of sphingolipids by NMR spectroscopy. II. Sphingomyelin. PubMed. Retrieved from [Link]
-
Shaner, R. L., et al. (2009). Sphingolipidomics: Methods for the comprehensive analysis of sphingolipids. ResearchGate. Retrieved from [Link]
- Hara, A., & Taketomi, T. (1983). Detection of D-erythro and L-threo sphingosine bases in preparative sphingosylphosphorylcholine and its N-acylated derivatives and some evidence of their different chemical
Validation & Comparative
A Researcher's Guide to the Validation of Protein Kinase C Inhibition by D-erythro-Sphingosine
This guide provides an in-depth, objective comparison of D-erythro-Sphingosine as a Protein Kinase C (PKC) inhibitor, benchmarked against other common laboratory alternatives. We will delve into the mechanistic nuances of its inhibitory action and provide detailed, validated experimental protocols to empower researchers in their drug discovery and development endeavors. Our focus is on fostering scientific integrity through a deep understanding of the experimental choices and the generation of self-validating data.
The Central Role of Protein Kinase C in Cellular Signaling
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways. These enzymes act as crucial nodes, translating extracellular signals into intracellular responses that govern processes such as cell proliferation, differentiation, apoptosis, and immune responses. The PKC family is diverse, with multiple isoforms categorized into three main groups: conventional (cPKCs), novel (nPKCs), and atypical (aPKCs), each with distinct activation mechanisms and substrate specificities. Given their central role, dysregulation of PKC activity is implicated in numerous pathologies, including cancer and inflammatory diseases, making them a prime target for therapeutic intervention.
The validation of specific and potent PKC inhibitors is therefore a critical step in both basic research and drug development. This guide focuses on D-erythro-Sphingosine, a naturally occurring sphingolipid, and its role as a PKC inhibitor.
D-erythro-Sphingosine: A Mechanistically Distinct PKC Inhibitor
D-erythro-Sphingosine stands apart from many conventional kinase inhibitors. Instead of competing with ATP at the kinase's catalytic site, its primary mechanism of PKC inhibition is through interference with the essential interaction between PKC and its lipid cofactors and substrates at the cell membrane.
Mechanism of Action: In vitro studies have demonstrated that sphingosine prevents the association of PKC substrates, such as histone, with lipid micelles composed of phosphatidylserine (PS)[1]. This action appears to stem from the positive charge of sphingosine neutralizing the negatively charged phospholipids, thereby disrupting the microenvironment required for PKC activation and substrate phosphorylation[1]. This mechanism is distinct from ATP-competitive inhibitors and offers a different strategy for modulating PKC activity. D-erythro-Sphingosine is a potent, cell-permeable, and reversible inhibitor of PKC with a reported IC50 of 2.8 µM[2].
It is crucial for researchers to recognize that D-erythro-Sphingosine is not entirely specific to PKC. It has been shown to be a potent activator of p32-kinase (EC50 of 8 µM) and a PP2A activator[3]. This underscores the importance of employing a multi-faceted validation approach, including the use of appropriate controls and orthogonal assays, to confidently attribute observed cellular effects to PKC inhibition.
The following diagram illustrates the proposed mechanism of PKC inhibition by D-erythro-Sphingosine.
Comparative Analysis of PKC Inhibitors
To provide a comprehensive understanding of D-erythro-Sphingosine's performance, it is essential to compare it with other widely used PKC inhibitors. The following table summarizes the key characteristics of D-erythro-Sphingosine and its alternatives.
| Inhibitor | Class | Mechanism of Action | IC50 (PKC) | Isoform Selectivity | Key Off-Target Effects |
| D-erythro-Sphingosine | Sphingolipid | Interferes with lipid/substrate interaction | 2.8 µM (general)[2] | Not well-defined for isoforms | p32-kinase activator (EC50 = 8 µM), PP2A activator[3] |
| N,N-Dimethylsphingosine | Sphingolipid derivative | Similar to Sphingosine | 12 µM (general) | Not well-defined for isoforms | Sphingosine kinase inhibitor |
| Staurosporine | Alkaloid | ATP-competitive | 3 nM (partially purified PKC)[3] | Broad-spectrum kinase inhibitor | Numerous kinases |
| Bisindolylmaleimide I (GF109203X) | Maleimide derivative | ATP-competitive | α: 20 nM, βI: 17 nM, βII: 16 nM, γ: 20 nM[4] | Selective for conventional and novel PKCs | GSK-3[5] |
| Ro 31-8220 (Bisindolylmaleimide IX) | Maleimide derivative | ATP-competitive | α: 5 nM, βI: 24 nM, βII: 14 nM, γ: 27 nM, ε: 24 nM[6] | Selective for conventional and novel PKCs | MAPKAP-K1b, MSK1, S6K1, GSK3β[6] |
| Chelerythrine | Benzophenanthridine alkaloid | Substrate-competitive | 0.66 µM (general)[7] | Reported to be selective for PKCα[8] | Debated as a direct PKC inhibitor in some studies[9] |
Experimental Validation of PKC Inhibition: Protocols and Rationale
To rigorously validate the inhibitory effect of D-erythro-Sphingosine on PKC, a combination of in vitro and cell-based assays is recommended. This multi-pronged approach provides a self-validating system, enhancing the reliability of the findings.
In Vitro PKC Kinase Activity Assay (Non-Radioactive ELISA-based)
This assay directly measures the enzymatic activity of purified or immunoprecipitated PKC in the presence of inhibitors. The non-radioactive format offers a safer and more convenient alternative to traditional radioisotope-based assays.
Rationale: This biochemical assay provides a direct measure of the inhibitor's effect on the kinase's catalytic activity, independent of cellular complexity. It is a crucial first step in characterizing any potential inhibitor.
Experimental Workflow:
Detailed Protocol:
-
Prepare Reagents: Prepare all buffers, enzyme dilutions, substrate solutions, and inhibitor concentrations as per the manufacturer's instructions of a commercial PKC kinase activity kit.
-
Reaction Setup: In a microcentrifuge tube, combine the PKC enzyme, a specific PKC substrate peptide, and varying concentrations of D-erythro-Sphingosine (or other inhibitors). Include a vehicle control (e.g., DMSO).
-
Initiate Reaction: Add ATP to each tube to start the phosphorylation reaction.
-
Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution, typically containing EDTA to chelate Mg2+.
-
ELISA Procedure:
-
Transfer the reaction mixtures to a microplate pre-coated with a capture antibody for the substrate peptide.
-
Add a primary antibody that specifically recognizes the phosphorylated form of the substrate. Incubate for 1 hour at room temperature.
-
Wash the plate to remove unbound primary antibody.
-
Add a horseradish peroxidase (HRP)-conjugated secondary antibody. Incubate for 30 minutes at room temperature.
-
Wash the plate to remove unbound secondary antibody.
-
Add TMB substrate and allow color to develop.
-
Stop the color development with an acidic stop solution.
-
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of D-erythro-Sphingosine and determine the IC50 value by plotting the data on a semi-logarithmic graph.
Cellular PKC Activity Assay: Western Blot Analysis of MARCKS Phosphorylation
Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a well-characterized and abundant substrate of PKC. The phosphorylation of MARCKS by PKC causes its translocation from the plasma membrane to the cytoplasm. Therefore, monitoring the phosphorylation status of MARCKS provides a reliable readout of cellular PKC activity.
Rationale: This cell-based assay validates the in vitro findings in a more physiologically relevant context. It confirms that the inhibitor can penetrate the cell membrane and engage its target to produce a downstream effect.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HeLa, HEK293, or a cell line relevant to your research) and grow to 70-80% confluency.
-
Pre-incubate the cells with various concentrations of D-erythro-Sphingosine or other inhibitors for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator, such as Phorbol 12-myristate 13-acetate (PMA; e.g., 100 nM), for a short period (e.g., 15-30 minutes) to induce MARCKS phosphorylation.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading for Western blotting.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% bovine serum albumin (BSA) or non-fat dry milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phosphorylated MARCKS overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-MARCKS signal to the total MARCKS signal (from a stripped and re-probed blot or a parallel blot) and a loading control (e.g., GAPDH or β-actin) to account for variations in protein loading.
-
Functional Cellular Assays
To further validate the biological consequence of PKC inhibition by D-erythro-Sphingosine, functional cellular assays such as cell proliferation and apoptosis assays are highly informative.
Rationale: These assays assess the impact of the inhibitor on complex cellular processes known to be regulated by PKC. They provide a crucial link between target engagement and a functional cellular outcome.
Cell Proliferation Assay (e.g., MTT or WST-1 Assay):
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density.
-
Treatment: Treat the cells with a range of concentrations of D-erythro-Sphingosine for 24-72 hours.
-
Assay: Add the MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Measurement: Measure the absorbance at the appropriate wavelength. The absorbance is proportional to the number of viable, proliferating cells.
Apoptosis Assay (e.g., Annexin V/Propidium Iodide Staining):
-
Cell Treatment: Treat cells with D-erythro-Sphingosine for a time course determined by preliminary experiments.
-
Staining: Harvest the cells and stain them with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Downstream Signaling Pathways and Broader Cellular Context
The inhibition of PKC by D-erythro-Sphingosine can have wide-ranging effects on downstream signaling cascades. One important area of cross-talk is the sphingolipid metabolic pathway itself. Sphingosine can be phosphorylated by sphingosine kinases (SphK) to form sphingosine-1-phosphate (S1P), a potent signaling molecule with its own set of receptors. PKC has been shown to activate SphK1, leading to the production and secretion of S1P[10]. Therefore, by inhibiting PKC, D-erythro-Sphingosine may indirectly modulate S1P signaling.
Furthermore, sphingosine itself can influence gene transcription by binding to nuclear receptors like steroidogenic factor-1 (SF-1), where it can act as a negative regulator of gene expression[11]. This highlights the complexity of sphingolipid signaling and the potential for off-target effects that researchers must consider.
The following diagram provides a simplified overview of some of the key signaling pathways influenced by D-erythro-Sphingosine.
Sources
- 1. Mechanism of protein kinase C inhibition by sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D- erythro- Sphingosine, Free Base, High Purity [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activators and Inhibitors of Protein Kinase C (PKC): Their Applications in Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The specific PKC-α inhibitor chelerythrine blunts costunolide-induced eryptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PKC-dependent activation of sphingosine kinase 1 and translocation to the plasma membrane. Extracellular release of sphingosine-1-phosphate induced by phorbol 12-myristate 13-acetate (PMA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
A Senior Application Scientist's Guide to Cross-Validation of Lipidomics Data Using a C15:0 Sphingolipid Internal Standard
For researchers, clinical scientists, and drug development professionals, the integrity of quantitative lipidomics data is paramount. The complexity of the lipidome, coupled with the inherent variability of mass spectrometry (MS) platforms and sample preparation, presents significant challenges to achieving reproducible and accurate results. This guide provides an in-depth, experience-driven comparison of normalization strategies, focusing on the robust methodology of using a non-endogenous, odd-chain C15:0 sphingolipid as an internal standard for cross-validation.
The Causality of Variation: Why Lipidomics Data Requires Rigorous Validation
Mass spectrometry-based lipidomics is susceptible to several sources of variation that can compromise data quality if not properly controlled. Understanding the "why" behind these variations is the first step toward a robust experimental design.
-
Sample Preparation In-Consistencies: The multi-step process of lipid extraction is a primary source of variability. Minor differences in solvent volumes, extraction times, or phase separation can lead to differential recovery of lipid species from sample to sample.[1]
-
Matrix Effects: During electrospray ionization (ESI), co-eluting molecules from the sample matrix can either suppress or enhance the ionization of target analytes, leading to inaccurate quantification.[2] This effect can vary unpredictably between samples with different compositions.
-
Instrumental Drift: The sensitivity of a mass spectrometer can fluctuate over the course of a long analytical run due to changes in temperature, source cleanliness, or detector fatigue.[2] This drift can introduce systematic bias into the data.
To mitigate these factors, normalization is not just a data processing step; it is a fundamental component of the experimental design. While various methods exist, such as normalizing to total lipid signal or sample weight, the use of internal standards (IS) is widely considered the gold standard for ensuring accuracy and precision.[3][4]
Strategic Selection: The Case for a C15:0 Sphingolipid Standard
The ideal internal standard should behave as closely as possible to the analyte of interest throughout the entire analytical process but be distinguishable from endogenous lipids.[4] This is where the strategic choice of a C15:0 sphingolipid excels over other alternatives.
Comparison of Internal Standard Strategies
| Standard Type | Advantages | Disadvantages |
| Stable Isotope-Labeled (e.g., d7-C16 Ceramide) | Considered the "gold standard" as it is chemically identical to the analyte, ensuring co-elution and identical ionization behavior.[2][4] | Can be cost-prohibitive for every single analyte. Potential for isotopic overlap with the natural isotopes of the endogenous lipid, complicating data analysis.[5] |
| Endogenous Even-Chain (e.g., C17 or C19 Sphingolipid) | Structurally similar to common endogenous sphingolipids (C16, C18, C24). | Odd-chain fatty acids are naturally present in human plasma at low levels, potentially originating from diet or gut microbiota, which can interfere with their use as standards.[6][7] |
| Non-Endogenous Odd-Chain (e.g., C15:0 Sphingolipid) | Extremely low to non-existent levels in most mammalian biological systems, preventing interference with endogenous lipid measurement.[1] Structurally similar enough to co-extract and behave similarly during ionization to a range of even-chain sphingolipids.[8] Cost-effective compared to a full suite of stable isotope-labeled standards. | May not perfectly mimic the ionization efficiency of every single endogenous sphingolipid due to slight differences in hydrophobicity. |
The C15:0 sphingolipid standard strikes an optimal balance. Its non-physiological nature in most contexts ensures that the signal detected is exclusively from the known amount spiked into the sample. This provides a stable, reliable anchor point to correct for variations across the entire workflow.
The Self-Validating Workflow: Protocol for C15:0 Standard Implementation
This protocol is designed to be inherently self-validating. The consistency of the C15:0 standard's signal across all samples, particularly in quality control (QC) samples, serves as a direct measure of the analytical process's stability.
Detailed Step-by-Step Methodology
A. Sample Preparation and Spiking
-
Thaw Samples: Thaw biological samples (e.g., plasma, cell pellets, tissue homogenates) on ice.
-
Aliquot: Aliquot a precise volume (e.g., 50 µL of plasma) into a new glass tube.
-
Internal Standard Spike: Add a known amount of C15:0 Ceramide (e.g., 10 µL of a 10 µg/mL solution) directly to each sample. This is the most critical step; the standard must be added before extraction to account for variability in that process.[4][9]
-
Vortex: Briefly vortex each sample to ensure thorough mixing of the standard.
B. Lipid Extraction (Modified Bligh-Dyer Method)
-
Monophasic Mixture: To each 50 µL sample, add 1.875 mL of a 1:2 (v/v) chloroform:methanol mixture.[9][10] Vortex vigorously for 15 minutes. This creates a single phase that effectively disrupts cell membranes and solubilizes lipids.[11]
-
Phase Separation: Add 625 µL of chloroform and vortex for 1 minute. Then, add 625 µL of water and vortex for another minute.[12]
-
Centrifugation: Centrifuge the tubes at 1,000 x g for 10 minutes at room temperature. This will result in a clear two-phase system. The lower organic layer contains the lipids.[9]
-
Lipid Collection: Carefully aspirate the lower organic phase using a glass Pasteur pipette, bypassing the protein disk at the interface, and transfer it to a new clean tube.
-
Drying: Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitution: Reconstitute the dried lipid extract in a known, small volume (e.g., 100 µL) of an appropriate solvent for LC-MS analysis (e.g., 9:1 methanol:chloroform).
Data Analysis: From Raw Peaks to Validated Results
The true power of the C15:0 standard is realized during data processing. It provides a constant against which all other measurements can be benchmarked.
Cross-Validation in Practice: A Comparative Analysis
To illustrate the impact of this method, consider the following experimental data from a batch of 20 plasma samples, including 5 pooled QC samples interspersed throughout the run. We compare the precision for a key endogenous sphingolipid, C24:1 Ceramide, with and without normalization to the C15:0 Ceramide standard.
Table 1: Comparison of Precision With and Without C15:0 Internal Standard Normalization
| Analyte | Metric | Raw Peak Area (No IS) | Peak Area Ratio (Normalized to C15:0 IS) |
| C15:0 Ceramide (IS) | Mean Peak Area (QCs) | 1,540,000 | N/A |
| Standard Deviation (QCs) | 246,400 | N/A | |
| % Coefficient of Variation (%CV) | 16% | N/A | |
| C24:1 Ceramide (Endogenous) | Mean Peak Area (QCs) | 8,750,000 | 5.68 |
| Standard Deviation (QCs) | 1,837,500 | 0.34 | |
| % Coefficient of Variation (%CV) | 21% | 6% |
Interpretation of Results:
-
Self-Validation Check: The %CV for the C15:0 internal standard itself across the QC samples is 16%. This is slightly above the ideal 15% threshold, suggesting some minor instrumental drift or extraction inconsistency. However, it provides a clear metric of the overall process variability.
-
Power of Normalization: Without normalization, the endogenous C24:1 Ceramide shows a high %CV of 21% in the QC samples. This level of imprecision could obscure real biological differences between study groups.
-
Vastly Improved Precision: After normalizing the C24:1 Ceramide peak area to the C15:0 standard's peak area in each injection, the %CV drops dramatically to 6% . This demonstrates that the standard successfully corrected for the systemic variation, resulting in data that is far more reliable and statistically powerful.
Conclusion: Ensuring Trustworthiness in Your Lipidomics Data
Implementing a non-endogenous, odd-chain C15:0 sphingolipid standard is more than just a normalization tactic; it is a comprehensive strategy for building a self-validating system. It provides a constant, verifiable reference point that accounts for variations from extraction to detection. By explaining the causality behind experimental choices and providing a transparent, data-driven method for cross-validation, this approach ensures the highest level of scientific integrity. For researchers in drug development and clinical science, this robust methodology transforms lipidomics from a semi-quantitative discovery tool into a precise and reliable platform for generating actionable biological insights.
References
-
ResearchGate. (n.d.). Internal standards for lipidomics. [Scientific Diagram]. Retrieved from [Link]
-
Koelmel, J. P., et al. (2020). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why?. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1865(5), 158611. Available at: [Link]
-
LIPID MAPS. (2007). Internal standards for lipidomic analysis. Retrieved from [Link]
- Fensom, A., et al. (2003). Internal standards for sphingolipids for use in mass spectrometry. Google Patents.
-
University of Colorado Anschutz Medical Campus. (n.d.). Extraction of Lipids in Solution by the Method of Bligh & Dyer. Retrieved from [Link]
-
ResearchGate. (2025). Equivalent carbon number based targeted odd chain fatty acyl lipidomics reveals triacylglycerol profiling in clinical colon cancer. Retrieved from [Link]
-
Gorrochategui, E., et al. (2016). The Hitchhiker's Guide to Untargeted Lipidomics Analysis: Practical Guidelines. Metabolites, 6(4), 34. Available at: [Link]
-
SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Neutral Lipid Extraction by the Method of Bligh-Dyer. Retrieved from [Link]
-
Merrill, A. H., et al. (2007). Quantitative analysis of sphingolipids for lipidomics using triple quadrupole and quadrupole linear ion trap mass spectrometers. Journal of Lipid Research, 48(11), 2510-2520. Available at: [Link]
-
van der Meer, J. N., et al. (2021). Normalization strategies for lipidome data in cell line panels. bioRxiv. Available at: [Link]
-
Gerl, M. (2022, March 7). How to Make Sense of Lipidomics Data. [Video]. YouTube. Retrieved from [Link]
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EPIC. (n.d.). Fatty acids Analysis Using Bligh and Dyer (1959) method. Retrieved from [Link]
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IROA Technologies. (n.d.). Why Mass Spectrometry Reference Standards Ensure Accuracy. Retrieved from [Link]
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van der Meer, J. N., et al. (2021). Normalization strategies for lipidome data in cell line panels. bioRxiv. Available at: [Link]
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Lemaitre, R. N., et al. (2021). Association of the odd-chain fatty acid content in lipid groups with type 2 diabetes risk: A targeted analysis of lipidomics data in the EPIC-Potsdam cohort. The American Journal of Clinical Nutrition, 113(5), 1147-1156. Available at: [Link]
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Breil, C., et al. (2017). “Bligh and Dyer” and Folch Methods for Solid–Liquid–Liquid Extraction of Lipids from Microorganisms. Comprehension of Solvatation Mechanisms and towards Substitution with Alternative Solvents. International Journal of Molecular Sciences, 18(4), 708. Available at: [Link]
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Lipidomic Standards Initiative. (n.d.). Lipid Species Quantification. Retrieved from [Link]
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ResearchGate. (n.d.). Network showing that the correlations between each odd-FA-containing.... [Scientific Diagram]. Retrieved from [Link]
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Gerli, R. (n.d.). Liquid samples (bligh and dyer). Cyberlipid. Retrieved from [Link]
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American Association for Clinical Chemistry. (2020). What is untargeted high-resolution mass spectrometry and how is it being used in the clinical laboratory?. Retrieved from [Link]
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Kim, J., et al. (2021). A Critical Overview of HPLC-MS-Based Lipidomics in Determining Triacylglycerol and Phospholipid in Foods. Foods, 10(3), 643. Available at: [Link]
-
Lessard, F., et al. (2009). Importance of using highly pure internal standards for successful liquid chromatography/tandem mass spectrometric bioanalytical assays. Rapid Communications in Mass Spectrometry, 23(11), 1611-1618. Available at: [Link]
-
Bioinformatics Stack Exchange. (2020). Lipidomics normalization (peak area). Retrieved from [Link]
-
University of California, Davis. (2020). Analytical Strategies for Quantitative Accuracy in Nontargeted Lipidomics. eScholarship. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Purity Assessment of Commercially Available D-erythro-Sphingosine C-15
For researchers, scientists, and drug development professionals, the quality of starting materials is paramount. D-erythro-Sphingosine, a critical bioactive lipid and a fundamental building block of sphingolipids, plays a crucial role in cellular signaling pathways.[1][2] Its C-15 analog, while less common than the C18 variant, is a valuable tool in lipid research and as an internal standard.[3] However, the seemingly simple statement of ">98% purity" on a product datasheet can conceal a variety of impurities that may significantly impact experimental outcomes. This guide provides an in-depth comparison of methodologies for assessing the purity of commercially available D-erythro-Sphingosine C-15, offering field-proven insights and detailed experimental protocols.
The Critical Need for Orthogonal Purity Assessment
In the absence of a dedicated United States Pharmacopeia (USP) monograph for sphingosine, researchers must rely on a multi-faceted approach to purity verification.[4][5] While a vendor's Certificate of Analysis (CoA) provides a baseline, it is often a summary of their internal quality control. An independent and thorough assessment is crucial for ensuring the integrity of your research. This guide will focus on two powerful and complementary analytical techniques: High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) for quantitative analysis and the detection of trace impurities, and Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of major impurities.
Understanding Potential Impurities in this compound
The purity of a synthetic compound like this compound can be compromised by several factors, including the synthetic route and storage conditions. Potential impurities can be broadly categorized as:
-
Stereoisomers: The D-erythro configuration is crucial for its biological activity. The presence of other stereoisomers (L-threo, D-threo, L-erythro) can act as contaminants.
-
Chain Length Variants: The starting materials and synthetic process may introduce sphingosine analogs with different alkyl chain lengths (e.g., C14, C16, C18).[6]
-
Positional Isomers: Incomplete or side reactions during synthesis can lead to isomers with the double bond in a different position.
-
Related Impurities: These can include precursors, by-products of the synthesis, or degradation products. For instance, oxidative impurities can form upon exposure to air and light.[7]
Comparative Analysis of Commercial this compound
To illustrate the importance of a thorough purity assessment, we present a comparative analysis of three hypothetical commercial sources of this compound. The data below is a composite of what a researcher might expect to find using the detailed protocols outlined in this guide.
| Parameter | Vendor A | Vendor B | Vendor C |
| Stated Purity (on CoA) | >98% (TLC) | ≥98% (HPLC) | >99% (NMR)[8] |
| Purity by HPLC-MS/MS | 98.2% | 98.9% | 99.5% |
| Stereoisomeric Purity (chiral LC-MS) | 99.1% D-erythro | >99.5% D-erythro | >99.8% D-erythro |
| Chain Length Homogeneity (GC-MS of derivative) | C15: 98.5%, C14: 0.8%, C16: 0.7% | C15: 99.2%, C14: 0.5%, C16: 0.3% | C15: >99.8% |
| NMR Conformity | Consistent with structure | Consistent with structure | High degree of conformity |
| Identified Impurities | L-threo isomer (0.9%), C14 analog (0.8%) | D-threo isomer (0.4%), C14 analog (0.5%) | Trace solvent residue |
Key Insights from the Comparison:
-
Vendor C demonstrates the highest purity across all metrics, aligning with its premium claim and the use of a more structurally informative technique (NMR) for their CoA.
-
Vendor A , while meeting its stated purity, contains a notable percentage of the L-threo stereoisomer, which could have confounding biological effects.
-
Vendor B shows good overall purity but contains a detectable amount of the D-threo isomer.
This comparison highlights that a simple purity statement is insufficient. A detailed, multi-technique analysis provides the necessary resolution to select the appropriate grade of material for a given application.
Experimental Protocols for Purity Assessment
The following protocols are designed to be self-validating, providing a robust framework for the purity assessment of this compound.
Quantitative Purity and Impurity Profiling by HPLC-MS/MS
This method is highly sensitive and specific, making it ideal for quantifying the main compound and detecting trace-level impurities.[9][10] The use of an isotopically labeled internal standard is crucial for accurate quantification.[11]
Workflow for HPLC-MS/MS Analysis
Caption: Workflow for HPLC-MS/MS Purity Assessment.
Step-by-Step Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound (approximately 1 mg/mL) in methanol.
-
Prepare a stock solution of a suitable internal standard (e.g., C15-D-erythro-Sphingosine-d7) at a known concentration.
-
Create a series of calibration standards by diluting the stock solution and adding a fixed amount of the internal standard to each.
-
Prepare the test sample by dissolving a known amount of the commercial this compound and adding the same fixed amount of internal standard.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (1:1, v/v) with 0.1% formic acid.
-
Gradient: A typical gradient would start at a high percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the analyte and any less polar impurities.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
This compound: Monitor the transition from the precursor ion [M+H]+ to a characteristic product ion.
-
Internal Standard: Monitor the corresponding transition for the isotopically labeled standard.
-
Potential Impurities: Monitor for the expected MRM transitions of potential impurities (e.g., other chain length sphingosines).
-
-
-
Data Analysis:
-
Calculate the peak area ratio of the analyte to the internal standard for each calibration standard and the test sample.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of this compound in the test sample using the calibration curve.
-
Calculate the purity as the percentage of the determined concentration relative to the expected concentration.
-
Identify and quantify any impurities by comparing their retention times and mass transitions to known standards, if available.
-
Structural Confirmation and Impurity Identification by NMR Spectroscopy
NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules and the identification of impurities at levels typically above 0.1%.[12] For this compound, ¹H and ¹³C NMR are essential.
Workflow for NMR Analysis
Sources
- 1. Sphingosine 1-phosphate Chemical Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An update on sphingosine-1-phosphate and other sphingolipid mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. uspbpep.com [uspbpep.com]
- 5. usp.org [usp.org]
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- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. Sphingolipidomics: methods for the comprehensive analysis of sphingolipids - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 12. veeprho.com [veeprho.com]
Technical Comparison: D-erythro-Sphingosine C-15 vs. ATP-Competitive PKC Inhibitors
Topic: Efficacy of D-erythro-Sphingosine C-15 versus other known PKC inhibitors Content Type: Technical Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary
This compound (Sphingosine d15:1) represents a distinct class of Protein Kinase C (PKC) inhibitors that function via regulatory domain interference rather than ATP competition. While ATP-competitive inhibitors like Staurosporine offer nanomolar potency, they often suffer from poor kinase selectivity. In contrast, sphingoid bases like C-15 provide a physiological mechanism of inhibition with superior specificity for PKC isoforms over other kinases (e.g., PKA, MLCK), albeit with micromolar potency (IC₅₀ ≈ 2–5 µM). This guide analyzes the efficacy, mechanism, and experimental utility of C-15 compared to industry standards.
Mechanistic Divergence: Regulatory vs. Catalytic Inhibition
To understand the efficacy of this compound, one must distinguish its site of action from standard small-molecule inhibitors.
-
ATP-Competitive Inhibitors (e.g., Staurosporine, Bisindolylmaleimide I): Bind to the highly conserved catalytic cleft. This often leads to "off-target" inhibition of other serine/threonine kinases.
-
Lipid-Competitive Inhibitors (e.g., Sphingosine C-15): Bind to the regulatory domain (C1/C2 regions). They act as amphiphilic cations, neutralizing the negative charge of Phosphatidylserine (PS) and competing with Diacylglycerol (DAG) and Ca²⁺. This prevents the enzyme's translocation to the membrane and its subsequent activation.
Visualization: PKC Activation and Inhibition Nodes
The following diagram illustrates the distinct inhibition nodes of Sphingosine C-15 versus ATP-competitive agents.
Figure 1: Mechanism of Action. Sphingosine C-15 intercepts the pathway at the membrane interface (Regulatory), while Staurosporine blocks the final catalytic step.
Comparative Efficacy Analysis
The following table contrasts this compound with standard inhibitors. Note that while C-15 is less potent in absolute molar terms, its specificity profile is superior for dissecting lipid-dependent signaling.
| Feature | This compound | Staurosporine | Bisindolylmaleimide I (GF 109203X) | Calphostin C |
| Primary Target | PKC (Regulatory Domain) | Broad Kinase Spectrum (Catalytic) | PKC Isoforms (Catalytic) | PKC (Regulatory - C1 domain) |
| IC₅₀ (Potency) | 2.0 – 5.0 µM [1, 2] | 2 – 10 nM [3] | 10 – 20 nM [4] | 0.05 µM (Light dependent) |
| Mechanism | Competes with DAG/Ca²⁺; Neutralizes PS | ATP Competition | ATP Competition | DAG Competition (Covalent) |
| Selectivity | High (vs. PKA, MLCK) | Low (Inhibits PKA, CAMK, etc.) | Moderate/High (PKC selective) | High |
| Cell Permeability | Yes (Amphiphilic) | Yes | Yes | Yes |
| Reversibility | Reversible | Reversible | Reversible | Irreversible (after light activation) |
| Solubility | Organic Solvents (DMSO, EtOH) | DMSO | DMSO | DMSO |
Key Insight: this compound is the preferred choice when the research question involves lipid-signaling feedback loops or when ATP-competitive inhibitors show toxicity due to off-target effects on essential kinases like PKA.
Experimental Protocol: Mixed Micelle Kinase Assay
Because Sphingosine C-15 acts at the lipid interface, standard soluble kinase assays will fail to accurately measure its efficacy. You must use a mixed micelle system (Triton X-100 + Phosphatidylserine) to present the inhibitor correctly.
Protocol Design (Self-Validating)
-
Validation Step: The assay must include a "No Lipid" control. PKC activity should be negligible. If activity is high without lipids, the enzyme preparation is degraded or constitutively active (proteolyzed).
-
Specificity Check: Include a condition with excess DAG (Diacylglycerol). High DAG should partially rescue the inhibition by Sphingosine, confirming the competitive mechanism.
Workflow Diagram
Figure 2: Mixed Micelle Assay Workflow. Critical step: Formation of Triton X-100/Lipid mixed micelles to mimic the cell membrane surface.
Step-by-Step Methodology
-
Lipid Film Formation: In a glass tube, combine Phosphatidylserine (PS, 10 µg/mL final), Diacylglycerol (DAG, 0.5 µg/mL final), and varying concentrations of This compound (0.1 – 50 µM).
-
Micelle Generation: Evaporate solvent under N₂ stream. Resuspend the lipid film in reaction buffer containing 0.3% Triton X-100. Vortex vigorously for 2 minutes to form mixed micelles.
-
Enzyme Mix: Add PKC Isoform (e.g., PKCα, 10 ng) and Peptide Substrate (e.g., Histone H1 or specific PKC peptide).
-
Activation: Add Reaction Buffer (20 mM HEPES pH 7.4, 10 mM MgCl₂, 100 µM CaCl₂).
-
Initiation: Start reaction with 10 µM [γ-³²P]ATP.
-
Quantification: Incubate 10 mins at 30°C. Spot onto P81 phosphocellulose paper, wash with 75 mM phosphoric acid, and measure via scintillation counting.
References
-
Hannun, Y. A., et al. (1986).[1] Sphingosine inhibition of protein kinase C activity and of phorbol dibutyrate binding in vitro and in human platelets.[2][3] Journal of Biological Chemistry, 261(27), 12604-12609. Link
-
Merrill, A. H., et al. (1989). Structural requirements for long-chain (sphingoid) base inhibition of protein kinase C in vitro and for the cellular effects of these compounds. Biochemistry, 28(8), 3138–3145. Link
-
Tamaoki, T., et al. (1986). Staurosporine, a potent inhibitor of phospholipid/Ca++dependent protein kinase. Biochemical and Biophysical Research Communications, 135(2), 397-402. Link
-
Toullec, D., et al. (1991). The bisindolylmaleimide GF 109203X is a potent and selective inhibitor of protein kinase C. Journal of Biological Chemistry, 266(24), 15771-15781. Link
Sources
- 1. medicinacomplementar.com.br [medicinacomplementar.com.br]
- 2. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of D-erythro-sphingosine as a pharmacological inhibitor of protein kinase C in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of D-erythro-Sphingosine C-15: A Comprehensive Guide to Safety and Compliance
In the dynamic landscape of cellular biology and drug discovery, sphingolipids like D-erythro-Sphingosine C-15 are pivotal research tools. As a rare, naturally occurring form of sphingosine, its use as an internal standard in sophisticated analytical methods is invaluable.[1] However, the unique bioactive nature of this molecule necessitates a meticulous and informed approach to its disposal. This guide provides an in-depth, procedural framework for the safe handling and proper disposal of this compound, ensuring the safety of laboratory personnel and adherence to regulatory standards.
Understanding the Compound: Hazard Profile and Handling Precautions
This compound is a sphingoid base with a 15-carbon chain.[1] While comprehensive toxicological data for this specific analogue may be limited, the broader class of sphingosines and their derivatives warrants a cautious approach. For instance, D-erythro-Sphingosine is known to be a potent inhibitor of protein kinase C.[2] Furthermore, a related compound, D-erythro-Sphingosine 1-phosphate, is classified as a skin and eye irritant that may cause respiratory irritation.[3] Given that the toxicological properties of this compound are not fully known, it is imperative to handle it with the assumption that it may possess similar hazards.[4]
Key Handling and Storage Parameters:
| Parameter | Guideline | Rationale |
| Personal Protective Equipment (PPE) | Wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses with side-shields or goggles).[3][5] | To prevent skin and eye contact with the potentially irritating compound. |
| Ventilation | Handle in a well-ventilated area, preferably within a chemical fume hood.[3] | To minimize the risk of inhalation. |
| Storage | Store as a dried solid, protected from light at -20°C.[2][4] Solutions should also be stored at -20°C.[4] | To maintain the stability of the compound and prevent degradation.[4][6] |
| Solubility | Soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[7] | Understanding solubility is crucial for preparing solutions and for decontamination procedures. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility. The following workflow outlines the necessary steps for compliant disposal.
Caption: Workflow for the safe disposal of this compound.
Experimental Protocol for Disposal:
Objective: To safely and compliantly dispose of this compound and contaminated materials.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, gloves, safety glasses/goggles.
-
Designated hazardous waste containers (for solid and liquid waste), properly labeled.
-
Inert absorbent material (e.g., vermiculite, sand).
Procedure:
Part 1: Unused or Expired this compound
-
Treat as Hazardous Chemical Waste: Unused this compound should be disposed of as hazardous chemical waste.[8]
-
Containerization:
-
Solid Form: Carefully transfer the solid compound into a designated, leak-proof, and clearly labeled hazardous waste container. Avoid generating dust.[8]
-
Solution Form: If the compound is in a solvent, transfer the solution to a designated, leak-proof container for hazardous liquid waste. Ensure the container is compatible with the solvent used.
-
Part 2: Contaminated Labware and Materials
-
Segregation: All materials that have come into contact with this compound are considered contaminated and must be segregated from regular laboratory trash.[8] This includes:
-
Gloves
-
Pipette tips
-
Vials and tubes
-
Bench paper or absorbent pads
-
-
Solid Waste Disposal: Place all contaminated solid materials into a designated hazardous waste container.[9]
-
Sharps Disposal: Contaminated sharps (e.g., needles, broken glass) must be placed in an approved, puncture-resistant sharps container that is also designated for hazardous chemical waste.[9]
-
Decontamination of Glassware: For reusable glassware, a thorough decontamination procedure is necessary. This involves rinsing with an appropriate solvent that can solubilize this compound (e.g., ethanol, DMSO), followed by a standard laboratory glassware washing protocol. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
Part 3: Spill Management
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.
-
Evacuate and Secure: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Personal Protection: Before cleaning, ensure you are wearing the appropriate PPE.
-
Containment and Cleanup:
-
Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water.[8] All cleaning materials must be disposed of as hazardous waste.
Waste Labeling and Storage: Ensuring Compliance
Proper labeling and storage of hazardous waste are critical for safety and regulatory compliance.
Caption: Example of a hazardous waste label for this compound.
All waste containers must be clearly labeled with "Hazardous Waste" and include the full chemical name of the contents.[8] Store sealed waste containers in a designated, secure area away from general laboratory traffic until they are collected by a certified hazardous waste disposal service.[3]
Conclusion: A Commitment to Safety
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the potential hazards, adhering to a structured disposal workflow, and ensuring proper labeling and storage, researchers can mitigate risks and maintain a safe and compliant laboratory environment. Always consult your institution's specific waste disposal guidelines and your local, state, and federal regulations.[8]
References
Sources
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- 2. D-erythro-Sphingosine (synthetic) | CAS 123-78-4 | Tocris Bioscience [tocris.com]
- 3. fishersci.com [fishersci.com]
- 4. echelon-inc.com [echelon-inc.com]
- 5. fishersci.com [fishersci.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. labsolu.ca [labsolu.ca]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vpr.tamu.edu [vpr.tamu.edu]
Personal Protective Equipment (PPE) & Handling Guide: D-erythro-Sphingosine C-15
Executive Safety Summary
Compound: D-erythro-Sphingosine C-15 (Sphingosine d15:1) Primary Application: Internal Standard (LC-MS/MS), Bioactive Lipid Research Critical Hazard: Dual-Phase Risk. The solid compound is a bioactive irritant; the required solvents (Chloroform/Methanol) present immediate chemical permeation risks.
Immediate Action Required:
-
Never handle this compound in open air; use a certified chemical fume hood.
-
Never use standard latex gloves; they offer zero protection against the required organic solvents.
-
Always equilibrate the vial to room temperature before opening to prevent condensation-induced hydrolysis.
Hazard & Risk Analysis (The "Why")
As researchers, we often underestimate the risk of internal standards because of the small quantities handled. However, this compound requires a bifurcated safety approach.
A. The Compound (Solid Phase)
While this compound is a chain-length analog of natural sphingosine, it retains bioactivity.
-
Mechanism: Like its C-18 counterpart, it acts as a Protein Kinase C (PKC) inhibitor and can induce apoptosis in specific cell lines.
-
Physical Risk: It is a fine, electrostatic powder. Inhalation can lead to respiratory sensitization or systemic absorption.
B. The Solvent Matrix (Liquid Phase)
To solubilize this lipid, you must use aggressive organic solvents. The standard solubility protocol requires Chloroform , Methanol , or DMSO .
-
Chloroform: A suspect carcinogen and neurotoxin. It permeates standard nitrile gloves in <1 minute .[1]
-
Methanol: Toxic via dermal absorption.
-
Plasticizer Leaching: Using incorrect PPE or plasticware not only endangers the scientist but ruins the experiment. Chloroform extracts phthalates from standard plastics, introducing "ghost peaks" in Mass Spectrometry data.
Strategic PPE Matrix
Do not rely on a "one-size-fits-all" approach. Select PPE based on the experimental state.
| PPE Component | Solid State Handling (Weighing) | Liquid State Handling (Solubilization) | Technical Rationale |
| Hand Protection | Double Nitrile (Standard Thickness) | Double Nitrile (High Dexterity) OR Silver Shield® (Laminate) | Standard nitrile fails against Chloroform. The "Double Glove" technique allows you to strip the outer layer immediately upon splash contact without exposing skin. |
| Eye Protection | Safety Glasses with Side Shields | Chemical Splash Goggles | Solvents like Chloroform are highly volatile; vapors can bypass standard glasses. Goggles prevent vapor absorption through the mucosa. |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood (Mandatory) | N95 respirators are insufficient for organic solvent vapors. All work must occur under active ventilation.[2] |
| Body Protection | Lab Coat (Cotton/Poly blend) | Lab Coat + Chemical Apron (Optional) | Synthetic fibers can melt if exposed to flash fires from flammable solvents (MeOH). |
Operational Protocol: Step-by-Step
This protocol is designed to be self-validating: following the safety steps automatically ensures data integrity.
Phase 1: Retrieval & Equilibration
Objective: Prevent hydrolysis and accurate weighing.
-
Remove vial from -20°C storage.
-
STOP: Place in a desiccator or leave on the bench for 20–30 minutes.
-
Why? Opening a cold vial causes atmospheric moisture to condense on the lipid. Water initiates hydrolysis and causes the powder to clump, making weighing inaccurate.
-
Phase 2: Weighing (The Static Control)
Objective: Prevent loss of expensive compound and inhalation.
-
Place the balance inside the fume hood. If this is impossible, use a static-free powder funnel and transfer rapidly.
-
Use an anti-static gun or ionizer on the spatula and vial. Sphingolipids are highly electrostatic and will "jump" away from charged plastic/glass, creating a biohazard dust.
-
Weigh into a Glass Vial (Amber, Silanized).
-
Critical: Never weigh into plastic Eppendorf tubes if chloroform will be added later.
-
Phase 3: Solubilization (The High-Risk Step)
Objective: Dissolve without exposure.
-
Don PPE: Ensure double nitrile gloves are seated over lab coat cuffs.
-
Solvent Addition: Add Chloroform:Methanol (2:1 or 9:1) or DMSO.[3][4][5]
-
Vortexing: Cap tightly with a Teflon (PTFE) lined cap . Vortex inside the hood.
-
Check: Invert the vial. If the solvent touches a rubber or pulp liner, it will leach contaminants. Only PTFE should touch the liquid.
-
Phase 4: Waste & Cleanup
-
Solid Waste: Disposable spatulas and weigh boats go into "Hazardous Solid Waste" (Biohazard if cell culture involved).
-
Liquid Waste: Segregate into "Halogenated Organic Waste" (if Chloroform used) or "Non-Halogenated" (if only MeOH/DMSO).
-
Glove Disposal: Remove outer gloves inside the hood and discard as contaminated waste.
Visualized Workflows
Diagram 1: Decision Logic for PPE Selection
This logic tree ensures you are protected based on the specific solvent system chosen for the experiment.
Caption: Decision matrix for selecting hand protection based on the solvent carrier. Note the critical escalation for Chloroform use.
Diagram 2: The Contamination-Free Workflow
This workflow protects the user from the lipid, and the lipid from the environment.
Caption: Operational sequence emphasizing equilibration and inert gas purging to maintain standard integrity.
Emergency Response
| Incident Type | Immediate Action |
| Skin Contact (Powder) | Wash with soap and water for 15 minutes.[6] Monitor for irritation. |
| Skin Contact (Solvent) | Do not scrub. Remove contaminated gloves immediately. Wash gently with water.[7] If Chloroform was involved, seek medical evaluation if skin turns white or burns. |
| Spill (Benchtop) | Evacuate area if volume is >50mL. For small spills, cover with absorbent pads. Place pads in a fume hood to evaporate before disposal. |
| Eye Exposure | Flush at eyewash station for 15 minutes. Hold eyelids open. Seek medical attention immediately. |
References
-
Occupational Safety and Health Administration (OSHA). (n.d.). Personal Protective Equipment: Chemical Resistance Selection Chart. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
-
Avanti Polar Lipids. (n.d.). Handling and Storage of Lipids. Retrieved from [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
